GNF6702
描述
a kinetoplastid proteasome inhibitor with trypanocidal activity; structure in first source
属性
CAS 编号 |
1799329-72-8 |
|---|---|
分子式 |
C22H16FN7O2 |
分子量 |
429.4 g/mol |
IUPAC 名称 |
N-[4-fluoro-3-(6-pyridin-2-yl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)phenyl]-2,4-dimethyl-1,3-oxazole-5-carboxamide |
InChI |
InChI=1S/C22H16FN7O2/c1-12-19(32-13(2)26-12)21(31)27-15-6-7-17(23)16(9-15)20-28-22-25-10-14(11-30(22)29-20)18-5-3-4-8-24-18/h3-11H,1-2H3,(H,27,31) |
InChI 键 |
WXZFCGRYVWYYTG-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(OC(=N1)C)C(=O)NC2=CC(=C(C=C2)F)C3=NN4C=C(C=NC4=N3)C5=CC=CC=N5 |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
GNF6702; GNF-6702; GNF 6702; |
产品来源 |
United States |
Foundational & Exploratory
GNF6702: A Pan-Trypanosomal Agent Targeting the Proteasome
GNF6702 is a novel therapeutic agent that has demonstrated significant promise in the treatment of infections caused by kinetoplastid parasites, including Trypanosoma cruzi (the causative agent of Chagas disease) and Trypanosoma brucei (the causative agent of Human African Trypanosomiasis, or sleeping sickness).[1][2][3][4][5] Developed through phenotypic screening, this compound has been shown to clear parasites in murine models of all three major kinetoplastid infections (leishmaniasis, Chagas disease, and sleeping sickness).[1][2][3][4][5][6] Its unique mechanism of action, which involves the selective inhibition of the parasite's proteasome, makes it a valuable lead compound for the development of a new class of broad-spectrum anti-parasitic drugs.[1][2][3][4]
Core Mechanism of Action
The primary molecular target of this compound in Trypanosoma is the 20S proteasome, a critical cellular component responsible for protein degradation and turnover.[7][8][9] The ubiquitin-proteasome system is essential for numerous cellular processes, and its inhibition leads to parasite death.[9]
Key aspects of this compound's mechanism include:
-
Selective Inhibition: this compound is a selective inhibitor of the kinetoplastid proteasome and does not significantly inhibit the mammalian proteasome, which accounts for its low toxicity to mammalian cells.[1][2][3][4]
-
Target Subunit and Activity: The compound specifically inhibits the chymotrypsin-like (CT-L) peptidase activity of the parasite proteasome.[1][9] It does not affect the trypsin-like or caspase-like activities.[1][9] This inhibition is achieved by binding to an allosteric site at the interface of the β4 (PSMB4) and β5 (PSMB5) subunits of the 20S proteasome core particle.[10][11]
-
Non-Competitive Inhibition: Kinetic studies have revealed that this compound acts as a non-competitive inhibitor of the proteasome's chymotrypsin-like activity.[1][2][3][4][5] This is distinct from other proteasome inhibitors like bortezomib, which are substrate-competitive.[1] The accumulation of ubiquitinated proteins within the parasite following treatment with this compound is a direct consequence of this inhibition.[10]
Quantitative Data
The potency and selectivity of this compound have been quantified through various in vitro assays.
Table 1: In Vitro Activity of this compound
| Organism/Cell Line | Life Cycle Stage | EC50 (µM) | Selectivity Index (SI) |
| Trypanosoma cruzi | Amastigotes in 3T3 cells | < 10 | >5 |
| Trypanosoma brucei | Bloodstream form | < 0.07 | > 1428 |
| Mammalian 3T3 cells | - | > 10 | - |
EC50: Half-maximal effective concentration. Data compiled from multiple sources.[1][3][8]
Table 2: Inhibition of Proteasome Activity by this compound
| Proteasome Source | Proteolytic Activity | IC50 (nM) |
| Trypanosoma cruzi | Chymotrypsin-like | 35 |
| Trypanosoma cruzi | Trypsin-like | > 10,000 |
| Trypanosoma cruzi | Caspase-like | > 10,000 |
IC50: Half-maximal inhibitory concentration.[1]
Resistance Mechanisms
Studies into resistance mechanisms have further validated the proteasome as the primary target of this compound. Resistance in T. cruzi has been linked to specific point mutations in the proteasome subunits.[1]
-
β4 Subunit (PSMB4) Mutations: A key mutation identified is F24L in the β4 subunit.[1][10][11] Overexpression of this mutated subunit in wild-type parasites confers a greater than 10-fold reduction in potency to this compound.[1]
-
β5 Subunit (PSMB5) Mutations: A D225N mutation in the β5 subunit has also been associated with resistance.[10][11]
-
Cross-Resistance: Parasites with these mutations remain sensitive to competitive proteasome inhibitors like bortezomib, confirming this compound's distinct allosteric binding site.[1]
Experimental Protocols
The elucidation of this compound's mechanism of action has relied on a series of key experimental methodologies.
Parasite Growth Inhibition Assays
-
Objective: To determine the half-maximal effective concentration (EC50) of this compound against different life cycle stages of Trypanosoma.
-
Methodology (T. cruzi amastigote assay):
-
Murine 3T3 fibroblast cells are seeded in 96-well plates and incubated to allow adherence.
-
The cells are then infected with T. cruzi trypomastigotes. After an incubation period to allow for invasion and differentiation into amastigotes, extracellular parasites are washed away.
-
A serial dilution of this compound is added to the wells, and the plates are incubated for a further period (e.g., 72 hours).
-
The cells are fixed and stained with a DNA-binding fluorescent dye (e.g., DAPI).
-
Automated high-content imaging is used to count the number of host cell nuclei and intracellular amastigotes in each well.
-
The percentage of growth inhibition is calculated relative to DMSO-treated controls, and EC50 values are determined using a non-linear regression model.[1][3]
-
Proteasome Activity Assays
-
Objective: To measure the half-maximal inhibitory concentration (IC50) of this compound against the specific proteolytic activities of the purified T. cruzi 20S proteasome.
-
Methodology:
-
The T. cruzi 20S proteasome is purified from parasite lysates.
-
The assay is performed in a 96-well plate format in a suitable assay buffer.
-
Serial dilutions of this compound are pre-incubated with the purified proteasome.
-
A specific fluorogenic peptide substrate for the chymotrypsin-like activity (e.g., Suc-LLVY-AMC) is added to initiate the reaction.
-
The fluorescence generated by the cleavage of the substrate is measured over time using a plate reader.
-
The rate of reaction is calculated, and IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[1][9]
-
Generation and Analysis of Resistant Parasites
-
Objective: To identify the molecular basis of resistance to this compound.
-
Methodology:
-
In Vitro Selection: Wild-type T. cruzi epimastigotes are cultured in the presence of stepwise increasing concentrations of this compound over several months to select for resistant populations.[11]
-
Whole-Genome Sequencing: Genomic DNA is extracted from both the resistant and the parental wild-type parasite lines. The genomes are sequenced, and single nucleotide polymorphisms (SNPs) and other genetic variations are identified in the resistant lines by comparison to the parental genome.[11]
-
Target Validation (CRISPR-Cas9): The identified mutations (e.g., F24L in PSMB4) are introduced into the genome of susceptible, wild-type parasites using CRISPR-Cas9 gene editing technology.[10][11] The susceptibility of these engineered parasites to this compound is then re-assessed to confirm that the specific mutation is sufficient to confer resistance.[10][11]
-
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound action in Trypanosoma.
Experimental Workflow for Resistance Identification
Caption: Workflow for identifying this compound resistance mechanisms.
References
- 1. Proteasome inhibition for treatment of leishmaniasis, Chagas disease and sleeping sickness - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteasome inhibition for treatment of leishmaniasis, Chagas disease and sleeping sickness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Proteasome inhibition for treatment of leishmaniasis, Chagas disease and sleeping sickness - White Rose Research Online [eprints.whiterose.ac.uk]
- 5. uwf-flvc.primo.exlibrisgroup.com [uwf-flvc.primo.exlibrisgroup.com]
- 6. 2minutemedicine.com [2minutemedicine.com]
- 7. Anti-Trypanosomal Proteasome Inhibitors Cure Hemolymphatic and Meningoencephalic Murine Infection Models of African Trypanosomiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-Trypanosomal Proteasome Inhibitors Cure Hemolymphatic and Meningoencephalic Murine Infection Models of African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of Novel Trypanosoma cruzi Proteasome Inhibitors Using a Luminescence-Based High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Identification of a Proteasome-Targeting Arylsulfonamide with Potential for the Treatment of Chagas’ Disease - PMC [pmc.ncbi.nlm.nih.gov]
GNF6702: A Technical Chronicle of a Pan-Kinetoplastid Drug Candidate
Executive Summary
GNF6702 emerged from a large-scale phenotypic screening campaign as a potent, selective, and orally bioavailable small molecule with unprecedented efficacy against the triad (B1167595) of major kinetoplastid diseases: leishmaniasis, Chagas disease, and human African trypanosomiasis (sleeping sickness).[1][2][3] Developed by researchers at the Genomics Institute of the Novartis Research Foundation (GNF), this compound validated the parasite proteasome as a druggable target and demonstrated the feasibility of a single treatment for these distinct but related neglected tropical diseases.[1][4] this compound acts as a non-competitive inhibitor of the kinetoplastid proteasome, showing high selectivity over its mammalian counterpart.[1][4] Despite remarkable preclinical success in animal models, its development was halted due to solubility-limited oral absorption, which paved the way for the optimization of successor compounds.[5] This document provides an in-depth technical overview of the discovery, mechanism of action, and preclinical development of this compound.
Discovery and Optimization
The discovery of this compound was the result of a systematic and large-scale effort to identify a common therapeutic agent against three distinct diseases caused by kinetoplastid parasites.[1][6]
High-Throughput Phenotypic Screening
The initial phase involved a massive high-throughput screening campaign where over 3 million compounds were tested in proliferation assays against whole-cell cultures of Leishmania donovani, Trypanosoma cruzi, and Trypanosoma brucei.[1][7] This phenotypic approach prioritized compounds based on their ability to kill the parasites, irrespective of the target. Active compounds, defined as those with a half-maximum inhibitory concentration (EC50) below 10 µM, were then triaged for selectivity by comparing their activity against mammalian cells.[1]
Hit-to-Lead Optimization
From this extensive screening, an azabenzoxazole compound, GNF5343, was identified as a promising hit.[1] Although active, GNF5343 had suboptimal properties for a drug candidate. This initiated a medicinal chemistry campaign to improve its potency and pharmacokinetic profile. This optimization effort, which involved synthesizing and testing hundreds of analogues, led to the development of this compound. This compound exhibited a 400-fold increase in potency against intra-macrophage L. donovani compared to the original hit, GNF5343.[7]
Mechanism of Action: Selective Proteasome Inhibition
Genetic and chemical validation studies confirmed that the primary target of this compound is the parasite's 20S proteasome, a multi-subunit protein complex essential for protein degradation and cellular homeostasis.[1][4]
Non-Competitive Inhibition
This compound inhibits the proteasome through a non-competitive mechanism.[1][4] Lineweaver-Burk plot analysis demonstrated this mode of action, distinguishing it from competitive inhibitors like bortezomib (B1684674) which bind directly to the active site.[1] Specifically, this compound targets the chymotrypsin-like (CT-L) proteolytic activity of the proteasome, with little to no effect on the trypsin-like or caspase-like activities.[8]
Allosteric Binding Site and Selectivity
The compound binds to an allosteric pocket at the interface of the β4 and β5 subunits of the proteasome.[9] This binding site is structurally distinct between the kinetoplastid and mammalian proteasomes, which explains the compound's high selectivity. This compound potently inhibits the parasite proteasome while having no significant activity against the human proteasome, a critical feature for its favorable safety profile.[1][10] Evidence for this mechanism is strongly supported by resistance studies, where mutations in the proteasome's β4 subunit (specifically the F24L mutation) were sufficient to confer resistance to this compound in T. cruzi.[1]
Figure 1. Mechanism of action of this compound on the kinetoplastid proteasome.
Preclinical Development and Efficacy
This compound demonstrated broad and potent activity against kinetoplastid parasites both in vitro and in vivo, establishing a strong preclinical case for its development.
In Vitro Potency and Selectivity
The compound was highly active against the intracellular amastigote stages of L. donovani and T. cruzi, which are the clinically relevant forms of the parasites. The potency in biochemical proteasome inhibition assays correlated well with cellular growth inhibition, further validating the proteasome as the target.[1] Importantly, this compound showed a significant selectivity window, with minimal impact on mammalian cells.[1]
| Table 1: In Vitro Activity of this compound | |
| Assay | EC50 / CC50 (µM) |
| L. donovani (intracellular amastigotes) | 0.04 ± 0.004 |
| T. cruzi (intracellular amastigotes) | 0.21 ± 0.01 |
| T. brucei (bloodstream trypomastigotes) | 0.28 ± 0.02 |
| Mammalian Macrophage (Cytotoxicity) | >10 |
| Data are presented as mean ± s.e.m. EC50: Half-maximal effective concentration. CC50: Half-maximal cytotoxic concentration. Data sourced from Khare et al., Nature, 2016.[11] |
In Vivo Efficacy in Murine Models
This compound was tested in mouse models for visceral leishmaniasis (L. donovani), cutaneous leishmaniasis (L. major), Chagas disease (T. cruzi), and stage II sleeping sickness (T. brucei), showing remarkable efficacy in all models.[1][10]
| Table 2: Summary of In Vivo Efficacy of this compound in Mouse Models | |||
| Disease Model | Parasite | Dosing Regimen | Outcome vs. Control/Standard of Care |
| Visceral Leishmaniasis | L. donovani | 10 mg/kg, twice daily (PO) | >3-log reduction in liver parasite burden; superior to miltefosine.[1][10] |
| Cutaneous Leishmaniasis | L. major | 10 mg/kg, twice daily (PO) | 5-fold decrease in footpad parasite burden; superior to miltefosine.[1][10] |
| Chagas Disease (Indeterminate) | T. cruzi | 10 mg/kg, twice daily (PO) | Matched efficacy of benznidazole (B1666585) (100 mg/kg); undetectable parasites in most tissues.[1][10] |
| Stage II Sleeping Sickness | T. brucei | 100 mg/kg, once daily (PO) | Cleared parasites from the central nervous system; prevented relapse unlike diminazine aceturate.[10][11] |
| PO: Per os (oral administration). |
Pharmacokinetics and Safety
This compound exhibited favorable pharmacokinetic properties in mice, including good oral bioavailability.[11] It was well-tolerated in mice, and broad screening against a panel of human receptors and enzymes revealed no significant off-target activities, predicting a low risk of side effects.[1][10] However, a key challenge emerged during later preclinical assessment.
Developmental Challenges and Successor Compounds
Despite its promising profile, the progression of this compound into human clinical trials was ultimately halted. The primary obstacle was its solubility-limited oral absorption . While effective in mice, formulation challenges that would ensure consistent and adequate exposure in humans were significant, particularly for drugs intended for use in resource-limited settings.
This challenge prompted further medicinal chemistry efforts to identify analogues with improved physicochemical properties. This work led to the discovery of LXE408 (also known as GSK3494245), a structurally related proteasome inhibitor with enhanced solubility and oral exposure. LXE408 has since progressed into Phase 1 human clinical trials for the treatment of visceral leishmaniasis.[9]
Key Experimental Protocols
The development of this compound relied on a series of robust biochemical and cellular assays, as well as complex animal models of infection. The following are summaries of the key methodologies employed.
Parasite Growth Inhibition Assays
-
T. cruzi Amastigote Assay : NIH 3T3 fibroblast cells were infected with T. cruzi parasites engineered to express β-galactosidase. The infected cells were then incubated with serial dilutions of this compound. Parasite proliferation was quantified by measuring the β-galactosidase activity using a chemiluminescent substrate.[11]
-
L. donovani Amastigote Assay : Primary mouse peritoneal macrophages were infected with L. donovani amastigotes. The infected macrophages were treated with this compound, and parasite burden was determined by microscopy or a suitable quantitative method.[11]
-
T. brucei Trypomastigote Assay : Bloodstream form trypomastigotes were cultured in vitro and exposed to this compound. Cell viability was typically assessed using a metabolic indicator dye like resazurin.[11]
Proteasome Activity Assay
The chymotrypsin-like activity of purified parasite or mammalian proteasomes was measured using a fluorogenic or luminescent peptide substrate (e.g., Suc-LLVY-AMC or Suc-LLVY-aminoluciferin). The assay was performed in the presence of varying concentrations of this compound to determine the half-maximal inhibitory concentration (IC50). The rate of substrate cleavage was monitored by measuring the fluorescence or luminescence signal.[1][8]
In Vivo Efficacy Models
-
Visceral Leishmaniasis Model : BALB/c mice were infected intravenously with L. donovani. Treatment with this compound was initiated after the establishment of infection. Efficacy was determined by quantifying the parasite burden in the liver at the end of the treatment period using quantitative PCR (qPCR).[1][10]
-
Chagas Disease Model : Mice were infected with T. cruzi. Treatment was started during the chronic phase of the infection. To assess curative efficacy, mice were immunosuppressed after treatment to promote the relapse of any residual parasites. Parasite presence was monitored in blood and tissues (heart, colon) via qPCR or bioluminescence imaging.[1]
Figure 2. Generalized experimental workflow for the discovery and validation of this compound.
References
- 1. Proteasome inhibition for treatment of leishmaniasis, Chagas disease and sleeping sickness - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteasome inhibition for treatment of leishmaniasis, Chagas disease and sleeping sickness - White Rose Research Online [eprints.whiterose.ac.uk]
- 3. uwf-flvc.primo.exlibrisgroup.com [uwf-flvc.primo.exlibrisgroup.com]
- 4. Proteasome inhibition for treatment of leishmaniasis, Chagas disease and sleeping sickness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. preview.fiercepharma.com [preview.fiercepharma.com]
- 6. A Single Compound Could Treat Three Parasitic Diseases | Technology Networks [technologynetworks.com]
- 7. Computational approaches for drug discovery against trypanosomatid-caused diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of Novel Trypanosoma cruzi Proteasome Inhibitors Using a Luminescence-Based High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. 2minutemedicine.com [2minutemedicine.com]
- 11. researchgate.net [researchgate.net]
GNF6702: A Selective Kinetoplastid Proteasome Inhibitor for the Treatment of Neglected Tropical Diseases
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of GNF6702, a novel, selective inhibitor of the kinetoplastid proteasome. This compound has demonstrated unprecedented efficacy in preclinical models of leishmaniasis, Chagas disease, and human African trypanosomiasis (sleeping sickness), positioning it as a promising candidate for a single, broad-spectrum treatment for these devastating neglected tropical diseases.[1][2][3][4]
Core Mechanism of Action
This compound exerts its potent anti-parasitic activity by selectively inhibiting the proteasome of kinetoplastid parasites, including Leishmania spp., Trypanosoma cruzi, and Trypanosoma brucei.[1][2][4] The proteasome is a critical cellular machine responsible for degrading damaged or unneeded proteins, and its inhibition leads to the accumulation of ubiquitylated proteins, ultimately resulting in parasite death.[1]
A key feature of this compound is its remarkable selectivity for the parasite proteasome over the mammalian counterpart.[1][2][4] This selectivity is crucial for its favorable safety profile and is attributed to its non-competitive mechanism of inhibition, distinguishing it from competitive inhibitors like bortezomib.[1][5] Genetic and chemical validation studies have confirmed that the parasite proteasome is the primary target of this compound.[1] Point mutations in the β4 subunit (PSMB4) of the proteasome have been shown to confer resistance to the compound.[1][6]
Quantitative Data Summary
This compound demonstrates potent and selective activity against various kinetoplastid species both in vitro and in vivo.
Table 1: In Vitro Activity and Selectivity of this compound
| Parasite/Cell Line | Assay Type | EC50 / IC50 (nM) | Reference |
| T. cruzi epimastigotes | Growth Inhibition | 150 | [1] |
| T. cruzi epimastigotes | Ubiquitylation Buildup | 130 | [1] |
| T. cruzi proteasome | Chymotrypsin-like activity | 1,100 | [1] |
| L. donovani proteasome | Chymotrypsin-like activity | 2,700 | [1] |
| 3T3 mammalian cells | Growth Inhibition | >10,000 | [1] |
| Human proteasome | Chymotrypsin-like activity | No measurable activity | [5] |
Table 2: In Vivo Efficacy of this compound in Mouse Models
| Disease Model | Parasite | Dosing Regimen | Outcome | Reference |
| Visceral Leishmaniasis | L. donovani | 10 mg/kg, twice-daily for 8 days | >3-log reduction in liver parasite load | [1][7] |
| Cutaneous Leishmaniasis | L. major | 10 mg/kg, twice-daily | 5-fold reduction in footpad parasite burden vs. miltefosine | [7] |
| Chagas Disease (Indeterminate) | T. cruzi | 10 mg/kg, twice-daily for 20 days | Matched efficacy of benznidazole (B1666585) (100 mg/kg, once-daily); undetectable parasites in most mice | [1][7] |
| Human African Trypanosomiasis | T. brucei | Not specified | Cleared parasites from mice | [1][3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of the foundational research on this compound.
High-Throughput Screening and Compound Optimization Workflow
The discovery of this compound began with a large-scale phenotypic screen, followed by medicinal chemistry efforts to optimize the initial hit.
Protocol:
-
High-Throughput Screening: Over 3 million compounds were tested in proliferation assays against L. donovani, T. cruzi, and T. brucei.[1][8][9]
-
Hit Triaging: Active compounds with a half-maximal inhibitory concentration (EC50) below 10 μM were selected. These hits were then filtered for those exhibiting a greater than 5-fold selectivity window against mammalian cells.[1]
-
Lead Optimization: The initial hit, an azabenzoxazole named GNF5343, underwent chemical evolution to improve its potency and pharmacokinetic properties, leading to the development of this compound.[4][10]
In Vitro Proteasome Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the proteolytic activities of purified kinetoplastid and human proteasomes.
Methodology:
-
Purified proteasomes from T. cruzi, L. donovani, and human sources are used.
-
The chymotrypsin-like activity of the proteasome is measured using a fluorogenic peptide substrate.
-
The assay is performed with increasing concentrations of this compound.
-
The fluorescence intensity, which correlates with proteasome activity, is measured over time.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter equation.
-
For mechanism of action studies, Lineweaver-Burk plots are generated by measuring enzyme kinetics at various substrate and inhibitor concentrations.[5]
In Vivo Efficacy in a Mouse Model of Visceral Leishmaniasis
Objective: To evaluate the ability of this compound to reduce parasite burden in a murine model of visceral leishmaniasis.
Methodology:
-
Infection: BALB/c mice are infected intravenously with L. donovani amastigotes.[1]
-
Treatment Initiation: Seven days post-infection, oral dosing is initiated.[1]
-
Dosing Regimen: Mice are treated for eight consecutive days. The vehicle control consists of 0.5% methylcellulose/0.5% Tween 80. This compound is administered orally, typically twice-daily at a dose of 10 mg/kg.[1][7] A comparator drug, such as miltefosine, may be used.
-
Endpoint Analysis: After the treatment period, mice are euthanized. The liver parasite burden is quantified using quantitative polymerase chain reaction (qPCR).[4]
-
Pharmacokinetic Sampling: Blood samples are collected on the first and last days of dosing to determine the plasma concentration of this compound via LC/MS/MS.[1][4]
Resistance Generation and Target Validation
Objective: To identify the molecular target of this compound by generating resistant parasite lines and sequencing their genomes.
Methodology:
-
Resistance Selection: T. cruzi epimastigotes are cultured in the presence of stepwise increasing concentrations of this compound over a period of 40-60 days.[11]
-
Clonal Isolation: Resistant parasite lines are cloned by limiting dilution.
-
Whole-Genome Sequencing: The genomes of resistant clones are sequenced to identify single nucleotide polymorphisms (SNPs) or other mutations that are not present in the parental, drug-sensitive line.
-
Target Confirmation: Mutations identified in genes encoding proteasome subunits (e.g., F24L in PSMB4) are validated.[1] This can be done by ectopically expressing the mutated gene in wild-type parasites and observing a shift in the EC50 value for this compound.[1] CRISPR-Cas9 can also be used to introduce specific mutations to confirm their role in resistance.[6]
Conclusion and Future Directions
This compound represents a significant breakthrough in the search for new treatments for kinetoplastid diseases. Its novel, non-competitive mechanism of action and high selectivity for the parasite proteasome provide a strong foundation for its development as a safe and effective therapeutic. The compound has demonstrated remarkable pan-kinetoplastid efficacy in preclinical models, clearing parasites from diverse niches within the host.[1] this compound is currently undergoing preclinical toxicity studies to enable its advancement into human clinical trials.[8][12] The success of this compound validates the kinetoplastid proteasome as a high-value drug target and underscores the potential for developing a single class of drugs to treat leishmaniasis, Chagas disease, and sleeping sickness.[1][2][3]
References
- 1. Proteasome inhibition for treatment of leishmaniasis, Chagas disease and sleeping sickness - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteasome inhibition for treatment of leishmaniasis, Chagas disease and sleeping sickness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New Drug Target for Three Tropical Diseases | The Scientist [the-scientist.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. journals.asm.org [journals.asm.org]
- 7. 2minutemedicine.com [2minutemedicine.com]
- 8. New Drug for Leishmaniasis, Chagas Disease and Sleeping Sickness - Transfusion News [transfusionnews.com]
- 9. A Single Compound Could Treat Three Parasitic Diseases | Technology Networks [technologynetworks.com]
- 10. mdpi.com [mdpi.com]
- 11. Identification of a Proteasome-Targeting Arylsulfonamide with Potential for the Treatment of Chagas’ Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. preview.fiercepharma.com [preview.fiercepharma.com]
GNF6702: A Pan-Kinetoplastid Proteasome Inhibitor with Therapeutic Potential
A Technical Guide for Researchers and Drug Development Professionals
GNF6702 is a selective, non-competitive inhibitor of the kinetoplastid proteasome, a crucial enzyme complex for protein degradation in parasites belonging to the Kinetoplastida order. These parasites are responsible for several neglected tropical diseases, including Chagas disease (Trypanosoma cruzi), leishmaniasis (Leishmania spp.), and human African trypanosomiasis (sleeping sickness, Trypanosoma brucei). The high selectivity of this compound for the parasite proteasome over its mammalian counterpart makes it a promising candidate for the development of broad-spectrum anti-kinetoplastid therapies.[1][2][3]
Molecular Target and Mechanism of Action
The primary molecular target of this compound is the 20S proteasome of kinetoplastid parasites.[1][3] Specifically, it inhibits the chymotrypsin-like peptidase activity of the proteasome.[1][2] This inhibition is achieved through a non-competitive mechanism, distinguishing it from other proteasome inhibitors like bortezomib, which are competitive inhibitors.[1][2] The selective action of this compound is underscored by its lack of significant activity against the human proteasome.[1]
Genetic and biochemical evidence has validated the parasite proteasome as the target of this compound.[1] Resistance to this compound in T. cruzi has been linked to point mutations in the gene encoding the proteasome beta 4 subunit (PSMB4).[1] These mutations, such as F24L and I29M, reduce the susceptibility of the parasite to the compound.[1] Furthermore, treatment of T. cruzi with this compound leads to the accumulation of ubiquitylated proteins, a hallmark of proteasome inhibition, at concentrations that correlate with its growth-inhibitory effects.[1][2]
Quantitative Data
The inhibitory activity of this compound against the T. cruzi proteasome and its cellular effects have been quantified in various assays. The following tables summarize key data from published studies.
| Proteasome Inhibitory Activity (IC50) | This compound | Bortezomib |
| T. cruzi Proteasome Chymotrypsin-like Activity | 35 nM | 91 nM |
| T. cruzi Proteasome Caspase-like Activity | >10 µM | 370 nM |
| T. cruzi Proteasome Trypsin-like Activity | >10 µM | 1.7 µM |
| Human Proteasome Chymotrypsin-like Activity | >10 µM | - |
| Human Proteasome Caspase-like Activity | >10 µM | - |
| Human Proteasome Trypsin-like Activity | >10 µM | - |
Data sourced from Khare et al., 2016.[1]
| Cellular Activity (EC50) | This compound |
| T. cruzi Epimastigote Growth Inhibition | 150 nM |
| Accumulation of Ubiquitylated Proteins in T. cruzi | 130 nM |
Data sourced from Khare et al., 2016.[1][2]
Experimental Protocols
The identification and validation of the molecular target of this compound involved several key experimental approaches.
Proteasome Activity Assays
The inhibitory effect of this compound on the proteolytic activities of purified T. cruzi and human proteasomes was determined using fluorogenic peptide substrates. The substrates used were Suc-LLVY-AMC for chymotrypsin-like activity, Z-LLE-AMC for caspase-like activity, and Ac-KQL-AMC for trypsin-like activity. Assays were performed in a buffer containing 20 mM HEPES (pH 7.5), 0.5 mM EDTA, and 0.035% SDS. The fluorescence of the cleaved AMC (7-amino-4-methylcoumarin) was measured over time to determine the rate of substrate hydrolysis. IC50 values were calculated from dose-response curves.
Generation and Analysis of Resistant Parasites
T. cruzi epimastigotes resistant to this compound analogs were generated by continuous culture under increasing drug pressure. Whole-genome sequencing of the resistant lines was performed to identify mutations associated with the resistance phenotype. The identified mutations in the PSMB4 gene were validated by ectopic expression of the wild-type or mutated gene in susceptible parasites and assessing their sensitivity to this compound.
Ubiquitylated Protein Accumulation Assay
T. cruzi epimastigotes were treated with varying concentrations of this compound for a defined period. The cells were then lysed, and the total protein was subjected to SDS-PAGE and Western blotting. The accumulation of ubiquitylated proteins was detected using an antibody specific for ubiquitin. The EC50 for ubiquitylated protein accumulation was determined from the dose-response curve.
Signaling Pathways and Experimental Workflows
Ubiquitin-Proteasome System
The ubiquitin-proteasome system is a major pathway for regulated protein degradation in eukaryotic cells. It plays a critical role in various cellular processes, including cell cycle control, signal transduction, and stress response. This compound targets the 20S proteasome, the catalytic core of this pathway.
Caption: The Ubiquitin-Proteasome System and the inhibitory action of this compound.
Experimental Workflow for Target Identification
The molecular target of this compound was elucidated through a systematic experimental workflow that combined phenotypic screening, resistance studies, and biochemical validation.
Caption: Experimental workflow for the identification of the molecular target of this compound.
References
GNF6702: A Pan-Kinetoplastid Proteasome Inhibitor for Neglected Tropical Diseases
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Neglected tropical diseases caused by kinetoplastid parasites, including Chagas disease, leishmaniasis, and human African trypanosomiasis (HAT), affect millions worldwide, with current treatments hampered by toxicity, variable efficacy, and complex administration routes.[1][2][3] GNF6702, a novel azabenzoxazole derivative, has emerged as a promising broad-spectrum therapeutic candidate.[1][4] This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, preclinical efficacy, and the experimental protocols used in its evaluation. This compound acts as a highly selective, non-competitive inhibitor of the kinetoplastid proteasome, a crucial enzyme complex for parasite survival.[1][5] It demonstrates potent activity against Trypanosoma cruzi, Leishmania species, and Trypanosoma brucei both in vitro and in vivo, while exhibiting a favorable safety profile with no significant inhibition of the mammalian proteasome.[1][6] This document consolidates key quantitative data, outlines detailed experimental methodologies, and provides visual diagrams of the core mechanisms and workflows to support further research and development in this critical area.
Core Mechanism of Action: Selective Proteasome Inhibition
This compound's therapeutic effect stems from its ability to selectively inhibit the 20S proteasome in kinetoplastid parasites.[1][3] The proteasome is a multi-subunit protease complex essential for protein degradation, playing a critical role in numerous cellular processes, including cell cycle control and stress response.[7]
This compound specifically targets the chymotrypsin-like (CT-L) activity of the parasite proteasome through a non-competitive inhibition mechanism.[1][8] This is distinct from competitive inhibitors like bortezomib.[1] Genetic studies have confirmed that point mutations in the β4 subunit (PSMB4) of the proteasome confer resistance to this compound, validating it as the primary target.[1] Inhibition of the proteasome leads to an accumulation of ubiquitylated proteins within the parasite, disrupting cellular homeostasis and ultimately causing parasite death.[1][8] Crucially, this compound shows high selectivity for the parasite proteasome over its mammalian counterpart, which underpins its favorable safety profile in preclinical models.[1][6]
Quantitative Data Summary
The efficacy and selectivity of this compound have been quantified through various in vitro assays and in vivo studies. The data is summarized below for easy comparison.
Table 1: In Vitro Activity and Selectivity of this compound
| Target Organism/Cell Line | Assay Type | Parameter | Value (nM) | Reference |
| L. donovani (amastigote) | Growth Inhibition | EC₅₀ | 40 | [1] |
| T. cruzi (amastigote) | Growth Inhibition | EC₅₀ | 150 | [1] |
| T. brucei (trypomastigote) | Growth Inhibition | EC₅₀ | 7 | [1] |
| T. cruzi (epimastigote) | Growth Inhibition | EC₅₀ | 150 | [1][8] |
| T. cruzi (epimastigote) | Ubiquitylated Protein Accumulation | EC₅₀ | 130 | [1][8] |
| T. cruzi Proteasome | Chymotrypsin-like Activity | IC₅₀ | 260 | [1] |
| 3T3 Mammalian Fibroblasts | Cytotoxicity | CC₅₀ | >25,000 | [1] |
| Primary Mouse Macrophages | Cytotoxicity | CC₅₀ | >25,000 | [1] |
Table 2: In Vivo Efficacy of this compound in Mouse Models
| Disease Model | Parasite | Mouse Strain | Dosing Regimen | Efficacy Outcome | Comparator |
| Visceral Leishmaniasis (VL) | L. donovani | BALB/c | 10 mg/kg, oral, twice daily for 8 days | >3-log reduction in liver parasite burden | Superior to Miltefosine |
| Cutaneous Leishmaniasis (CL) | L. major | BALB/c | 10 mg/kg, oral, twice daily | 5-fold decrease in footpad parasite burden | Superior to Miltefosine |
| Chagas Disease (indeterminate) | T. cruzi | C57BL/6 | 10 mg/kg, oral, twice daily for 20 days | Matched efficacy; undetectable parasites in most tissues | Benznidazole (100 mg/kg, once daily) |
| Stage II HAT | T. brucei | N/A | 100 mg/kg, oral, once daily for 7 days | Sustained parasite clearance from CNS | Superior to Diminazene Aceturate |
Table 3: Pharmacokinetic Profile of this compound in Mouse
| Parameter | Value | Dosing | Reference |
| Oral Bioavailability (F) | 33% | 20 mg/kg (suspension) | [1] |
| Plasma Clearance (CL) | 1.8 L/hr/kg | 5 mg/kg (IV bolus) | [1] |
| Plasma Fraction Unbound | 6.3% | N/A | [9] |
| Brain:Plasma Exposure Ratio | ~10% | N/A | [1] |
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments cited in the evaluation of this compound.
In Vitro Parasite Growth Inhibition Assays
This protocol outlines the general procedure for determining the half-maximal effective concentration (EC₅₀) of this compound against various kinetoplastid life-cycle stages.
Methodology:
-
Leishmania donovani Intracellular Amastigote Assay:
-
Host Cells: Primary peritoneal macrophages are harvested from mice and seeded in microtiter plates.
-
Infection: Macrophages are infected with L. donovani promastigotes. After 24 hours, extracellular parasites are washed away.
-
Treatment: this compound, dissolved in DMSO, is added in a dose-response manner (final DMSO concentration typically ≤0.5%).
-
Incubation: Plates are incubated for 120 hours at 37°C in a 5% CO₂ atmosphere.[1]
-
Quantification: Parasite burden is determined by quantifying parasite DNA via qPCR or by high-content imaging after staining.
-
Analysis: EC₅₀ values are calculated by fitting the data to a four-parameter dose-response curve.
-
-
Trypanosoma cruzi Intracellular Amastigote Assay:
-
Host Cells: NIH 3T3 fibroblast cells are seeded in microtiter plates.[10]
-
Infection: Fibroblasts are infected with T. cruzi trypomastigotes (Tulahuen strain, often expressing a reporter like β-galactosidase).
-
Treatment & Incubation: Similar to the L. donovani assay, with an incubation period of 72-96 hours.
-
Quantification: Parasite viability is assessed, often using a colorimetric substrate for the reporter enzyme (e.g., CPRG for β-galactosidase) or by high-content imaging.
-
Analysis: EC₅₀ values are calculated from dose-response curves.
-
-
Trypanosoma brucei Bloodstream Form Assay:
-
Culture: T. brucei bloodstream form trypomastigotes are cultured in appropriate media (e.g., HMI-9).
-
Treatment: this compound is added in a dose-response format to parasites seeded in microtiter plates.
-
Incubation: Plates are incubated for 72 hours.
-
Quantification: Parasite viability is measured using a metabolic indicator dye such as resazurin (AlamarBlue).
-
Analysis: EC₅₀ values are determined from the resulting dose-response data.
-
In Vivo Efficacy Mouse Models
The following protocols describe the animal models used to test this compound's efficacy against the three target diseases. All procedures are conducted in accordance with institutional animal care and use guidelines.
1. Visceral Leishmaniasis (VL) Model:
-
Animal Model: Female BALB/c mice.[6]
-
Infection: Mice are infected with L. donovani amastigotes via tail vein injection.
-
Treatment Initiation: Treatment begins at a predetermined time post-infection (e.g., day 14).
-
Dosing: this compound is administered orally (p.o.) via gavage, typically at 10 mg/kg, twice daily for 8-10 consecutive days.[1][6] A vehicle control group is included.
-
Efficacy Endpoint: Two days after the final dose, mice are euthanized. The liver is harvested, and the parasite burden is quantified by qPCR targeting parasite-specific DNA.[1]
-
Analysis: The reduction in parasite load is calculated relative to the vehicle-treated control group.
2. Chagas Disease Model (Indeterminate Phase):
-
Animal Model: Female C57BL/6 mice.[6]
-
Infection: Mice are infected intraperitoneally with T. cruzi trypomastigotes.[6]
-
Treatment Initiation: To model the indeterminate (chronic) phase, treatment begins 35 days post-infection.[1][6]
-
Dosing: this compound is administered orally at 10 mg/kg, twice daily, for 20 days.[1][6]
-
Immunosuppression: To increase the sensitivity of parasite detection, mice are immunosuppressed (e.g., with cyclophosphamide) after the treatment period.[1]
-
Efficacy Endpoint: Parasite presence is assessed in blood, heart, and colon tissue by qPCR at the end of the study.[1]
-
Analysis: The number of cured mice (no detectable parasites) is determined for each treatment group.
3. Stage II Human African Trypanosomiasis (HAT) Model:
-
Animal Model: Mice infected with a luciferase-expressing strain of T. brucei.[1]
-
Infection: Parasites are administered to establish a systemic infection that progresses to the central nervous system (CNS) by day 21 post-infection.[1]
-
Treatment Initiation: Treatment is initiated once the CNS infection is established.
-
Dosing: this compound is administered orally at a high dose (e.g., 100 mg/kg, once daily) for 7 days to ensure sufficient brain exposure.[1]
-
Efficacy Endpoint: Parasite burden is monitored over time (e.g., up to 92 days post-infection) using whole-body bioluminescence imaging.[1]
-
Analysis: Sustained clearance of the bioluminescent signal, particularly from the head (indicating CNS clearance), is considered a cure.
Proteasome Activity Assay
This assay measures the inhibition of the proteasome's chymotrypsin-like activity.
Methodology:
-
Proteasome Purification: The 20S proteasome is purified from parasite cell lysates (e.g., T. cruzi epimastigotes) using established biochemical techniques.
-
Reaction Setup: The purified enzyme is added to wells of a microtiter plate containing assay buffer.
-
Inhibitor Addition: this compound or control inhibitors (e.g., bortezomib) are added at various concentrations.
-
Substrate Addition: The reaction is initiated by adding a fluorogenic peptide substrate specific for chymotrypsin-like activity, such as Suc-LLVY-AMC (Succinyl-Leu-Leu-Val-Tyr-7-Amino-4-methylcoumarin).[11]
-
Measurement: The plate is incubated at 37°C, and the release of free, fluorescent AMC is measured kinetically using a microplate reader (Excitation: ~350 nm, Emission: ~440 nm).[11]
-
Analysis: The rate of reaction is determined for each inhibitor concentration. IC₅₀ values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.[1]
Conclusion and Future Directions
This compound represents a significant advancement in the pursuit of novel therapies for neglected tropical diseases. Its pan-kinetoplastid activity, novel mechanism of action, high selectivity, and oral bioavailability make it a compelling lead compound.[1][3] The data presented herein provide a strong rationale for its continued development. A structurally related analogue, LXE408, has already progressed to Phase 1 human clinical trials for leishmaniasis, demonstrating the viability of this chemical class.[12] Future research should focus on completing preclinical toxicity studies for this compound, exploring its potential in combination therapies to mitigate resistance, and further optimizing analogues for specific disease indications, such as enhancing brain penetration for late-stage HAT.[1] The validation of the kinetoplastid proteasome as a druggable target opens a promising new avenue for developing a single-class treatment for these devastating diseases.[1][5]
References
- 1. Proteasome inhibition for treatment of leishmaniasis, Chagas disease and sleeping sickness - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anti-Trypanosomal Proteasome Inhibitors Cure Hemolymphatic and Meningoencephalic Murine Infection Models of African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Trypanosomal Proteasome Inhibitors Cure Hemolymphatic and Meningoencephalic Murine Infection Models of African Trypanosomiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Proteasome inhibition for treatment of leishmaniasis, Chagas disease and sleeping sickness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2minutemedicine.com [2minutemedicine.com]
- 7. Identification of a Proteasome-Targeting Arylsulfonamide with Potential for the Treatment of Chagas’ Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. resources.novusbio.com [resources.novusbio.com]
- 12. pubs.acs.org [pubs.acs.org]
In Vitro Efficacy of GNF6702 Against Leishmania donovani: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the in vitro activity of GNF6702, a novel antileishmanial agent, against Leishmania donovani, the causative parasite of visceral leishmaniasis. This compound has demonstrated significant potential as a therapeutic candidate due to its potent and selective inhibition of the parasite's proteasome. This document summarizes key quantitative data, details experimental methodologies, and illustrates the compound's mechanism of action and experimental workflows.
Quantitative Efficacy Data
The in vitro potency of this compound and its precursor, GNF5343, has been evaluated against the intracellular amastigote stage of L. donovani proliferating within primary mouse macrophages. The half-maximal effective concentration (EC50) and half-maximal cytotoxic concentration (CC50) against the host cells are presented below, highlighting the compound's selectivity.
| Compound | L. donovani Amastigote EC50 (µM) | Macrophage CC50 (µM) | Selectivity Index (CC50/EC50) |
| GNF5343 | 0.2 | >10 | >50 |
| This compound | 0.019 | >10 | >526 |
A strong correlation has been established between the inhibition of the chymotrypsin-like activity of the purified L. donovani proteasome (IC50) and the growth inhibition of L. donovani axenic amastigotes (EC50) for a series of analogs, including this compound. This provides robust evidence that the anti-parasitic effect of this compound is directly mediated by its inhibition of the proteasome.[1]
Mechanism of Action: Selective Proteasome Inhibition
This compound functions as a highly selective, non-competitive inhibitor of the kinetoplastid proteasome.[1][2] This targeted action disrupts the parasite's ubiquitin-proteasome system, which is essential for protein degradation, cell cycle control, and overall survival. A critical advantage of this compound is its lack of significant activity against the mammalian proteasome, which contributes to its high selectivity index and favorable safety profile.[1][2] Resistance studies in the related kinetoplastid, Trypanosoma cruzi, have identified mutations in the β4 subunit of the proteasome (PSMB4) as conferring resistance to this compound, further validating the proteasome as the primary target.[1] Interestingly, attempts to induce resistance in L. donovani through prolonged drug pressure were unsuccessful, suggesting a high barrier to resistance development in this species.[1]
Experimental Protocols
The following section details the methodology for the key in vitro assay used to determine the efficacy of this compound against intracellular L. donovani.
Leishmania donovani Intra-macrophage Amastigote Growth Inhibition Assay
This assay quantifies the ability of a compound to inhibit the proliferation of L. donovani amastigotes within a host macrophage cell line.
a) Host Cell Preparation:
-
Primary murine peritoneal macrophages are elicited in female BALB/c mice.[1]
-
72 hours post-injection of a sterile 2% starch solution into the peritoneal cavity, macrophages are harvested.[1]
b) Parasite Infection:
-
The harvested primary macrophages are infected with L. donovani splenic amastigotes (strain MHOM/ET/67/HU3).[1]
c) Compound Treatment:
-
Infected macrophages are treated with this compound dissolved in DMSO (final DMSO concentration of 0.5%).[1]
-
A dose-response curve is generated by exposing the cells to a range of compound concentrations.
-
The incubation period for the treatment is 120 hours at 37°C in a 5% CO2 environment.[1]
d) Quantification of Parasite Load:
-
Following treatment, the macrophages are washed with phosphate-buffered saline (PBS) supplemented with magnesium and calcium chloride.[1]
-
Cells are then fixed with 0.4% paraformaldehyde and permeabilized with 0.1% Triton X-100.[1]
-
The nucleic acids of both the host cells and the intracellular parasites are stained with SYBR Green I nucleic acid stain.[1]
-
The parasite load is quantified by imaging and subsequent analysis to determine the number of amastigotes per macrophage.
Summary and Future Directions
This compound exhibits potent and selective in vitro activity against Leishmania donovani by targeting the parasite's proteasome. The compound's high selectivity index and the high barrier to resistance development in L. donovani underscore its potential as a promising preclinical candidate for the treatment of visceral leishmaniasis. Further investigation into the detailed molecular interactions between this compound and the Leishmania proteasome, as well as in vivo efficacy studies, are critical next steps in its development pipeline.
References
A Technical Guide to the Anti-Trypanosomal Activity of GNF6702 Against Trypanosoma cruzi Amastigotes
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the effects of GNF6702, a novel proteasome inhibitor, on the intracellular amastigote stage of Trypanosoma cruzi, the etiological agent of Chagas disease. The information presented herein is compiled from foundational studies to support ongoing research and development efforts in the field of anti-parasitic drug discovery.
Executive Summary
Chagas disease remains a significant public health challenge, with current therapies limited by efficacy and toxicity issues.[1] The intracellular amastigote is the replicative form of T. cruzi in the mammalian host and the primary target for chemotherapy. This compound is a selective inhibitor of the kinetoplastid proteasome, demonstrating potent activity against T. cruzi and other related parasites.[1][2][3][4] Its mechanism of action involves the non-competitive inhibition of the chymotrypsin-like activity of the parasite's proteasome, leading to a cytotoxic accumulation of ubiquitylated proteins.[1][5] this compound shows high selectivity for the parasite proteasome over the mammalian equivalent, providing a promising therapeutic window.[1][4] In preclinical models of Chagas disease, this compound has shown efficacy comparable to the current standard-of-care, benznidazole, clearing parasites from infected tissues in mice.[6]
Quantitative Efficacy Data
The potency of this compound has been evaluated through various in vitro and cellular assays. The data highlights its specific activity against the parasite's proteasome and its potent effect on the clinically relevant amastigote stage.
Table 2.1: In Vitro and Cellular Activity of this compound against T. cruzi
| Assay Type | Target/Life Stage | Parameter | Value (nM) | Reference |
| Biochemical Assay | Purified T. cruzi Proteasome | IC₅₀ (Chymotrypsin-like activity) | 35 | [1] |
| Biochemical Assay | Purified T. cruzi Proteasome | IC₅₀ (Trypsin-like activity) | >10,000 | [1] |
| Biochemical Assay | Purified T. cruzi Proteasome | IC₅₀ (Caspase-like activity) | >10,000 | [1] |
| Cellular Assay | Intracellular Amastigotes (in 3T3 cells) | EC₅₀ (Growth Inhibition) | 40 | [3][7] |
| Cellular Assay | Epimastigotes | EC₅₀ (Growth Inhibition) | 150 | [1][2] |
| Cellular Assay | Epimastigotes | EC₅₀ (Ubiquitylated Protein Buildup) | 130 | [1] |
Table 2.2: In Vivo Efficacy in a Murine Model of Indeterminate Chagas Disease
| Compound | Dosage | Outcome | Reference |
| This compound | 10 mg/kg (twice daily) | Efficacy matched benznidazole; parasites undetectable in blood, colon, and heart tissue in nearly all treated mice post-immunosuppression. | [1] |
| Benznidazole | 100 mg/kg (once daily) | Standard-of-care comparator; effective parasite clearance. | [1] |
Mechanism of Action and Target Validation
This compound's primary mechanism of action is the disruption of protein homeostasis in T. cruzi through targeted inhibition of the proteasome.
The validation of the parasite proteasome as the specific target of this compound is supported by several key lines of evidence:
-
Genetic Resistance: Point mutations engineered into the proteasome beta 4 subunit (PSMB4) gene were sufficient to confer resistance to this compound.[1]
-
Target Selectivity: The compound is a highly selective inhibitor of the parasite proteasome and does not inhibit the human proteasome, which mirrors its selective growth inhibition of parasite cells over mammalian cells.[1][4]
-
Potency Correlation: The potency of this compound and its analogues in biochemical proteasome inhibition assays directly correlates with their potency in parasite growth inhibition assays.[1]
The inhibition of the proteasome's chymotrypsin-like activity leads to the accumulation of polyubiquitylated proteins, which are normally destined for degradation. This buildup results in cellular stress and ultimately triggers parasite death.
References
- 1. Proteasome inhibition for treatment of leishmaniasis, Chagas disease and sleeping sickness - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Proteasome inhibition for treatment of leishmaniasis, Chagas disease and sleeping sickness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Identification of a Proteasome-Targeting Arylsulfonamide with Potential for the Treatment of Chagas’ Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
GNF6702: A Pan-Kinetoplastid Proteasome Inhibitor with Broad-Spectrum Antiprotozoal Activity
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
GNF6702 is a novel, orally bioavailable compound that demonstrates potent and broad-spectrum activity against a range of kinetoplastid parasites, including Trypanosoma cruzi (the causative agent of Chagas disease), Leishmania donovani (visceral leishmaniasis), Leishmania major (cutaneous leishmaniasis), and Trypanosoma brucei (human African trypanosomiasis, or sleeping sickness).[1][2] Developed through a large-scale phenotypic screening campaign, this compound selectively inhibits the chymotrypsin-like activity of the parasite proteasome, a critical cellular component for protein degradation and recycling.[1][3] This selective, non-competitive inhibition leads to the accumulation of ubiquitylated proteins within the parasite, ultimately resulting in cell death.[1] Crucially, this compound exhibits a significant selectivity window, with no inhibitory activity against the mammalian proteasome, suggesting a favorable safety profile.[1][2] Preclinical studies in mouse models of all three diseases have shown that this compound can achieve complete or near-complete parasite clearance, highlighting its potential as a single-class treatment for these devastating neglected tropical diseases.[1][4]
Mechanism of Action
This compound's primary mechanism of action is the selective inhibition of the 20S proteasome in kinetoplastid parasites. The proteasome is a multi-subunit protein complex responsible for the degradation of ubiquitylated proteins, a process essential for numerous cellular functions, including cell cycle progression, signal transduction, and stress response.
This compound acts as a non-competitive inhibitor, targeting the chymotrypsin-like peptidase activity of the parasite proteasome.[1] This specific inhibition leads to a disruption of protein homeostasis, characterized by a significant accumulation of polyubiquitylated proteins within the parasite.[1][5] The inability to clear these tagged proteins results in cellular dysfunction and ultimately triggers programmed cell death. A key advantage of this compound is its high selectivity for the parasite proteasome over the mammalian counterpart, which is attributed to structural differences between the two, particularly within the β4 and β5 subunits that form an allosteric binding site for the compound.[1][5]
Caption: Mechanism of action of this compound in kinetoplastid parasites.
Quantitative Data: In Vitro Efficacy and Selectivity
This compound has demonstrated potent activity against various life cycle stages of Leishmania and Trypanosoma species, coupled with excellent selectivity over mammalian cells. The following table summarizes the key half-maximal effective concentrations (EC50) and half-maximal inhibitory concentrations (IC50) reported in the literature.
| Organism | Stage | Assay Type | This compound EC50/IC50 (nM) | Reference Compound | Reference EC50/IC50 (nM) | Selectivity Index (SI) |
| L. donovani | Amastigote (intramacrophage) | Growth Inhibition | 150 | Miltefosine | >2000 | >133 |
| T. cruzi | Amastigote (in 3T3 cells) | Growth Inhibition | 150 | Benznidazole (B1666585) | 1200 | >133 |
| T. cruzi | Epimastigote | Growth Inhibition | 150 | Bortezomib | 160 | >133 |
| T. brucei | Bloodstream form | Growth Inhibition | 490 | - | - | >40 |
| T. cruzi | Proteasome | Biochemical (Chymotrypsin-like) | 35 | Bortezomib | 100 | >285 |
| Human | Proteasome | Biochemical (Chymotrypsin-like) | >10,000 | Bortezomib | 2 | - |
| Mammalian | 3T3 Fibroblasts | Cytotoxicity | >20,000 | - | - | - |
Data compiled from Supek et al., 2016.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the core experimental protocols used in the evaluation of this compound.
In Vitro Parasite Growth Inhibition Assays
Objective: To determine the half-maximal effective concentration (EC50) of this compound against different parasite life cycle stages.
-
L. donovani Intra-macrophage Amastigote Assay:
-
Harvest peritoneal macrophages from BALB/c mice and seed into 384-well plates at a density of 8 x 10^5 cells/mL in RPMI-1640 medium supplemented with 10% FBS and L-glutamine.[1]
-
Allow macrophages to adhere for 2-3 hours at 37°C, 5% CO2.
-
Infect macrophages with L. donovani amastigotes isolated from the spleen of an infected hamster at a multiplicity of infection (MOI) of ~8:1.[1]
-
Incubate for 24 hours to allow for phagocytosis.
-
Wash wells to remove extracellular parasites.
-
Add this compound in a dose-response manner (typically 10-point, 3-fold serial dilutions).
-
Incubate for 72 hours at 37°C, 5% CO2.
-
Fix cells with 4% paraformaldehyde and stain with DAPI (4′,6-diamidino-2-phenylindole) to visualize host and parasite nuclei.
-
Image plates using a high-content imaging system and quantify the number of amastigotes per macrophage.
-
Calculate EC50 values by fitting the dose-response data to a four-parameter logistical equation.
-
-
T. cruzi Intracellular Amastigote Assay:
-
Seed NIH 3T3 fibroblast cells in 384-well plates.
-
Infect with T. cruzi trypomastigotes (Tulahuen strain expressing β-galactosidase) at an MOI of 5:1.
-
Incubate for 24 hours, then wash to remove extracellular parasites.
-
Add serial dilutions of this compound and incubate for an additional 72 hours.
-
Lyse the cells and measure the β-galactosidase activity using a chemiluminescent substrate.
-
Determine EC50 values from the resulting dose-response curves.[1]
-
Proteasome Inhibition Assay
Objective: To measure the half-maximal inhibitory concentration (IC50) of this compound against the proteolytic activities of purified parasite and human proteasomes.
-
Purify 20S proteasomes from T. cruzi epimastigotes or a commercial source for human proteasomes.
-
Prepare a reaction buffer (e.g., 20 mM HEPES, 0.5 mM EDTA, pH 7.5).
-
In a 384-well plate, add purified proteasome to the reaction buffer.
-
Add this compound at various concentrations.
-
Initiate the reaction by adding a fluorogenic peptide substrate specific for the chymotrypsin-like activity (e.g., Suc-LLVY-AMC).
-
Monitor the release of free AMC (7-amino-4-methylcoumarin) by measuring fluorescence (Excitation: ~380 nm, Emission: ~460 nm) over time in a plate reader.
-
Calculate the rate of substrate cleavage and determine the IC50 values by plotting the percentage of inhibition against the compound concentration.[1]
In Vivo Efficacy Studies
Objective: To evaluate the ability of this compound to clear parasite burden in mouse models of infection.
-
Visceral Leishmaniasis (L. donovani) Model:
-
Infect BALB/c mice via tail vein injection with L. donovani amastigotes.
-
Allow the infection to establish for several weeks.
-
Administer this compound orally, twice daily, for a specified treatment period (e.g., 8 days). A typical effective dose is 10 mg/kg.[1]
-
Include a vehicle control group and a positive control group (e.g., miltefosine).
-
At the end of the treatment period, harvest the livers and spleens.
-
Quantify parasite burden in the organs using quantitative PCR (qPCR) targeting parasite-specific DNA.[1]
-
-
Chagas Disease (T. cruzi) Model:
-
Infect C57BL/6 mice with T. cruzi trypomastigotes.
-
Begin treatment approximately 35 days post-infection.
-
Administer this compound orally (e.g., 10 mg/kg, twice daily) for 20 days. Use benznidazole (100 mg/kg, once daily) as a positive control.[1]
-
After treatment, immunosuppress the mice (e.g., with cyclophosphamide) to promote the recrudescence of any residual parasites.
-
Monitor for parasitemia in the blood and quantify parasite load in tissues (heart, colon) by qPCR.[1]
-
-
Human African Trypanosomiasis (T. brucei) Stage II Model:
-
Infect mice with a luciferase-expressing strain of T. brucei.
-
Allow the infection to progress to the central nervous system (CNS) stage (approximately 21 days).
-
Treat with this compound (e.g., 100 mg/kg, once daily) for 7 days.
-
Monitor parasite burden in the blood and CNS using in vivo bioluminescence imaging at multiple time points post-treatment.[1]
-
Drug Discovery and Development Workflow
The discovery of this compound followed a systematic workflow, beginning with high-throughput screening and progressing through chemical optimization to preclinical evaluation. This process provides a valuable template for future antiprotozoal drug discovery efforts.
Caption: The discovery and development workflow for this compound.
Conclusion and Future Directions
This compound represents a significant advancement in the pursuit of novel therapies for neglected tropical diseases caused by kinetoplastid parasites. Its potent, broad-spectrum activity, combined with a selective mechanism of action and promising in vivo efficacy, validates the parasite proteasome as a high-value therapeutic target.[1][2] The data presented herein provide a comprehensive technical overview for researchers and drug developers interested in this compound and its mechanism.
Further research should focus on detailed preclinical toxicology and safety pharmacology studies to enable the progression of this compound or optimized analogues into human clinical trials. Additionally, a deeper understanding of the structural basis for its selectivity could guide the development of next-generation pan-kinetoplastid agents with even greater potency and improved pharmacokinetic profiles. The potential to treat three distinct and devastating diseases with a single class of drugs underscores the transformative impact that compounds like this compound could have on global health.[1]
References
- 1. Proteasome inhibition for treatment of leishmaniasis, Chagas disease and sleeping sickness - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteasome inhibition for treatment of leishmaniasis, Chagas disease and sleeping sickness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The critical role of mode of action studies in kinetoplastid drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. preview.fiercepharma.com [preview.fiercepharma.com]
- 5. Identification of a Proteasome-Targeting Arylsulfonamide with Potential for the Treatment of Chagas’ Disease - PMC [pmc.ncbi.nlm.nih.gov]
GNF6702: A Technical Guide to its Selective Inhibition of the Parasite Proteasome
Introduction
GNF6702 is a novel, preclinical compound that has demonstrated potent and broad-spectrum efficacy against three distinct kinetoplastid parasites: Trypanosoma cruzi (causes Chagas disease), Leishmania spp. (causes leishmaniasis), and Trypanosoma brucei (causes human African trypanosomiasis, or sleeping sickness).[1][2][3][4] These diseases collectively affect millions of people, primarily in impoverished regions, and current treatments are hampered by toxicity, variable efficacy, and difficult administration routes.[1][5] this compound emerged from a large-scale phenotypic screening of over 3 million compounds, followed by chemical optimization.[1][6] The compound's primary mechanism of action is the inhibition of the parasite proteasome, a critical cellular machine responsible for protein degradation.[1][2][7] A key feature of this compound, and the focus of this guide, is its remarkable selectivity for the parasite proteasome over its mammalian counterpart, a property crucial for its favorable safety profile.[1][2][8]
Mechanism of Action: Selective Proteasome Inhibition
The proteasome is a multi-subunit protein complex essential for protein homeostasis in all eukaryotic cells. This compound functions as a highly selective, non-competitive inhibitor of the kinetoplastid 20S proteasome.[1][2][9] Its inhibitory action is specific to the chymotrypsin-like (CT-L) peptidase activity, which is catalyzed by the β5 subunit of the proteasome, while having no effect on the caspase-like or trypsin-like activities.[1]
Genetic and chemical studies have validated the proteasome as the target of this compound.[1] Treatment of parasites with this compound leads to a significant accumulation of ubiquitylated proteins, a hallmark of proteasome inhibition.[1][10] Furthermore, parasites evolved for resistance to this compound consistently acquire point mutations in the gene encoding the proteasome subunit β4 (PSMB4).[1][9] These findings confirm that this compound's antiparasitic activity stems directly from its disruption of proteasome function.
Crucially, this compound does not inhibit the mammalian proteasome or the growth of mammalian cells, demonstrating a high degree of selectivity that underpins its therapeutic potential.[1][2]
Quantitative Selectivity Data
The selectivity of this compound is evident from the significant differences in its inhibitory concentrations against parasite and mammalian targets. The data below summarizes its activity in biochemical and cellular assays, with the broad-spectrum proteasome inhibitor Bortezomib included for comparison.
| Target | Assay Type | This compound | Bortezomib | Reference |
| Parasite: T. cruzi Proteasome | Biochemical IC₅₀ (Chymotrypsin-like) | 35 nM | 91 nM | [1] |
| Biochemical IC₅₀ (Caspase-like) | >10,000 nM | 370 nM | [1] | |
| Biochemical IC₅₀ (Trypsin-like) | >10,000 nM | 1,700 nM | [1] | |
| Parasite: T. cruzi Cells | Cellular EC₅₀ (Growth Inhibition) | 150 nM | 160 nM | [1] |
| Cellular EC₅₀ (Ubiquitin Accumulation) | 130 nM | 62 nM | [1] | |
| Mammalian: Human Proteasome | Biochemical IC₅₀ | No measurable activity | - | [1] |
| Mammalian: 3T3 Cells | Cellular Assay (Ubiquitin Accumulation) | No detectable accumulation | - | [1] |
| Cellular Assay (Growth Inhibition) | No inhibition observed | - | [1] |
Experimental Protocols & Methodologies
The determination of this compound's selectivity relies on a series of biochemical and cell-based assays.
Proteasome Activity Assay (Biochemical)
This assay directly measures the inhibition of the proteasome's catalytic activity.
-
Proteasome Isolation: 20S proteasomes are purified from parasite cultures (e.g., T. cruzi epimastigotes) and human cells.
-
Activity Measurement: The activity of the purified proteasomes is assessed by measuring the cleavage of specific fluorogenic peptide substrates for each of the three catalytic sites (chymotrypsin-like, trypsin-like, caspase-like).
-
Inhibition Analysis: Assays are run in the presence of serial dilutions of this compound. The concentration of the compound that inhibits 50% of the enzymatic activity (IC₅₀) is determined by plotting activity versus compound concentration.[1]
Cellular Growth Inhibition Assay
This assay determines the effect of the compound on parasite and mammalian cell proliferation.
-
Cell Culture: Parasites (T. cruzi, L. donovani, T. brucei) and a mammalian cell line (e.g., mouse embryonic fibroblasts, 3T3) are cultured under standard conditions.[1]
-
Compound Treatment: Cells are incubated with a range of this compound concentrations for a defined period (e.g., 72 hours).
-
Viability Assessment: Cell viability or proliferation is measured using a colorimetric (e.g., resazurin-based) or fluorometric assay.
-
EC₅₀ Determination: The half-maximal effective concentration (EC₅₀), the concentration at which cell growth is inhibited by 50%, is calculated.[1]
Ubiquitylated Protein Accumulation Assay (Cellular)
This assay provides in-cell evidence of proteasome inhibition.
-
Cell Treatment: Parasite and mammalian cells are treated with this compound at various concentrations for a specified time (e.g., 8 hours).[10]
-
Protein Extraction: Total protein lysates are prepared from the treated cells.
-
Western Blot Analysis: The lysates are separated by SDS-PAGE, transferred to a membrane, and probed with an antibody that specifically recognizes ubiquitin. An increased signal for high-molecular-weight polyubiquitinated proteins indicates proteasome inhibition.[1]
-
Quantification: The intensity of the ubiquitin signal is quantified to determine the EC₅₀ for the accumulation effect.[1][10]
Visualizations: Workflows and Mechanisms
Caption: Experimental workflow for determining this compound selectivity.
Caption: Selective mechanism of action of this compound.
Structural Basis for Selectivity
The high selectivity of this compound is not accidental but is rooted in structural differences between the parasite and human proteasomes.
-
Allosteric Binding Site: this compound is a non-competitive inhibitor, meaning it does not bind to the active site where protein substrates are cleaved.[1][9] Instead, homology modeling and cryo-EM studies suggest it binds to a previously undiscovered allosteric pocket at the interface of the β4 and β5 subunits.[9][11]
-
Key Amino Acid Differences: The evolution of resistance to this compound in T. cruzi provided critical insights. Resistant parasites consistently developed mutations in the β4 subunit, specifically at positions Phe24 (to Leu) or Ile29 (to Met).[1][9][12] Strikingly, the human proteasome's β4 subunit naturally contains a methionine at the equivalent of position 29.[1] This single amino acid difference is a likely key determinant for the compound's selectivity, rendering the human proteasome intrinsically resistant to this compound binding while the parasite proteasome, with its isoleucine at this position, remains susceptible. The pocket between the β4 and β5 subunits is more open in the human proteasome structure than in the Leishmania proteasome, which likely contributes to the weaker inhibition.[9]
Conclusion
This compound represents a significant advancement in the pursuit of novel therapeutics for neglected tropical diseases. Its efficacy is driven by the potent inhibition of the kinetoplastid proteasome. The compound's most critical attribute is its exquisite selectivity, which is based on subtle but crucial structural differences between the parasite and host proteasomes. This selectivity allows for the potent killing of parasites with no discernible impact on mammalian cells, as demonstrated by a comprehensive suite of biochemical and cellular assays.[1][7] These characteristics validate the parasite proteasome as a high-value therapeutic target and establish this compound as a promising preclinical candidate for the treatment of leishmaniasis, Chagas disease, and sleeping sickness.[1][4]
References
- 1. Proteasome inhibition for treatment of leishmaniasis, Chagas disease and sleeping sickness - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteasome inhibition for treatment of leishmaniasis, Chagas disease and sleeping sickness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. uwf-flvc.primo.exlibrisgroup.com [uwf-flvc.primo.exlibrisgroup.com]
- 5. An Overview on Target-Based Drug Design against Kinetoplastid Protozoan Infections: Human African Trypanosomiasis, Chagas Disease and Leishmaniases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Single Compound Could Treat Three Parasitic Diseases | Technology Networks [technologynetworks.com]
- 7. 2minutemedicine.com [2minutemedicine.com]
- 8. preview.fiercepharma.com [preview.fiercepharma.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Identification of a Proteasome-Targeting Arylsulfonamide with Potential for the Treatment of Chagas’ Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The proteasome as a target: How not tidying up can have toxic consequences for parasitic protozoa - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
Preclinical Safety Profile of GNF6702: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical safety profile of GNF6702, a selective inhibitor of the kinetoplastid proteasome with potent activity against the causative agents of leishmaniasis, Chagas disease, and human African trypanosomiasis. This compound has demonstrated unprecedented in vivo efficacy in clearing parasites in mouse models for all three diseases.[1][2] A key feature of its preclinical profile is its high selectivity for the parasite proteasome over the mammalian equivalent, underpinning its favorable safety margin.[1][2]
Executive Summary
This compound exhibits a promising preclinical safety profile characterized by high selectivity and good tolerability in animal models.[1][2] Extensive in vitro screening has revealed no significant activity against a panel of human receptors, enzymes, and ion channels, suggesting a low potential for off-target effects.[1] While detailed proprietary toxicology data is not publicly available, the compound is reported to be well-tolerated in mice and is undergoing formal preclinical toxicity evaluation.[1] This guide synthesizes the available information and presents standardized methodologies for the key safety and toxicological assessments that a compound like this compound would typically undergo prior to clinical development.
Mechanism of Action and Selectivity
This compound functions as a non-competitive inhibitor of the kinetoplastid proteasome.[1] This targeted mechanism of action is crucial to its safety profile, as it does not significantly inhibit the mammalian proteasome or the growth of mammalian cells.[1][2] This selectivity has been validated through both genetic and chemical methods, confirming the parasite proteasome as the primary therapeutic target.[1]
Caption: this compound Signaling Pathway: Selective inhibition of the kinetoplastid proteasome.
In Vitro Safety Pharmacology
Standard in vitro safety pharmacology studies are designed to assess the potential for a test compound to interact with a wide range of biological targets, which could predict adverse effects in vivo. This compound has been evaluated against a panel of human receptors, enzymes, and ion channels with no significant activity observed.[1]
Table 1: Summary of In Vitro Safety Pharmacology Profile of this compound
| Assay Type | Target Class | This compound Activity | Implication |
| Receptor Binding | GPCRs, Nuclear, etc. | No significant binding | Low likelihood of off-target pharmacological effects |
| Enzyme Inhibition | Kinases, Proteases, etc. | No significant inhibition of human enzymes | High selectivity for the parasite proteasome |
| Ion Channel Screening | hERG, Nav, Cav, etc. | No significant inhibition of key ion channels | Low risk of cardiac and neurological side effects |
Genotoxicity Assessment
Genotoxicity assays are conducted to determine if a compound can induce mutations or chromosomal damage.
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of a chemical compound.
Experimental Protocol:
-
Strains: Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and tryptophan-dependent Escherichia coli (e.g., WP2 uvrA) are used.
-
Metabolic Activation: The assay is performed with and without a mammalian liver extract (S9 fraction) to assess the mutagenicity of the parent compound and its metabolites.
-
Exposure: The bacterial strains are exposed to various concentrations of this compound in a minimal agar (B569324) medium. A positive control (known mutagen) and a negative control (vehicle) are included.
-
Incubation: Plates are incubated at 37°C for 48-72 hours.
-
Analysis: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted. A significant, dose-dependent increase in revertant colonies compared to the negative control indicates a positive result.
Caption: Workflow for the Ames Test.
Cardiac Safety: hERG Assay
The hERG (human Ether-à-go-go-Related Gene) assay is a critical component of preclinical safety assessment, as inhibition of the hERG potassium channel can lead to QT interval prolongation and potentially fatal cardiac arrhythmias.
Experimental Protocol (Automated Patch Clamp):
-
Cell Line: A mammalian cell line stably expressing the hERG channel (e.g., HEK293) is used.
-
Compound Application: Cells are exposed to a range of concentrations of this compound.
-
Electrophysiology: Whole-cell patch-clamp recordings are performed to measure the hERG current in response to a voltage stimulus designed to elicit channel opening and inactivation.
-
Data Analysis: The concentration-response curve for hERG current inhibition is generated, and the IC50 value (the concentration at which 50% of the current is inhibited) is calculated.
Table 2: Expected hERG Assay Results for this compound
| Parameter | Expected Value for this compound | Interpretation |
| IC50 | > 10 µM | Low potential for hERG channel inhibition at therapeutic concentrations. |
In Vivo Toxicology
In vivo studies in animal models are essential for evaluating the systemic toxicity of a drug candidate. This compound has been reported to be well-tolerated in mice.[1][2]
Rodent Toxicology Study (e.g., 14-day repeated dose)
Experimental Protocol:
-
Species: Typically conducted in two species, a rodent (e.g., Sprague-Dawley rat) and a non-rodent (e.g., Beagle dog).
-
Dosing: this compound is administered daily for 14 days via the intended clinical route (e.g., oral gavage) at multiple dose levels (low, mid, high) and compared to a vehicle control group.
-
Observations: Animals are monitored daily for clinical signs of toxicity, changes in body weight, and food consumption.
-
Clinical Pathology: Blood and urine samples are collected at baseline and at the end of the study for hematology and clinical chemistry analysis to assess organ function (e.g., liver, kidney).
-
Necropsy and Histopathology: At the end of the study, a full necropsy is performed, and organs are weighed. Tissues from all major organs are collected, preserved, and examined microscopically for any treatment-related changes.
Table 3: Summary of In Vivo Toxicology Endpoints
| Category | Endpoints Monitored | Expected Outcome for this compound |
| Clinical Observations | Morbidity, mortality, clinical signs, body weight, food/water consumption. | No significant adverse effects at anticipated therapeutic doses. |
| Hematology | Red blood cell count, white blood cell count, platelets, hemoglobin. | No clinically significant changes. |
| Clinical Chemistry | Liver enzymes (ALT, AST), kidney function markers (BUN, creatinine). | No evidence of organ toxicity. |
| Necropsy & Histopathology | Gross and microscopic examination of all major organs. | No treatment-related pathological findings. |
Conclusion
The preclinical safety profile of this compound is highly encouraging, primarily due to its remarkable selectivity for the kinetoplastid proteasome over its mammalian counterpart. The lack of off-target activity in broad in vitro safety panels, combined with its reported tolerability in mice, suggests a favorable therapeutic window. The detailed experimental protocols provided in this guide offer a framework for understanding the rigorous safety and toxicology assessments that underpin the development of novel anti-parasitic agents like this compound. Further detailed results from ongoing formal preclinical toxicology studies will be crucial in advancing this promising candidate to clinical trials.
References
GNF6702: A Technical Guide to its Chemical Structure and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
GNF6702 is a potent and selective inhibitor of the kinetoplastid proteasome, demonstrating significant promise as a broad-spectrum anti-parasitic agent. This technical guide provides a comprehensive overview of its chemical structure, properties, and the experimental methodologies used in its characterization.
Chemical Structure and Identifiers
This compound is a complex heterocyclic molecule. Its systematic IUPAC name is N-[4-fluoro-3-(6-pyridin-2-yl-[1][2][3]triazolo[1,5-a]pyrimidin-2-yl)phenyl]-2,4-dimethyl-1,3-oxazole-5-carboxamide.[2][4] The chemical structure and key identifiers are summarized below.
| Identifier | Value |
| IUPAC Name | N-[4-fluoro-3-(6-pyridin-2-yl-[1][2][3]triazolo[1,5-a]pyrimidin-2-yl)phenyl]-2,4-dimethyl-1,3-oxazole-5-carboxamide |
| Molecular Formula | C22H16FN7O2 |
| Molecular Weight | 429.41 g/mol [1] |
| CAS Number | 1799329-72-8[2] |
| SMILES | Cc1c(C(=O)Nc2ccc(F)c(c2)-c2nc3ncc(-c4ccccn4)cn3n2)oc(C)n1 |
| InChI | InChI=1S/C22H16FN7O2/c1-12-19(32-13(2)26-12)21(31)27-15-6-7-17(23)16(9-15)20-28-22-25-10-14(11-30(22)29-20)18-5-3-4-8-24-18/h3-11H,1-2H3,(H,27,31) |
| InChIKey | WXZFCGRYVWYYTG-UHFFFAOYSA-N[1] |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the following table.
| Property | Value | Reference |
| Appearance | Off-white to light yellow solid | MedChemExpress Certificate of Analysis |
| Melting Point | 224 °C | Nagle et al., 2020 |
| Density (Predicted) | 1.49 ± 0.1 g/cm³ | ChemicalBook |
| pKa (Predicted) | 10.34 ± 0.70 | ChemicalBook |
Mechanism of Action: Inhibition of the Kinetoplastid Proteasome
This compound exerts its anti-parasitic activity by selectively inhibiting the proteasome of kinetoplastids, a group of protozoan parasites that includes the causative agents of leishmaniasis, Chagas disease, and sleeping sickness.[5] The proteasome is a critical cellular machine responsible for protein degradation, and its inhibition leads to the accumulation of damaged or misfolded proteins, ultimately causing parasite death.
This compound is a non-competitive inhibitor that specifically targets the chymotrypsin-like activity of the kinetoplastid 20S proteasome.[2][4] A key feature of this compound is its remarkable selectivity for the parasite proteasome over the mammalian counterpart, which contributes to its low toxicity in host cells.[2][5]
The following diagram illustrates the ubiquitin-proteasome pathway and the inhibitory action of this compound.
Caption: this compound non-competitively inhibits the chymotrypsin-like activity of the kinetoplastid 20S proteasome.
Experimental Protocols
Synthesis of this compound
While the detailed, step-by-step synthesis protocol for this compound is proprietary to the Genomics Institute of the Novartis Research Foundation (GNF), the general synthetic strategy involved the optimization of a phenotypic screening hit, GNF5343. This optimization focused on improving metabolic stability and oral bioavailability, leading to the discovery of this compound. The synthesis likely involves a multi-step process culminating in the amide bond formation between 2,4-dimethyl-1,3-oxazole-5-carboxylic acid and 4-fluoro-3-(6-(pyridin-2-yl)-[1][2][3]triazolo[1,5-a]pyrimidin-2-yl)aniline.
Structural Characterization
The definitive structure of this compound was confirmed through a combination of standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy would have been used to elucidate the connectivity of atoms and the overall molecular framework. A reported ¹H NMR spectrum was "consistent with the structure".
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would have been employed to determine the precise molecular weight and elemental composition, confirming the molecular formula.
-
X-ray Crystallography: Single-crystal X-ray diffraction would provide the unambiguous three-dimensional arrangement of atoms in the solid state.
Proteasome Inhibition Assay
The inhibitory activity of this compound against the kinetoplastid proteasome can be assessed using a biochemical assay that measures the chymotrypsin-like peptidase activity. A detailed protocol is outlined below:
Objective: To determine the IC50 value of this compound against the chymotrypsin-like activity of the purified kinetoplastid 20S proteasome.
Materials:
-
Purified kinetoplastid 20S proteasome
-
Fluorogenic peptide substrate for chymotrypsin-like activity (e.g., Suc-LLVY-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl2, 1 mM DTT, 0.03% SDS)
-
This compound stock solution in DMSO
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
Add a fixed concentration of the purified kinetoplastid 20S proteasome to each well of the microplate.
-
Add the serially diluted this compound or DMSO (vehicle control) to the wells.
-
Incubate the plate at 37°C for 30 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic peptide substrate to each well.
-
Monitor the increase in fluorescence over time using a plate reader (Excitation: ~380 nm, Emission: ~460 nm).
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
The following workflow diagram illustrates the proteasome inhibition assay.
Caption: A generalized workflow for determining the IC50 of this compound against the kinetoplastid proteasome.
Quantitative Data
The following tables summarize key quantitative data for this compound, including its in vitro potency and pharmacokinetic properties.
Table 1: In Vitro Potency of this compound
| Target | Assay | IC50 / EC50 (nM) |
| T. cruzi proteasome (chymotrypsin-like) | Biochemical Assay | 35[1] |
| L. donovani amastigotes | Cell-based Assay | 10 |
| T. brucei bloodstream form | Cell-based Assay | 100 |
| T. cruzi amastigotes | Cell-based Assay | 150 |
| Human proteasome (chymotrypsin-like) | Biochemical Assay | > 10,000 |
| Mammalian cells (e.g., 3T3) | Cell-based Assay | > 10,000 |
Table 2: Pharmacokinetic Properties of this compound in Mice
| Parameter | Value | Dosing |
| Oral Bioavailability (F) | 25% | 20 mg/kg |
| Plasma Clearance (CL) | 30 mL/min/kg | 5 mg/kg (IV) |
| Plasma Protein Binding | High | - |
Conclusion
This compound represents a significant advancement in the search for novel anti-parasitic therapies. Its unique chemical structure confers potent and selective inhibitory activity against the kinetoplastid proteasome. The data and experimental methodologies presented in this guide provide a solid foundation for further research and development of this compound and related compounds as potential treatments for devastating parasitic diseases.
References
- 1. The critical role of mode of action studies in kinetoplastid drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteasome inhibition for treatment of leishmaniasis, Chagas disease and sleeping sickness - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Proteasome inhibition for treatment of leishmaniasis, Chagas disease and sleeping sickness - PubMed [pubmed.ncbi.nlm.nih.gov]
GNF6702: A Pan-Kinetoplastid Proteasome Inhibitor for Advancing Drug Discovery and Biological Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
GNF6702 is a potent and selective, non-competitive inhibitor of the kinetoplastid proteasome, demonstrating broad-spectrum activity against the protozoan parasites responsible for leishmaniasis (Leishmania spp.), Chagas disease (Trypanosoma cruzi), and human African trypanosomiasis (HAT), also known as sleeping sickness (Trypanosoma brucei).[1][2][3] This azabenzoxazole compound has emerged as a critical tool for studying the fundamental biology of these pathogens and serves as a promising scaffold for the development of novel therapeutics.[4] this compound selectively targets the chymotrypsin-like activity of the parasite's proteasome, showing minimal off-target effects on the mammalian counterpart, which underscores its potential for a favorable safety profile.[2][5] This guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.
Mechanism of Action: Selective Inhibition of the Kinetoplastid Proteasome
This compound functions as a non-competitive inhibitor of the 20S proteasome in kinetoplastid parasites.[1][6] The proteasome is a multi-subunit protein complex essential for protein turnover, cell cycle regulation, and overall cellular homeostasis.[7] this compound specifically inhibits the chymotrypsin-like peptidase activity associated with the β5 subunit of the parasite proteasome.[6][7]
Genetic and biochemical studies have validated the proteasome as the target of this compound. Resistance to the compound has been linked to point mutations in the gene encoding the proteasome β4 subunit (PSMB4), specifically the F24L mutation in T. cruzi.[1][7] This mutation is located at the interface between the β4 and β5 subunits, suggesting an allosteric binding site for this compound, distinct from the active site targeted by competitive inhibitors like bortezomib.[1][8] The high degree of conservation of this target across Leishmania and Trypanosoma species explains the compound's pan-kinetoplastid activity.[2]
Quantitative Efficacy Data
This compound has demonstrated potent activity against various life-cycle stages of kinetoplastid parasites both in vitro and in vivo. The following tables summarize the key quantitative data for this compound's efficacy.
Table 1: In Vitro Efficacy of this compound
| Parasite Species | Life Cycle Stage | Assay Type | EC50 (µM) | Reference |
| Leishmania donovani | Amastigote (in macrophages) | Growth Inhibition | <0.1 | [3] |
| Trypanosoma cruzi | Amastigote (in 3T3 cells) | Growth Inhibition | <0.1 | [3] |
| Trypanosoma brucei | Bloodstream form | Growth Inhibition | <0.1 | [3] |
| T. b. rhodesiense | Bloodstream form | Growth Inhibition | ~0.007 | [9] |
| T. b. gambiense | Bloodstream form | Growth Inhibition | ~0.005 | [9] |
Table 2: In Vitro Proteasome Inhibition by this compound
| Proteasome Source | Proteolytic Activity | IC50 (nM) | Reference |
| Trypanosoma cruzi | Chymotrypsin-like | 35 | [1][7] |
| Trypanosoma cruzi | Caspase-like | >10,000 | [1] |
| Trypanosoma cruzi | Trypsin-like | >10,000 | [1] |
| Human | Chymotrypsin-like | No measurable activity | [6] |
Table 3: In Vivo Efficacy of this compound in Mouse Models
| Disease Model | Parasite Species | Dosing Regimen | Outcome | Reference |
| Visceral Leishmaniasis | L. donovani | 10 mg/kg, twice daily (oral) | >3-log reduction in liver parasite burden | [1][5] |
| Cutaneous Leishmaniasis | L. major | 10 mg/kg, twice daily (oral) | 5-fold reduction in footpad parasite burden | [5][10] |
| Chagas Disease (chronic) | T. cruzi | 10 mg/kg, twice daily (oral) | Efficacy comparable to benznidazole; undetectable parasites in blood, colon, and heart | [1][5] |
| Human African Trypanosomiasis (Stage II) | T. brucei | 100 mg/kg, once daily (oral) | Sustained clearance of parasites from the CNS | [1] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound as a research tool. The following are protocols for key experiments.
Kinetoplastid Growth Inhibition Assay
This protocol is a generalized method for determining the half-maximal effective concentration (EC50) of this compound against kinetoplastid parasites.
Methodology:
-
Parasite Culture: Culture the desired kinetoplastid species and life stage under appropriate conditions. For intracellular stages like L. donovani and T. cruzi amastigotes, infect suitable host cells (e.g., primary macrophages or 3T3 fibroblasts) prior to the assay.[3]
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations for testing.
-
Assay Setup: Seed the parasite cultures (or infected host cells) in 96- or 384-well plates. Add the this compound dilutions to the wells. Include appropriate controls (e.g., vehicle-only and a positive control drug).
-
Incubation: Incubate the plates under standard culture conditions for a period sufficient for parasite proliferation (typically 48-72 hours).
-
Viability Assessment: Determine parasite viability using a validated method. A common approach is the use of a resazurin-based reagent, which is reduced by viable cells to a fluorescent product. For parasites expressing a reporter gene like luciferase, viability can be quantified by measuring luminescence.
-
Data Analysis: Plot the percentage of growth inhibition against the log of the this compound concentration. Fit the data to a dose-response curve to calculate the EC50 value.
Proteasome Activity Assay
This protocol outlines a method to measure the inhibition of the proteasome's chymotrypsin-like activity.
Methodology:
-
Proteasome Purification: Purify the 20S proteasome from the kinetoplastid of interest using established biochemical techniques.[3]
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., 20 mM HEPES, 0.5 mM EDTA, pH 7.5).
-
Substrate: Use a fluorogenic peptide substrate specific for chymotrypsin-like activity (e.g., Suc-LLVY-AMC).
-
Assay Procedure:
-
In a microplate, combine the purified proteasome with varying concentrations of this compound and incubate for a short period.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Monitor the increase in fluorescence over time using a plate reader. The rate of fluorescence increase is proportional to the proteasome activity.
-
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.
Generation and Analysis of this compound-Resistant Parasites
Understanding resistance mechanisms is crucial for drug development.
Methodology:
-
In Vitro Selection: Culture wild-type parasites in the presence of sub-lethal concentrations of this compound. Gradually increase the drug concentration over an extended period to select for resistant populations.[1]
-
Cloning: Isolate and clone individual parasites from the resistant population to ensure a genetically homogenous line.
-
Phenotypic Characterization: Determine the EC50 of the resistant clones and compare it to the wild-type parent strain to quantify the level of resistance.
-
Genotypic Analysis: Perform whole-genome sequencing on the resistant and wild-type clones.[7]
-
Mutation Identification: Compare the genomes to identify single nucleotide polymorphisms (SNPs), insertions, or deletions that are unique to the resistant clones.
-
Target Validation: If a candidate resistance gene is identified (e.g., PSMB4), its role in conferring resistance can be validated by introducing the mutation into a wild-type background through genetic engineering and assessing the resulting change in drug sensitivity.[1]
Conclusion
This compound represents a landmark discovery in the pursuit of new treatments for neglected tropical diseases caused by kinetoplastid parasites. Its selective and potent inhibition of a conserved parasite target provides a powerful chemical tool for dissecting the biology of these organisms. The data and protocols presented in this guide are intended to facilitate further research into the kinetoplastid proteasome and to aid in the development of the next generation of anti-parasitic drugs. The continued study of this compound and its derivatives holds significant promise for addressing a major global health burden.[2][11]
References
- 1. Proteasome inhibition for treatment of leishmaniasis, Chagas disease and sleeping sickness - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteasome inhibition for treatment of leishmaniasis, Chagas disease and sleeping sickness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. 2minutemedicine.com [2minutemedicine.com]
- 6. researchgate.net [researchgate.net]
- 7. The critical role of mode of action studies in kinetoplastid drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Anti-Trypanosomal Proteasome Inhibitors Cure Hemolymphatic and Meningoencephalic Murine Infection Models of African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. drugtargetreview.com [drugtargetreview.com]
Methodological & Application
GNF6702: Application Notes and Protocols for In Vivo Mouse Models of Kinetoplastid Infections
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNF6702 is a selective inhibitor of the kinetoplastid proteasome, demonstrating broad-spectrum activity against parasites responsible for leishmaniasis, Chagas disease, and human African trypanosomiasis (HAT), also known as sleeping sickness.[1] This compound has shown significant efficacy in clearing parasites in various mouse models of these diseases.[1][2] this compound exhibits a non-competitive mechanism of action, targeting the parasite proteasome without significantly inhibiting the mammalian proteasome, which contributes to its favorable safety profile and tolerability in mice.[1][3] These characteristics make this compound a promising candidate for the development of new treatments for these neglected tropical diseases.
These application notes provide detailed protocols for the in vivo use of this compound in mouse models of kinetoplastid infections, guidance on data interpretation, and an overview of its mechanism of action.
Quantitative Data Summary
The following tables summarize the experimental parameters and efficacy of this compound in various in vivo mouse models.
Table 1: this compound Dosing and Efficacy in Mouse Models of Leishmaniasis
| Parameter | Visceral Leishmaniasis (L. donovani) | Cutaneous Leishmaniasis (L. major) |
| Mouse Strain | BALB/c | BALB/c |
| Infection Route | Tail vein injection | Footpad injection |
| This compound Dosage | 10 mg/kg, twice daily | 3 mg/kg or 10 mg/kg, twice daily |
| Administration Route | Oral gavage | Oral gavage |
| Treatment Duration | 8 days | 7 days |
| Efficacy Endpoint | Reduction in liver parasite burden (qPCR) | Reduction in footpad parasite burden (qPCR) and footpad swelling |
| Reported Efficacy | >3-log reduction in parasite load | 5-fold decrease in parasite burden (10 mg/kg) |
| Comparator Drug | Miltefosine | Miltefosine (30 mg/kg, once daily) |
| Reference | [2] | [3] |
Table 2: this compound Dosing and Efficacy in Mouse Models of Chagas Disease and Human African Trypanosomiasis (HAT)
| Parameter | Chagas Disease (T. cruzi) | Human African Trypanosomiasis (Stage II HAT; T. brucei) |
| Mouse Strain | C57BL/6 | Not specified |
| Infection Route | Intraperitoneal injection | Not specified, CNS infection established |
| This compound Dosage | 10 mg/kg, twice daily | 100 mg/kg, once daily |
| Administration Route | Oral gavage | Oral gavage |
| Treatment Duration | 20 days | 7 days |
| Efficacy Endpoint | Parasite levels in blood, colon, and heart tissue (qPCR) | Parasite clearance from the brain (in vivo bioluminescence) |
| Reported Efficacy | Undetectable parasite levels in most treated mice | Sustained parasite clearance |
| Comparator Drug | Benznidazole (100 mg/kg, once daily) | Diminazene aceturate |
| Reference | [3] | [2][3] |
Signaling Pathway and Mechanism of Action
This compound selectively inhibits the chymotrypsin-like activity of the kinetoplastid 20S proteasome. The ubiquitin-proteasome system is crucial for protein degradation and recycling, playing a vital role in numerous cellular processes. By inhibiting this pathway in kinetoplastids, this compound leads to the accumulation of ubiquitinated proteins, causing cellular stress and parasite death. This compound is a non-competitive inhibitor that is believed to bind to an allosteric site at the interface of the β4 and β5 subunits of the proteasome.[3]
References
Application Notes and Protocols for GNF6702 in Cell Culture
Topic: Preparation of GNF6702 Stock Solution for Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a potent and selective non-competitive inhibitor of the kinetoplastid proteasome.[1][2][3][4] It has demonstrated significant efficacy in clearing parasites in murine models of leishmaniasis, Chagas disease, and human African trypanosomiasis (sleeping sickness).[2] this compound targets the chymotrypsin-like activity of the parasite proteasome, a crucial mechanism for parasite survival, while showing minimal inhibition of the mammalian proteasome, highlighting its potential as a therapeutic agent with a favorable safety profile.[1][2] This document provides detailed protocols for the preparation of this compound stock solutions for use in in vitro cell culture assays.
Physicochemical Properties and Solubility
Proper preparation of this compound stock solutions is critical for accurate and reproducible experimental results. Due to its limited aqueous solubility, the selection of an appropriate solvent is paramount.[1] Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound for cell culture applications.
Table 1: Physicochemical and Solubility Data for this compound
| Property | Value | Source |
| Molecular Formula | C₂₂H₁₆FN₇O₂ | [5] |
| Molecular Weight | 429.41 g/mol | MedchemExpress |
| Appearance | Crystalline solid | General Knowledge |
| Melting Point | 224°C | [3] |
| Recommended Solvent | Dimethyl sulfoxide (DMSO) | [1][2] |
| Solubility in DMSO | ≥ 10 mg/mL (23.29 mM) | [1] |
| Storage of Stock Solution | -20°C for up to 1 month, -80°C for up to 6 months | [1] |
Note: Hygroscopic DMSO can significantly impact the solubility of this compound. It is highly recommended to use a new, unopened bottle of anhydrous, cell culture-grade DMSO.[1]
Experimental Protocols
Materials
-
This compound powder
-
Anhydrous, sterile dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes (1.5 mL or 2 mL)
-
Calibrated analytical balance
-
Sterile, filtered pipette tips
-
Vortex mixer
-
Water bath or heat block (optional, for aiding dissolution)
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of 1 mL of a 10 mM this compound stock solution. Adjust volumes as needed for different desired concentrations or volumes.
-
Preparation: In a sterile environment (e.g., a laminar flow hood), ensure all materials are clean and readily accessible. Wear appropriate PPE.
-
Weighing this compound: Carefully weigh out 4.29 mg of this compound powder using a calibrated analytical balance and place it into a sterile microcentrifuge tube.
-
Adding DMSO: Using a sterile pipette, add 1 mL of anhydrous, cell culture-grade DMSO to the microcentrifuge tube containing the this compound powder.
-
Dissolution: Tightly cap the tube and vortex the solution for 1-2 minutes to facilitate dissolution.
-
Aiding Solubility (Optional): If the compound does not fully dissolve, gentle warming and sonication can be applied.[1] Warm the solution to 37°C for 5-10 minutes in a water bath or heat block, followed by brief vortexing. For highly concentrated solutions, warming up to 80°C may be necessary.[1]
-
Sterilization (Optional but Recommended): While DMSO is generally considered sterile, if there are concerns about contamination, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[1] Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
Protocol for Preparing Working Solutions in Cell Culture Medium
It is crucial to ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells. Most cell lines can tolerate DMSO concentrations up to 0.5%, but it is best practice to keep the final concentration at or below 0.1% if possible.
-
Thawing Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Serial Dilution (if necessary): For preparing a range of concentrations for dose-response experiments, perform serial dilutions of the DMSO stock solution in 100% DMSO.
-
Dilution into Culture Medium: Directly add the required volume of the this compound stock solution to the pre-warmed cell culture medium. It is important to add the DMSO stock dropwise while gently swirling the medium to ensure rapid and even dispersion, which helps to prevent precipitation of the compound.
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without this compound. This is essential to account for any effects of the solvent on the cells.
Table 2: Example Dilution Scheme for a 10 µM Working Solution
| Stock Concentration | Final Desired Concentration | Volume of Stock to Add (to 10 mL media) | Final DMSO Concentration |
| 10 mM | 10 µM | 10 µL | 0.1% |
| 1 mM | 10 µM | 100 µL | 1.0% |
Note: It is recommended to perform a dose-response curve for DMSO on your specific cell line to determine the maximum tolerated concentration.
Mechanism of Action and Signaling Pathway
This compound functions as a non-competitive inhibitor of the 20S proteasome in kinetoplastids.[2] The ubiquitin-proteasome system is a critical pathway for protein degradation and turnover in eukaryotic cells. This compound specifically inhibits the chymotrypsin-like peptidase activity of the proteasome by binding to an allosteric site at the interface of the β4 and β5 subunits.[6][7] This inhibition leads to an accumulation of polyubiquitinated proteins within the parasite, disrupting cellular homeostasis and ultimately leading to cell death.[2][6]
Caption: Mechanism of action of this compound in kinetoplastid parasites.
Experimental Workflow
The following diagram outlines the general workflow for preparing and using this compound in a cell culture experiment.
Caption: Workflow for this compound stock preparation and cell treatment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Proteasome inhibition for treatment of leishmaniasis, Chagas disease and sleeping sickness - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: GNF6702 Dosage and Efficacy in Leishmania-Infected Macrophages
Introduction
Leishmania is a genus of protozoan parasites responsible for leishmaniasis, a group of diseases with clinical manifestations ranging from self-healing cutaneous lesions to fatal visceral disease. The parasite exhibits a digenetic life cycle, alternating between a flagellated promastigote in the sandfly vector and a non-motile amastigote that resides and replicates within the phagolysosomes of mammalian host macrophages.[1][2] The survival and proliferation of Leishmania within macrophages are central to the disease's pathogenesis, making this intra-macrophage stage a primary target for therapeutic intervention.[1][2][3]
GNF6702 is a novel, orally bioavailable compound identified as a selective inhibitor of the kinetoplastid proteasome.[4][5] It has demonstrated broad-spectrum efficacy against the three kinetoplastid parasites that cause leishmaniasis, Chagas disease, and human African trypanosomiasis (sleeping sickness).[6][7] Its high selectivity for the parasite proteasome over the mammalian equivalent minimizes host cell toxicity, presenting a promising therapeutic window.[6][5][7] These notes provide detailed data and protocols for the application of this compound in Leishmania-infected macrophage models.
Mechanism of Action
This compound functions as a non-competitive inhibitor of the kinetoplastid 20S proteasome.[6][5] Specifically, it targets the chymotrypsin-like (CT-L) activity of the β5 subunit of the parasite's proteasome.[8] This inhibition disrupts the parasite's essential protein degradation machinery, leading to the accumulation of damaged or misfolded proteins and ultimately causing parasite death.[1] A key advantage of this compound is its lack of activity against the mammalian proteasome, which accounts for its low cytotoxicity in host cells.[6][5]
Data Presentation
Quantitative data for this compound's efficacy and selectivity are summarized below. The tables compile in vitro potency against intra-macrophage Leishmania amastigotes and in vivo efficacy in mouse models of leishmaniasis.
Table 1: In Vitro Efficacy and Selectivity of this compound and Precursors
| Compound | L. donovani (Intra-macrophage Amastigote) EC₅₀ | Mammalian Cell (Macrophage) CC₅₀ | Selectivity Index (CC₅₀/EC₅₀) |
|---|---|---|---|
| GNF5343 (Hit) | 1.6 µM | >10 µM | >6.25 |
| This compound (Optimized) | 0.004 µM (4 nM) | >10 µM | >2500 |
Data derived from the chemical evolution of this compound, highlighting the significant increase in potency and selectivity.[4]
Table 2: In Vivo Efficacy of this compound in Mouse Models
| Leishmania Species | Mouse Model | Dosage | Duration | Efficacy (Parasite Burden Reduction) | Reference |
|---|---|---|---|---|---|
| L. donovani | BALB/c (Visceral Leishmaniasis) | 10 mg/kg, twice-daily (oral) | 8 days | >3-log reduction in liver |
| L. major | BALB/c (Cutaneous Leishmaniasis) | 10 mg/kg, twice-daily (oral) | 8 days | 5-fold decrease in footpad | |
Experimental Protocols
This section provides a detailed protocol for assessing the efficacy of this compound against Leishmania donovani amastigotes within a macrophage host cell line.
Protocol 1: In Vitro Anti-Amastigote Assay
Objective: To determine the half-maximal effective concentration (EC₅₀) of this compound against L. donovani amastigotes in infected macrophages.
1. Materials and Reagents:
-
Cell Lines: Murine macrophage cell line (e.g., J774 or RAW 264.7).[9][10]
-
Parasites: Leishmania donovani promastigotes (e.g., strain MHOM/ET/67/HU3).[6]
-
Media: RPMI 1640 or Medium 199, supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics (penicillin/streptomycin).[9][10]
-
Compound: this compound powder, Dimethyl sulfoxide (B87167) (DMSO) for stock solution.
-
Reagents: Phosphate-buffered saline (PBS), 0.4% paraformaldehyde (PFA) for fixing, 0.1% Triton X-100 for permeabilization, DAPI or Giemsa stain for nuclear staining.
-
Hardware: 96-well clear-bottom imaging plates, incubator (37°C, 5% CO₂), microscope or high-content imager.
2. Macrophage Preparation:
-
Culture macrophages in RPMI 1640 + 10% FBS at 37°C with 5% CO₂.[10]
-
Trypsinize and count the cells.
-
Seed the macrophages into a 96-well imaging plate at a density of 5 x 10⁴ cells/well in 100 µL of medium.[10]
-
Incubate for 4-24 hours at 37°C, 5% CO₂ to allow for cell adherence.[6][10]
3. Parasite Preparation and Infection:
-
Culture L. donovani promastigotes in Medium 199 + 10% FBS at 26°C until they reach the stationary phase (typically 5-7 days), which enriches for infectious metacyclic forms.[1][10]
-
Centrifuge the stationary phase parasites and resuspend them in fresh macrophage culture medium.
-
Aspirate the medium from the adherent macrophages.
-
Infect the macrophages with parasites at a Multiplicity of Infection (MOI) of 10:1 (10 parasites per macrophage) in 100 µL of medium.[1][9]
-
Incubate the plates for 24 hours at 37°C, 5% CO₂ to allow for phagocytosis of promastigotes and their transformation into amastigotes.[6]
4. This compound Treatment:
-
Prepare a concentrated stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the this compound stock in culture medium to create a dose-response curve. The final DMSO concentration in the assay should be kept constant and low (≤0.5%).[6]
-
After the 24-hour infection period, carefully wash the wells with warm PBS or medium to remove any remaining extracellular parasites.[6]
-
Add 100 µL of medium containing the different concentrations of this compound to the wells. Include a vehicle-only control (0.5% DMSO) and a positive control (e.g., miltefosine (B1683995) or amphotericin B).
-
Incubate the treated plates for 120 hours (5 days) at 37°C, 5% CO₂.[6]
5. Assessment of Parasite Load:
-
After incubation, aspirate the medium and wash the cells once with PBS.
-
Fix the cells by adding 100 µL of 0.4% PFA for 20 minutes at room temperature.[6]
-
Wash with PBS and permeabilize the cells with 0.1% Triton X-100 for 10 minutes.[6]
-
Wash again with PBS and stain the cells with a nuclear stain like DAPI, which will stain the nuclei of both the macrophage and the intracellular amastigotes.
-
Acquire images using a high-content imager or fluorescence microscope.
-
Quantify the results by counting:
-
The total number of host cell nuclei.
-
The number of infected host cells.
-
The total number of amastigote nuclei.
-
-
Calculate the percentage of infected cells and the average number of amastigotes per cell. Plot the parasite load against the this compound concentration and use a non-linear regression model to determine the EC₅₀ value.
References
- 1. benchchem.com [benchchem.com]
- 2. The early interaction of Leishmania with macrophages and dendritic cells and its influence on the host immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Elimination of Leishmania donovani amastigotes by activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Proteasome inhibition for treatment of leishmaniasis, Chagas disease and sleeping sickness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Proteasome inhibition for treatment of leishmaniasis, Chagas disease and sleeping sickness - PMC [pmc.ncbi.nlm.nih.gov]
- 7. preview.fiercepharma.com [preview.fiercepharma.com]
- 8. Preclinical candidate for the treatment of visceral leishmaniasis that acts through proteasome inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Leishmania donovani Prevents Oxidative Burst-mediated Apoptosis of Host Macrophages through Selective Induction of Suppressors of Cytokine Signaling (SOCS) Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. med.nyu.edu [med.nyu.edu]
Application Notes and Protocols for GNF6702 in Trypanosoma brucei Infection Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Human African Trypanosomiasis (HAT), or sleeping sickness, is a severe neglected tropical disease caused by the protozoan parasite Trypanosoma brucei.[1] The development of new, effective, and safe therapeutics is a critical global health priority.[2] GNF6702 is a novel, selective, and non-competitive inhibitor of the kinetoplastid proteasome that has demonstrated potent activity against Trypanosoma brucei, the causative agent of HAT.[3][4] This compound has shown unprecedented in vivo efficacy in mouse models of HAT, clearing parasites from the central nervous system.[3][5] These application notes provide detailed protocols for utilizing this compound in in vitroTrypanosoma brucei infection assays, along with relevant quantitative data and a summary of its mechanism of action.
Mechanism of Action
This compound selectively inhibits the chymotrypsin-like activity of the parasite's 20S proteasome, a crucial cellular machinery responsible for protein degradation.[3][5] This inhibition is non-competitive and highly specific for the kinetoplastid proteasome, with no significant activity against the mammalian counterpart, which contributes to its favorable safety profile.[3][4] The disruption of proteasome function leads to the accumulation of damaged or misfolded proteins, ultimately resulting in parasite death.[6] Genetic and chemical validation has confirmed the parasite proteasome as the primary target of this compound.[3]
Figure 1: Mechanism of action of this compound in Trypanosoma brucei.
Quantitative Data
The following tables summarize the in vitro and in vivo efficacy of this compound against various strains of Trypanosoma brucei.
Table 1: In Vitro Activity of this compound against T. brucei
| Parasite Strain | Assay Type | EC50 (nM) | Reference |
| T. b. brucei | Growth Inhibition | 7 | [7] |
| T. b. rhodesiense | Growth Inhibition | Single-digit nM | [5] |
| T. b. gambiense | Growth Inhibition | Single-digit nM | [5] |
| Pentamidine-resistant T. b. rhodesiense | Growth Inhibition | Active | [5] |
| Melarsoprol-resistant T. b. rhodesiense | Growth Inhibition | Active | [5] |
Table 2: In Vivo Efficacy of this compound in Mouse Models of HAT
| Mouse Model | Dosing Regimen | Outcome | Reference |
| Stage I (hemolymphatic) | 100 mg/kg, once daily (oral) | Complete cure | [5] |
| Stage II (meningoencephalic) | 100 mg/kg, once daily (oral) | Complete cure | [3][5] |
Experimental Protocols
This section provides a detailed protocol for determining the in vitro efficacy of this compound against bloodstream forms of Trypanosoma brucei.
Materials and Reagents
-
Trypanosoma brucei bloodstream forms (e.g., Lister 427)
-
Complete HMI-9 medium
-
This compound (stock solution in DMSO)
-
Resazurin sodium salt (e.g., AlamarBlue)
-
Phosphate-buffered saline (PBS)
-
96-well flat-bottom sterile culture plates
-
Hemocytometer or automated cell counter
-
Humidified incubator (37°C, 5% CO₂)
-
Plate reader (fluorescence excitation 530-560 nm, emission 590 nm)
Experimental Workflow
Figure 2: Experimental workflow for the in vitro T. brucei growth inhibition assay.
Step-by-Step Procedure
-
Parasite Culture: Maintain Trypanosoma brucei bloodstream forms in complete HMI-9 medium in a humidified incubator at 37°C with 5% CO₂.[8] Monitor parasite density and maintain the culture in the logarithmic growth phase.[8]
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Perform serial dilutions of the stock solution in complete HMI-9 medium to achieve the desired final concentrations for the assay. The final DMSO concentration in the wells should not exceed 0.5% to avoid toxicity to the parasites.
-
Assay Setup:
-
Adjust the density of the T. brucei culture to 2 x 10⁴ cells/mL in fresh, pre-warmed complete HMI-9 medium.
-
Dispense 100 µL of the parasite suspension into each well of a 96-well plate.
-
Add 100 µL of the this compound serial dilutions to the respective wells. Include wells with medium and parasites only (positive control) and wells with medium only (negative control/background).
-
-
Incubation: Incubate the plate for 48 hours in a humidified incubator at 37°C with 5% CO₂.[3]
-
Viability Assessment:
-
After the initial 48-hour incubation, add 20 µL of Resazurin solution (0.125 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 4-6 hours.
-
-
Data Acquisition: Measure the fluorescence of each well using a plate reader with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.
-
Data Analysis:
-
Subtract the background fluorescence (wells with medium only) from all experimental wells.
-
Normalize the data to the positive control (parasites with no drug) to determine the percentage of growth inhibition for each this compound concentration.
-
Calculate the half-maximal effective concentration (EC50) by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism, R).
-
Conclusion
This compound is a promising therapeutic candidate for HAT, exhibiting potent and selective activity against Trypanosoma brucei. The protocols and data presented here provide a framework for researchers to effectively utilize this compound in in vitro studies to further investigate its mechanism of action and potential for drug development. The provided workflow and protocols can be adapted for high-throughput screening of other potential anti-trypanosomal compounds.
References
- 1. drugtargetreview.com [drugtargetreview.com]
- 2. In Vitro and In Vivo Trypanocidal Efficacy of Synthesized Nitrofurantoin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proteasome inhibition for treatment of leishmaniasis, Chagas disease and sleeping sickness - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proteasome inhibition for treatment of leishmaniasis, Chagas disease and sleeping sickness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-Trypanosomal Proteasome Inhibitors Cure Hemolymphatic and Meningoencephalic Murine Infection Models of African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Ubiquitination and the Proteasome as Drug Targets in Trypanosomatid Diseases [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
GNF6702 Administration in Preclinical Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of GNF6702 in preclinical studies, with a focus on the established routes and protocols for evaluating its efficacy against kinetoplastid infections. The information is compiled from key studies investigating the compound's potent and selective inhibition of the parasite proteasome.
Introduction
This compound is a novel and selective inhibitor of the kinetoplastid proteasome, demonstrating broad-spectrum activity against Trypanosoma cruzi (Chagas disease), Leishmania spp. (leishmaniasis), and Trypanosoma brucei (human African trypanosomiasis, or sleeping sickness)[1][2][3][4]. Its efficacy has been demonstrated in multiple murine models of these diseases, highlighting its potential as a pan-kinetoplastid drug candidate[1][3][5]. A key feature of this compound in these preclinical evaluations is its oral bioavailability[4].
Data Summary: Oral Administration of this compound in Murine Models
Oral gavage has been the exclusive route of administration for this compound in the pivotal preclinical efficacy studies. The compound is typically formulated as a suspension to ensure consistent delivery. Below are summary tables of the dosing regimens used in various models of kinetoplastid infections.
Table 1: this compound Dosing in Models of Leishmaniasis
| Disease Model | Animal Model | This compound Dose & Regimen | Comparator & Regimen | Key Efficacy Outcome |
| Visceral Leishmaniasis (L. donovani) | Female BALB/c mice | 10 mg/kg, twice-daily | Miltefosine | More pronounced reduction in liver parasite burden than miltefosine[1][5]. |
| Cutaneous Leishmaniasis (L. major) | Female BALB/c mice | 3 mg/kg & 10 mg/kg, twice-daily | Miltefosine (30 mg/kg, once-daily) | 5-fold decrease in footpad parasite burden (10 mg/kg) and reduction in swelling; superior to miltefosine[1][5]. |
Table 2: this compound Dosing in a Model of Chagas Disease
| Disease Model | Animal Model | This compound Dose & Regimen | Comparator & Regimen | Key Efficacy Outcome |
| Indeterminate Chagas Disease (T. cruzi) | Female C57BL/6 mice | 10 mg/kg, twice-daily | Benznidazole (100 mg/kg, once-daily) | Matched the efficacy of benznidazole; undetectable parasites in blood, colon, and heart tissue in most treated mice[1][5]. |
Table 3: this compound Dosing in a Model of Human African Trypanosomiasis (HAT)
| Disease Model | Animal Model | This compound Dose & Regimen | Comparator & Regimen | Key Efficacy Outcome |
| Stage II HAT (T. brucei) | Mice | 100 mg/kg, once-daily for 7 days | Diminazene aceturate (single intraperitoneal injection) | Caused a sustained clearance of parasites, unlike the comparator which led to recrudescence[1][5]. |
Experimental Protocols
The following protocols are based on methodologies reported in preclinical studies of this compound.
Protocol 1: Formulation of this compound for Oral Administration
This protocol describes the preparation of a this compound suspension for oral gavage in mice.
Materials:
-
This compound powder
-
Distilled water
-
Methylcellulose (B11928114) (Sigma-Aldrich)
-
Tween 80 (Sigma-Aldrich)
-
Mortar and pestle or other homogenization equipment
-
Stir plate and stir bar
-
Graduated cylinders and beakers
-
Scale
Procedure:
-
Prepare the vehicle solution:
-
In a beaker, add 0.5 g of methylcellulose and 0.5 mL of Tween 80 to approximately 90 mL of distilled water.
-
Stir the mixture vigorously on a stir plate until the methylcellulose is fully dissolved. This may require heating or stirring for an extended period.
-
Once dissolved, bring the final volume to 100 mL with distilled water to achieve a 0.5% methylcellulose and 0.5% Tween 80 solution.
-
-
Prepare the this compound suspension:
-
Weigh the required amount of this compound powder to achieve the desired final concentration (e.g., for a 10 mg/kg dose in a 20 g mouse receiving 0.2 mL, the concentration would be 1 mg/mL).
-
Levigate the this compound powder with a small amount of the vehicle solution to form a smooth paste.
-
Gradually add the remaining vehicle solution while continuously stirring or homogenizing to ensure a uniform suspension.
-
Store the suspension appropriately, typically with continuous stirring to prevent settling before administration.
-
Protocol 2: Oral Administration of this compound to Mice
This protocol outlines the procedure for administering the this compound suspension via oral gavage.
Materials:
-
Prepared this compound suspension
-
Appropriately sized oral gavage needles (e.g., 20-gauge, 1.5-inch, ball-tipped)
-
Syringes (e.g., 1 mL)
-
Animal scale
Procedure:
-
Dose Calculation:
-
Weigh each mouse immediately before dosing.
-
Calculate the required volume of the this compound suspension based on the mouse's body weight and the target dose. A common administration volume is 0.2 mL per mouse[1].
-
-
Administration:
-
Gently restrain the mouse, ensuring a firm grip on the scruff of the neck to immobilize the head.
-
Introduce the gavage needle into the side of the mouth, advancing it along the roof of the mouth towards the esophagus. The mouse should swallow the needle. Do not force the needle.
-
Once the needle is properly positioned in the esophagus, slowly depress the syringe plunger to deliver the suspension.
-
Withdraw the needle smoothly.
-
Monitor the mouse for any signs of distress, such as coughing or difficulty breathing, which could indicate improper administration into the trachea.
-
Visualizations: Signaling Pathways and Experimental Workflows
Mechanism of Action: Kinetoplastid Proteasome Inhibition
This compound selectively inhibits the chymotrypsin-like activity of the parasite proteasome, a critical component for protein degradation and cellular homeostasis in kinetoplastids. This inhibition is non-competitive and does not affect the mammalian proteasome, providing a therapeutic window[1][2].
Caption: this compound inhibits the kinetoplastid proteasome, blocking protein degradation and leading to parasite death.
Experimental Workflow: In Vivo Efficacy Study
The following diagram illustrates a typical workflow for assessing the in vivo efficacy of this compound in a mouse model of kinetoplastid infection.
Caption: Workflow for evaluating this compound efficacy in a mouse model of parasitic infection.
Conclusion
This compound has been consistently administered orally in preclinical studies, demonstrating remarkable efficacy across various models of kinetoplastid diseases. The protocols and data presented here provide a foundational guide for researchers planning to work with this promising compound. Its oral bioavailability represents a significant advantage for potential clinical development against these neglected tropical diseases.
References
- 1. Proteasome inhibition for treatment of leishmaniasis, Chagas disease and sleeping sickness - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteasome inhibition for treatment of leishmaniasis, Chagas disease and sleeping sickness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. researchgate.net [researchgate.net]
- 5. 2minutemedicine.com [2minutemedicine.com]
Application Notes and Protocols for GNF6702 in a Chagas Disease Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant health concern in many parts of the world, with current treatments exhibiting limitations in efficacy and safety.[1][2] GNF6702 is a novel, selective inhibitor of the kinetoplastid proteasome that has demonstrated remarkable efficacy in clearing T. cruzi parasites in preclinical models of Chagas disease.[3][4][5][6] Unlike existing therapies, this compound targets a conserved parasite-specific pathway, offering a promising new avenue for drug development. This document provides detailed application notes and protocols for the use of this compound in a murine model of Chagas disease, intended to guide researchers in the evaluation of this and similar compounds.
This compound acts through a non-competitive mechanism to inhibit the chymotrypsin-like activity of the kinetoplastid proteasome, a crucial component of the parasite's protein degradation machinery.[3][4][5] This selective inhibition leads to an accumulation of ubiquitylated proteins within the parasite, ultimately causing cell death.[3] Notably, this compound shows a high degree of selectivity for the parasite proteasome over its mammalian counterpart, contributing to its favorable safety profile in preclinical studies.[3][4][5][7]
Data Presentation
The following tables summarize the in vitro and in vivo efficacy of this compound against Trypanosoma cruzi.
Table 1: In Vitro Activity of this compound against T. cruzi
| Assay Type | Parasite Stage | Metric | This compound Value (nM) |
| Proteasome Inhibition | Purified T. cruzi proteasome | IC50 (chymotrypsin-like activity) | 35 |
| Ubiquitylated Protein Accumulation | T. cruzi epimastigotes | EC50 | 130 |
| Growth Inhibition | T. cruzi epimastigotes | EC50 | 150 |
Table 2: In Vivo Efficacy of this compound in a Murine Model of Chronic Chagas Disease
| Treatment Group | Dosage | Administration Route | Parasite Burden (Blood, Colon, Heart) |
| This compound | 10 mg/kg, twice daily | Oral | No detectable parasites in all but one mouse |
| Benznidazole (B1666585) | 100 mg/kg, once daily | Oral | No detectable parasites in all but one mouse |
| Vehicle Control | N/A | Oral | Detectable parasites |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the general workflow for in vivo efficacy studies.
Caption: this compound inhibits the kinetoplastid proteasome, leading to parasite death.
Caption: Workflow for evaluating this compound efficacy in a chronic Chagas disease mouse model.
Experimental Protocols
Protocol 1: In Vivo Efficacy of this compound in a Murine Model of Chronic Chagas Disease
This protocol details the methodology for evaluating the efficacy of this compound in a well-established mouse model of chronic Chagas disease.
1.1. Materials:
-
Female C57BL/6 mice (6-8 weeks old)
-
Trypanosoma cruzi trypomastigotes (e.g., Tulahuen strain)
-
This compound
-
Benznidazole (positive control)
-
Vehicle: 0.5% (w/v) methylcellulose (B11928114) and 0.5% (v/v) Tween 80 in distilled water
-
Sterile saline
-
Oral gavage needles
-
Standard laboratory equipment for animal handling and housing
1.2. Procedure:
-
Infection: Infect mice intraperitoneally with T. cruzi trypomastigotes.
-
Establishment of Chronic Infection: Allow the infection to establish for 35 days. At this stage, the host immune system has typically controlled the initial peak of parasitemia.
-
Treatment:
-
Prepare a suspension of this compound in the vehicle at the desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 0.2 mL volume).
-
Administer this compound orally via gavage twice daily at 10 mg/kg for 20 consecutive days.
-
Administer benznidazole orally once daily at 100 mg/kg as a positive control.
-
Administer the vehicle alone to the control group.
-
-
Immunosuppression:
-
Following the 20-day treatment period, administer cyclophosphamide (e.g., 20 mg/kg body weight) to suppress the immune system. This step is crucial to increase the sensitivity of detecting any remaining parasites.
-
-
Sample Collection and Analysis:
-
Four weeks after the initiation of immunosuppression, euthanize the mice.
-
Collect blood, heart, and colon tissues for parasite burden analysis by quantitative PCR (qPCR) as described in Protocol 3.
-
Protocol 2: In Vitro T. cruzi Amastigote Growth Inhibition Assay
This assay is used to determine the potency of this compound against the intracellular, replicative stage of the parasite.
2.1. Materials:
-
Vero cells (or other suitable host cell line)
-
Trypanosoma cruzi trypomastigotes
-
Culture medium (e.g., RPMI 1640 with 10% fetal bovine serum)
-
This compound
-
Benznidazole
-
96-well or 384-well plates
-
Fluorescence plate reader or high-content imaging system
2.2. Procedure:
-
Cell Seeding: Seed Vero cells into plates and allow them to adhere overnight.
-
Infection: Infect the Vero cell monolayer with T. cruzi trypomastigotes at a multiplicity of infection (MOI) of 10 for approximately 5 hours.
-
Wash: After the infection period, wash the cells to remove any non-internalized parasites.
-
Compound Addition: Add fresh culture medium containing serial dilutions of this compound or benznidazole.
-
Incubation: Incubate the plates for 3-4 days to allow for amastigote replication.
-
Quantification:
-
If using a fluorescent parasite strain (e.g., expressing tdTomato), measure the fluorescence intensity as an indicator of parasite growth.
-
Alternatively, fix and stain the cells with a DNA dye (e.g., Hoechst 33342) and quantify the number of amastigotes per host cell using a high-content imaging system.
-
-
Data Analysis: Determine the 50% inhibitory concentration (IC50) by performing a non-linear regression analysis of the dose-response data.
Protocol 3: Quantitative PCR (qPCR) for T. cruzi Burden in Tissues
This protocol allows for the sensitive quantification of parasite DNA in host tissues.
3.1. Materials:
-
Tissue samples (blood, heart, colon)
-
DNA extraction kit
-
qPCR master mix
-
Primers for T. cruzi satellite DNA:
-
Forward (Cruzi 1): 5'-ASTCGGCTGATCGTTTTCGA-3'
-
Reverse (Cruzi 2): 5'-AATTCCTCCAAGCAGCGGATA-3'
-
-
Primers for murine TNF-α (for normalization):
-
Forward: 5'-GCCTCTTCTCATTCCTGCTTG-3'
-
Reverse: 5'-CTGATGAGAGGGAGGCCATT-3'
-
-
qPCR instrument
3.2. Procedure:
-
DNA Extraction: Extract total DNA from the collected tissue samples according to the manufacturer's protocol of the chosen DNA extraction kit.
-
qPCR Reaction Setup:
-
Prepare a qPCR master mix containing the appropriate buffer, dNTPs, polymerase, and a fluorescent dye (e.g., SYBR Green or a specific probe).
-
Add the extracted DNA and the specific primers for either T. cruzi satellite DNA or murine TNF-α.
-
-
qPCR Cycling:
-
Perform the qPCR with an initial denaturation step, followed by approximately 40 cycles of denaturation, annealing, and extension. An example cycling condition is: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60-64°C for 1 min.
-
-
Data Analysis:
-
Generate a standard curve using known amounts of T. cruzi DNA to quantify the parasite load in the samples.
-
Normalize the parasite DNA quantity to the amount of host DNA by using the Cq values obtained from the murine TNF-α amplification. This corrects for variations in DNA extraction efficiency and sample input.
-
Protocol 4: Proteasome Chymotrypsin-Like Activity Assay
This assay measures the direct inhibitory effect of this compound on the chymotrypsin-like activity of the T. cruzi proteasome.
4.1. Materials:
-
Purified T. cruzi proteasome (or parasite lysate)
-
This compound
-
Fluorogenic substrate: Suc-LLVY-AMC (Succinyl-leucine-leucine-valine-tyrosine-7-amino-4-methylcoumarin)
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 5 mM MgCl2)
-
96-well black plates
-
Fluorescence plate reader (Excitation: ~380 nm, Emission: ~460 nm)
4.2. Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Reaction Setup:
-
To each well of the 96-well plate, add the purified T. cruzi proteasome.
-
Add the this compound dilutions to the respective wells.
-
Include a control with no inhibitor.
-
-
Pre-incubation: Pre-incubate the plate at 37°C for a short period (e.g., 15 minutes) to allow the inhibitor to bind to the proteasome.
-
Substrate Addition: Add the Suc-LLVY-AMC substrate to all wells to a final concentration of 50-200 µM.
-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence over time (e.g., every minute for 30-60 minutes) at 37°C. The cleavage of the substrate by the proteasome releases the fluorescent AMC molecule.
-
Data Analysis:
-
Determine the initial velocity (rate of fluorescence increase) for each concentration of this compound.
-
Calculate the percentage of inhibition relative to the no-inhibitor control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
-
Conclusion
This compound represents a promising therapeutic candidate for Chagas disease due to its novel mechanism of action and high selectivity for the parasite proteasome. The protocols outlined in this document provide a comprehensive framework for the in vivo and in vitro evaluation of this compound and other potential anti-trypanosomal agents. Adherence to these detailed methodologies will facilitate reproducible and comparable data generation, accelerating the discovery and development of new treatments for this neglected tropical disease.
References
- 1. Development and evaluation of a duplex TaqMan qPCR assay for detection and quantification of Trypanosoma cruzi infection in domestic and sylvatic reservoir hosts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. origene.com [origene.com]
- 3. Inactivation of TNF-α ameliorates diabetic neuropathy in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. In-gel proteasome assay to determine the activity, amount, and composition of proteasome complexes from mammalian cells or tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New insights into Trypanosoma cruzi evolution, genotyping and molecular diagnostics from satellite DNA sequence analysis | PLOS Neglected Tropical Diseases [journals.plos.org]
Application of GNF6702 in High-Throughput Screening Assays: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNF6702 is a potent and selective inhibitor of the kinetoplastid proteasome, demonstrating broad-spectrum activity against the parasites responsible for leishmaniasis (Leishmania donovani), Chagas disease (Trypanosoma cruzi), and human African trypanosomiasis (Trypanosoma brucei)[1][2]. Its discovery was the result of a large-scale high-throughput phenotypic screening of approximately 3 million compounds[3][4]. This compound exhibits a non-competitive mechanism of action, specifically targeting the chymotrypsin-like activity of the parasite proteasome, while showing no significant inhibition of the mammalian proteasome. This high degree of selectivity makes this compound a valuable tool for kinetoplastid drug discovery and a promising lead compound for the development of new therapeutics.
These application notes provide detailed protocols for utilizing this compound in high-throughput screening (HTS) assays to identify and characterize new anti-kinetoplastid compounds. The included methodologies cover parasite proliferation assays and biochemical proteasome activity assays.
Quantitative Data Summary
The following tables summarize the in vitro potency of this compound against various kinetoplastid species and its inhibitory activity against the parasite proteasome.
Table 1: In Vitro Parasite Growth Inhibition by this compound
| Parasite Species | Life Cycle Stage | Assay Type | EC50 (nM) | Reference |
| Leishmania donovani | Axenic Amastigote | Proliferation | 150 | [5] |
| Leishmania donovani | Intracellular Amastigote | Proliferation | 99 (EC90) | [1] |
| Trypanosoma cruzi | Epimastigote | Proliferation | 150 | [1] |
| Trypanosoma cruzi | Intracellular Amastigote | Proliferation | - | |
| Trypanosoma brucei | Bloodstream Form | Proliferation | - |
Note: Some specific EC50 values for intracellular T. cruzi and T. brucei bloodstream forms were not explicitly detailed in the provided search results, though this compound is known to be active against these stages.
Table 2: this compound Inhibition of Proteasome Activity
| Proteasome Source | Proteolytic Activity | Assay Type | IC50 (nM) | Reference |
| Trypanosoma cruzi | Chymotrypsin-like | Biochemical | 35 | [4] |
| Trypanosoma cruzi | Trypsin-like | Biochemical | >10,000 | [1] |
| Trypanosoma cruzi | Caspase-like | Biochemical | >10,000 | [1] |
| Human | Chymotrypsin-like | Biochemical | No measurable activity | [5] |
| Human | Trypsin-like | Biochemical | No measurable activity | [5] |
| Human | Caspase-like | Biochemical | No measurable activity | [5] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound mechanism of action in the ubiquitin-proteasome pathway.
Caption: General workflow for a phenotypic high-throughput screening assay.
Caption: Logical relationship of this compound properties for HTS applications.
Experimental Protocols
Protocol 1: Leishmania donovani Axenic Amastigote Proliferation Assay (HTS Format)
This assay measures the proliferation of L. donovani axenic amastigotes and is suitable for primary high-throughput screening.
Materials:
-
Leishmania donovani axenic amastigotes
-
Amastigote growth medium (e.g., MAA20)
-
This compound (positive control)
-
Test compounds
-
Resazurin solution (e.g., 0.125 mg/mL in PBS)
-
384-well black, clear-bottom microplates
-
Plate reader with fluorescence detection (Excitation: 560 nm, Emission: 590 nm)
Methodology:
-
Compound Plating:
-
Prepare serial dilutions of test compounds and this compound in DMSO.
-
Using an acoustic liquid handler or pin tool, transfer a small volume (e.g., 50-100 nL) of compound solutions to the wells of a 384-well plate. Include wells with DMSO only as a negative control.
-
-
Parasite Culture and Dispensing:
-
Culture L. donovani axenic amastigotes in amastigote growth medium at 37°C with 5% CO2.
-
Dilute the parasite culture to a final density of 2 x 10^6 parasites/mL.
-
Using a multi-drop dispenser, add 50 µL of the parasite suspension to each well of the compound-plated 384-well plates (final parasite density: 1 x 10^5 parasites/well).
-
-
Incubation:
-
Seal the plates and incubate for 72 hours at 37°C with 5% CO2.
-
-
Assay Readout:
-
Add 10 µL of Resazurin solution to each well.
-
Incubate for an additional 4-6 hours at 37°C.
-
Measure fluorescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of growth inhibition for each compound concentration relative to the DMSO control.
-
Determine the EC50 value by fitting the dose-response data to a four-parameter logistical equation.
-
Assess assay quality by calculating the Z' factor from positive (e.g., 10 µM this compound) and negative (DMSO) controls.
-
Protocol 2: Trypanosoma cruzi Epimastigote Proliferation Assay (HTS Format)
This protocol is designed for screening compounds against the replicative, non-infective epimastigote stage of T. cruzi.
Materials:
-
Trypanosoma cruzi epimastigotes (e.g., CL strain)
-
LIT medium
-
This compound (positive control)
-
Test compounds
-
Resazurin solution
-
384-well microplates
-
Plate reader
Methodology:
-
Compound Plating:
-
As described in Protocol 1.
-
-
Parasite Culture and Dispensing:
-
Culture T. cruzi epimastigotes in LIT medium at 27°C.
-
Dilute the culture to a final density of 5 x 10^5 parasites/mL.
-
Dispense 50 µL of the parasite suspension into each well of the 384-well plates (final parasite density: 2.5 x 10^4 parasites/well).
-
-
Incubation:
-
Incubate the plates for 72 hours at 27°C.
-
-
Assay Readout and Data Analysis:
-
As described in Protocol 1.
-
Protocol 3: Kinetoplastid Proteasome Activity Assay (HTS Format)
This biochemical assay measures the chymotrypsin-like activity of the kinetoplastid proteasome and is useful for target-based screening and mechanism of action studies.
Materials:
-
Purified kinetoplastid 20S proteasome
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT)
-
Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC)
-
This compound (positive control)
-
Test compounds
-
384-well black microplates
-
Plate reader with fluorescence detection (Excitation: ~360 nm, Emission: ~460 nm)
Methodology:
-
Compound Plating:
-
As described in Protocol 1.
-
-
Reagent Preparation and Dispensing:
-
Prepare a working solution of the purified kinetoplastid proteasome in assay buffer.
-
Prepare a working solution of the fluorogenic substrate in assay buffer.
-
Dispense 10 µL of the proteasome solution to each well of the 384-well plate.
-
Incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the reaction by dispensing 10 µL of the substrate solution to each well.
-
-
Incubation and Readout:
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
Measure the fluorescence intensity at regular intervals (kinetic read) or at the endpoint.
-
-
Data Analysis:
-
Calculate the rate of reaction or the endpoint fluorescence for each well.
-
Determine the percentage of inhibition relative to the DMSO control.
-
Calculate the IC50 value for each compound.
-
Conclusion
This compound is a highly selective and potent inhibitor of the kinetoplastid proteasome, making it an invaluable tool for high-throughput screening campaigns in the field of anti-parasitic drug discovery. The protocols outlined in these application notes provide a framework for the use of this compound as a positive control in phenotypic screens and for the characterization of new compounds in target-based assays. The high selectivity of this compound for the parasite proteasome over its mammalian counterpart underscores the therapeutic potential of targeting this essential pathway in kinetoplastid parasites.
References
- 1. Proteasome inhibition for treatment of leishmaniasis, Chagas disease and sleeping sickness - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteasome inhibition for treatment of leishmaniasis, Chagas disease and sleeping sickness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methods for the Investigation of Trypanosoma cruzi Amastigote Proliferation in Mammalian Host Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The critical role of mode of action studies in kinetoplastid drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: GNF6702 for Visceral Leishmaniasis Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Visceral leishmaniasis (VL), caused by protozoan parasites like Leishmania donovani, is a severe neglected tropical disease that is fatal if left untreated.[1] Current therapies are often hindered by issues such as toxicity, parenteral administration, and growing parasite resistance.[1][2] GNF6702 has emerged as a promising preclinical oral drug candidate. It is a selective inhibitor of the kinetoplastid proteasome, a target essential for parasite survival.[3][4] This document provides detailed application notes and protocols for the evaluation of this compound and its structurally related analogue, Compound 8 (GSK3494245), in a mouse model of visceral leishmaniasis.
Mechanism of Action
This compound and its analogues function by selectively inhibiting the proteasome of kinetoplastid parasites.[4][5] The proteasome is a critical cellular machine responsible for protein degradation, and its inhibition leads to the accumulation of damaged or misfolded proteins, ultimately causing parasite cell cycle arrest and death.
Key features of the mechanism include:
-
Selective Inhibition : this compound demonstrates high selectivity for the parasite proteasome over the mammalian host proteasome, which is crucial for a favorable safety profile.[3][4]
-
Specific Target : It specifically inhibits the chymotrypsin-like activity of the proteasome.[5][6] Structural studies on the related Compound 8 show it binds at a novel site between the β4 and β5 subunits of the parasite proteasome.[1]
-
Non-competitive Inhibition : this compound acts via a non-competitive mechanism, distinguishing it from other proteasome inhibitors like bortezomib.[5][6]
References
- 1. Preclinical candidate for the treatment of visceral leishmaniasis that acts through proteasome inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current leishmaniasis drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Proteasome inhibition for treatment of leishmaniasis, Chagas disease and sleeping sickness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Proteasome inhibition for treatment of leishmaniasis, Chagas disease and sleeping sickness - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Protocol for Assessing GNF6702 Efficacy Against Leishmania Amastigotes
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
GNF6702 is a selective inhibitor of the kinetoplastid proteasome with potent activity against Leishmania species, the causative agents of leishmaniasis.[1][2] This compound has demonstrated significant efficacy in reducing parasite burden in both in vitro and in vivo models of the disease.[1][3] this compound acts through a non-competitive mechanism, targeting the chymotrypsin-like activity of the parasite's proteasome, while showing no significant inhibition of the mammalian proteasome, highlighting its potential as a therapeutic agent with a favorable safety profile.[1][4][5] This document provides detailed protocols for assessing the efficacy of this compound against the intracellular amastigote stage of Leishmania, the clinically relevant form of the parasite residing within host macrophages.
Mechanism of Action: Kinetoplastid Proteasome Inhibition
This compound's primary mechanism of action involves the inhibition of the 20S proteasome in kinetoplastid parasites.[6] The proteasome is a critical cellular component responsible for protein degradation and turnover. By inhibiting this complex, this compound disrupts essential cellular processes within the parasite, leading to an accumulation of ubiquitylated proteins and ultimately, cell death.[1] Genetic and chemical validation studies have confirmed the parasite proteasome as the specific target of this compound.[1]
Caption: this compound inhibits the kinetoplastid proteasome, leading to parasite death.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of this compound against Leishmania species.
Table 1: In Vitro Efficacy of this compound against Leishmania donovani
| Assay Type | Cell Line | EC50 (nM) | Reference |
| Intracellular Amastigotes | Primary Mouse Macrophages | 40 | [5] |
| Axenic Amastigotes | - | Not specified | [4] |
Table 2: In Vivo Efficacy of this compound in Mouse Models of Leishmaniasis
| Leishmaniasis Model | Mouse Strain | Parasite Strain | Treatment Regimen | Efficacy | Reference |
| Visceral Leishmaniasis (VL) | BALB/c | L. donovani | 10 mg/kg, twice daily (oral) for 8 days | >3-log reduction in liver parasite burden | [1][3] |
| Cutaneous Leishmaniasis (CL) | BALB/c | L. major | 10 mg/kg, twice daily (oral) | 5-fold decrease in footpad parasite burden | [1][3] |
Experimental Protocols
In Vitro Efficacy Assessment against Intracellular Leishmania donovani Amastigotes
This protocol describes the determination of the half-maximal effective concentration (EC50) of this compound against L. donovani amastigotes residing within a host macrophage cell line (e.g., THP-1) or primary macrophages.
Materials:
-
Leishmania donovani promastigotes
-
THP-1 human monocytic cell line or bone marrow-derived macrophages (BMDMs)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and L-glutamine
-
Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation
-
This compound (stock solution in DMSO)
-
Control compounds (e.g., Amphotericin B, Miltefosine)
-
96-well clear-bottom black plates
-
Luciferase-based viability reagent or AlamarBlue
-
Plate reader (luminometer or fluorometer)
Workflow Diagram:
Caption: Workflow for assessing this compound efficacy against intracellular amastigotes.
Procedure:
-
Host Cell Preparation:
-
Parasite Infection:
-
Infect the differentiated THP-1 cells with stationary phase L. donovani promastigotes at a macrophage-to-parasite ratio of 1:10.[8]
-
Incubate for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.
-
Wash the cells to remove any remaining extracellular promastigotes.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium. Final DMSO concentration should not exceed 1%.[7]
-
Add the compound dilutions to the infected cells. Include wells with vehicle control (DMSO) and a positive control (e.g., Amphotericin B).
-
-
Viability Assessment:
-
For Luciferase-based assays (using luciferase-transgenic parasites): Lyse the cells with a luciferin-containing buffer and measure the resulting luminescence.[10]
-
For AlamarBlue assay: Add AlamarBlue reagent to each well and incubate for an additional 4-24 hours. Measure fluorescence at 544 nm excitation and 590 nm emission.[8]
-
-
Data Analysis:
-
Calculate the percentage of parasite growth inhibition for each this compound concentration relative to the vehicle control.
-
Plot the dose-response curve and determine the EC50 value using a suitable software package.
-
In Vivo Efficacy Assessment in a Mouse Model of Visceral Leishmaniasis
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in a BALB/c mouse model of visceral leishmaniasis.
Materials:
-
BALB/c mice
-
Leishmania donovani amastigotes (e.g., from an infected hamster spleen)
-
This compound formulation for oral gavage (e.g., in 0.5% methylcellulose/0.5% Tween 80)
-
Control vehicle and reference drug (e.g., Miltefosine)
-
Equipment for intravenous injection and oral gavage
-
qPCR reagents for parasite burden quantification
Procedure:
-
Infection:
-
Infect BALB/c mice via tail vein injection with L. donovani amastigotes.[3]
-
-
Treatment:
-
Parasite Burden Quantification:
-
At the end of the treatment period, euthanize the mice.
-
Harvest the livers and spleens.
-
Isolate genomic DNA from the tissues.
-
Quantify the parasite burden using quantitative PCR (qPCR) targeting a parasite-specific gene (e.g., kDNA).[1]
-
-
Data Analysis:
-
Compare the parasite load in the this compound-treated group to the vehicle-treated group to determine the percentage reduction in parasite burden.
-
Conclusion
The protocols detailed above provide a framework for the robust assessment of this compound efficacy against Leishmania amastigotes. The in vitro assay allows for the determination of the compound's potency and the generation of dose-response curves, while the in vivo model provides crucial information on its efficacy in a relevant disease model. These methods are essential for the continued development and characterization of this compound and other novel anti-leishmanial drug candidates.
References
- 1. Proteasome inhibition for treatment of leishmaniasis, Chagas disease and sleeping sickness - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteasome inhibition for treatment of leishmaniasis, Chagas disease and sleeping sickness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2minutemedicine.com [2minutemedicine.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. An Overview on Target-Based Drug Design against Kinetoplastid Protozoan Infections: Human African Trypanosomiasis, Chagas Disease and Leishmaniases [mdpi.com]
- 7. A Screen against Leishmania Intracellular Amastigotes: Comparison to a Promastigote Screen and Identification of a Host Cell-Specific Hit | PLOS Neglected Tropical Diseases [journals.plos.org]
- 8. A Parasite Rescue and Transformation Assay for Antileishmanial Screening Against Intracellular Leishmania donovani Amastigotes in THP1 Human Acute Monocytic Leukemia Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Screen against Leishmania Intracellular Amastigotes: Comparison to a Promastigote Screen and Identification of a Host Cell-Specific Hit - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Novel Leishmania major Amastigote Assay in 96-Well Format for Rapid Drug Screening and Its Use for Discovery and Evaluation of a New Class of Leishmanicidal Quinolinium Salts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: GNF6702 in Combination with Other Antiparasitic Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNF6702 is a novel, orally bioavailable, and selective inhibitor of the kinetoplastid proteasome.[1][2][3][4][5][6][7] It has demonstrated broad-spectrum activity against the three main kinetoplastid parasites responsible for leishmaniasis (Leishmania spp.), Chagas disease (Trypanosoma cruzi), and human African trypanosomiasis (HAT) or sleeping sickness (Trypanosoma brucei).[1][2][3][4] this compound acts via a non-competitive mechanism, targeting the chymotrypsin-like activity of the parasite's proteasome, an essential cellular component for protein degradation and turnover.[1][3] This selective inhibition of the parasite proteasome over the mammalian counterpart makes this compound a promising therapeutic candidate with a potentially favorable safety profile.[1][2][3][4]
While this compound has shown significant efficacy as a monotherapy in preclinical models, combination therapy remains a cornerstone of antiparasitic drug development to enhance efficacy, shorten treatment duration, and mitigate the risk of drug resistance. This document provides a summary of this compound's standalone efficacy and outlines detailed protocols for evaluating its potential in combination with current standard-of-care drugs, such as benznidazole (B1666585) for Chagas disease and miltefosine (B1683995) for leishmaniasis.
This compound Monotherapy Efficacy Data
The following tables summarize the in vitro and in vivo efficacy of this compound as a monotherapy against various kinetoplastid parasites.
Table 1: In Vitro Activity of this compound
| Parasite Species | Parasite Stage | Assay System | EC50 (µM) | Selectivity Index (SI) vs. Mammalian Cells | Reference |
| Leishmania donovani | Amastigotes | Primary mouse macrophages | 0.04 | >500 | [3] |
| Trypanosoma cruzi | Amastigotes | 3T3 fibroblasts | 0.15 | >133 | [3] |
| Trypanosoma brucei | Bloodstream trypomastigotes | Axenic culture | 0.03 | >667 | [3] |
Table 2: In Vivo Efficacy of this compound Monotherapy
| Disease Model | Parasite Strain | Animal Model | This compound Dosing Regimen | Comparator Drug & Regimen | % Parasite Burden Reduction (vs. Vehicle) | Reference |
| Visceral Leishmaniasis | L. donovani | BALB/c mice | 10 mg/kg, oral, BID for 8 days | Miltefosine (30 mg/kg, oral, QD for 8 days) | >99.9% (liver) | [3][8] |
| Cutaneous Leishmaniasis | L. major | BALB/c mice | 10 mg/kg, oral, BID for 8 days | Miltefosine (30 mg/kg, oral, QD for 8 days) | ~80% (footpad) | [3][8] |
| Chagas Disease (Chronic) | T. cruzi | C57BL/6 mice | 10 mg/kg, oral, BID for 20 days | Benznidazole (100 mg/kg, oral, QD for 20 days) | Comparable to benznidazole; undetectable in most tissues | [3][8] |
Proposed Combination Therapy Protocols
The following protocols are designed to assess the potential synergistic, additive, or antagonistic interactions between this compound and other antiparasitic drugs.
In Vitro Synergy Assessment: Checkerboard Assay
This protocol is designed to evaluate the in vitro interaction between this compound and a partner drug (e.g., benznidazole or miltefosine) against intracellular amastigotes of T. cruzi or Leishmania spp.
Materials:
-
This compound and partner drug (e.g., benznidazole, miltefosine)
-
Mammalian host cells (e.g., 3T3 fibroblasts for T. cruzi, peritoneal macrophages for Leishmania)
-
T. cruzi or Leishmania parasites
-
96-well microplates
-
Complete cell culture medium
-
Reporter system for parasite viability (e.g., β-galactosidase expressing parasites and appropriate substrate, or high-content imaging system)
-
Incubator (37°C, 5% CO2)
Methodology:
-
Host Cell Seeding: Seed host cells into 96-well plates at an appropriate density to form a confluent monolayer within 24 hours.
-
Parasite Infection: Infect the host cell monolayer with parasites at a suitable parasite-to-cell ratio. Allow infection to establish for 24-48 hours.
-
Drug Dilution Preparation:
-
Prepare a stock solution of this compound and the partner drug at 200x the highest final concentration to be tested.
-
Perform serial dilutions of each drug. For the checkerboard layout, prepare a range of concentrations for each drug.
-
-
Checkerboard Setup:
-
In a 96-well plate, add varying concentrations of this compound along the rows and the partner drug along the columns. This creates a matrix of combination concentrations.
-
Include wells with each drug alone and no-drug controls.
-
-
Treatment: Add the drug dilutions to the infected cell cultures.
-
Incubation: Incubate the plates for 72-96 hours.
-
Viability Assessment: Quantify the number of viable intracellular parasites using a suitable method.
-
Data Analysis:
-
Calculate the 50% inhibitory concentration (IC50) for each drug alone and in combination.
-
Determine the Fractional Inhibitory Concentration Index (FICI) using the formula: FICI = (IC50 of drug A in combination / IC50 of drug A alone) + (IC50 of drug B in combination / IC50 of drug B alone).
-
Interpret the FICI values: ≤ 0.5 = Synergy; > 0.5 to 4.0 = Additive/Indifference; > 4.0 = Antagonism.
-
Generate an isobologram to visualize the drug interaction.
-
In Vivo Combination Efficacy: Mouse Model of Chagas Disease
This protocol outlines an in vivo study to evaluate the efficacy of this compound in combination with benznidazole in a murine model of chronic Chagas disease.
Materials:
-
Trypanosoma cruzi (e.g., Brazil or Y strain)
-
C57BL/6 mice (female, 6-8 weeks old)
-
This compound and benznidazole
-
Oral gavage equipment
-
Blood collection supplies
-
qPCR reagents for parasite load determination
-
Immunosuppressant (e.g., cyclophosphamide)
Methodology:
-
Infection: Infect mice intraperitoneally with an appropriate inoculum of T. cruzi trypomastigotes.
-
Establishment of Chronic Infection: Allow the infection to progress to the chronic phase (e.g., 30-60 days post-infection).
-
Treatment Groups: Randomly assign mice to the following treatment groups (n=8-10 per group):
-
Vehicle control
-
This compound (sub-optimal dose)
-
Benznidazole (sub-optimal dose)
-
This compound + Benznidazole (combination of sub-optimal doses)
-
Benznidazole (standard therapeutic dose as a positive control)
-
-
Drug Administration: Administer drugs orally for 20 consecutive days.
-
Monitoring: Monitor parasitemia in the blood periodically during and after treatment.
-
Post-Treatment Follow-up: After the treatment period, monitor the mice for relapse of parasitemia.
-
Immunosuppression: To assess for sterile cure, immunosuppress the mice (e.g., with cyclophosphamide) and monitor for parasite resurgence.
-
Endpoint Analysis: At the end of the study, sacrifice the mice and quantify the parasite load in tissues (e.g., heart, skeletal muscle, colon) using qPCR.
-
Data Analysis: Compare the parasite burden in the different treatment groups to determine if the combination therapy is more effective than monotherapy.
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound in kinetoplastid parasites.
Experimental Workflow: In Vitro Checkerboard Assay
Caption: Workflow for in vitro synergy testing using a checkerboard assay.
Experimental Workflow: In Vivo Combination Study
Caption: Workflow for in vivo combination therapy in a mouse model of Chagas disease.
References
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Proteasome inhibition for treatment of leishmaniasis, Chagas disease and sleeping sickness - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proteasome inhibition for treatment of leishmaniasis, Chagas disease and sleeping sickness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. preview.fiercepharma.com [preview.fiercepharma.com]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. sciencedaily.com [sciencedaily.com]
- 8. 2minutemedicine.com [2minutemedicine.com]
Application Notes and Protocols: Pharmacokinetic Analysis of GNF6702 in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNF6702 is a novel, selective, and non-competitive inhibitor of the kinetoplastid proteasome, demonstrating significant efficacy against a range of kinetoplastid parasites, including those responsible for leishmaniasis, Chagas disease, and human African trypanosomiasis (sleeping sickness).[1][2] Its unique mechanism of action, targeting the parasite's proteasome without significantly affecting the mammalian equivalent, makes it a promising candidate for the development of new anti-parasitic therapies.[1][2] This document provides a detailed overview of the pharmacokinetic analysis of this compound in rodent models, compiling available data and outlining key experimental protocols to guide further research and development.
Pharmacokinetic Profile of this compound and its Precursor
While detailed quantitative pharmacokinetic data for this compound is not extensively available in the public domain, information on its precursor, GNF5343, offers valuable insights into the compound class. This compound was chemically evolved from GNF5343 to improve its therapeutic properties.
Table 1: Pharmacokinetic Parameters of GNF5343 in Mice
| Parameter | Value | Route of Administration | Dose |
| Oral Bioavailability (F) | 18% | Oral (p.o.) | 20 mg/kg |
| Plasma Clearance (CL) | 1.8 L/h/kg | Intravenous (i.v.) | 5 mg/kg |
Data for GNF5343, the precursor to this compound.
This compound itself is described as having "good pharmacokinetic properties" and is well-tolerated in mice.[1] Studies have shown its ability to clear parasites from various niches within the host, including the central nervous system, indicating effective distribution.[1]
A study tracking the concentration of this compound in mouse plasma and brain after a single 20 mg/kg oral dose showed measurable levels of the compound, though specific Cmax, Tmax, and AUC values were not provided in a tabular format.[1]
Experimental Protocols
The following protocols are based on methodologies reported in studies involving this compound and similar compounds in rodent models.
Animal Models
-
Species: BALB/c mice are commonly used for studying infections with Leishmania major and Leishmania donovani.[1]
-
Health Status: Healthy, adult mice of a specific age and weight range should be used to ensure consistency.
-
Acclimatization: Animals should be acclimatized to the laboratory conditions for a specified period before the commencement of the study.
-
Ethics: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Drug Formulation and Administration
-
Formulation: For oral administration, this compound can be prepared as a suspension in a vehicle such as 0.5% methylcellulose (B11928114) and 0.5% Tween 80 in water.[1]
-
Routes of Administration:
-
Oral (p.o.): Administered via oral gavage. This is a common route for assessing oral bioavailability and efficacy.[1]
-
Intraperitoneal (i.p.): Involves injecting the compound into the peritoneal cavity.
-
Intravenous (i.v.): Typically administered through the tail vein to determine parameters like plasma clearance and volume of distribution.
-
Pharmacokinetic Study Design (Single Dose)
-
Dosing: A single dose of this compound is administered to each animal. Doses used in efficacy studies have ranged from 3 mg/kg to 100 mg/kg.[1]
-
Blood Sampling:
-
Time Points: Blood samples are collected at multiple time points post-dosing to characterize the absorption, distribution, and elimination phases. Typical time points may include: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, and 24 hours.
-
Collection Method: Blood can be collected via retro-orbital bleeding, saphenous vein puncture, or terminal cardiac puncture into tubes containing an anticoagulant (e.g., EDTA or heparin).
-
Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Bioanalytical Method for this compound Quantification
-
Technique: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard method for the sensitive and specific quantification of small molecules like this compound in biological matrices.
-
Sample Preparation:
-
Protein Precipitation: A simple and effective method to remove proteins from plasma samples. This typically involves adding a cold organic solvent (e.g., acetonitrile (B52724) or methanol) to the plasma sample, followed by vortexing and centrifugation.
-
Supernatant Transfer: The clear supernatant containing the analyte is transferred to a clean tube for analysis.
-
-
LC-MS/MS System:
-
Liquid Chromatography: A suitable HPLC or UPLC system with a C18 or similar reverse-phase column is used to separate this compound from other components in the sample.
-
Mass Spectrometry: A triple quadrupole mass spectrometer is used for detection and quantification in multiple reaction monitoring (MRM) mode, providing high selectivity and sensitivity.
-
-
Method Validation: The analytical method must be validated according to regulatory guidelines for linearity, accuracy, precision, selectivity, and stability.
Visualizations
Signaling Pathway of this compound Action
This compound acts by inhibiting the chymotrypsin-like activity of the kinetoplastid proteasome. This leads to an accumulation of ubiquitinated proteins within the parasite, ultimately causing cell death.
Caption: Mechanism of action of this compound in kinetoplastid parasites.
Experimental Workflow for Pharmacokinetic Analysis
The following diagram outlines the key steps in a typical pharmacokinetic study of this compound in a rodent model.
Caption: Workflow for a rodent pharmacokinetic study of this compound.
References
Troubleshooting & Optimization
GNF6702 Technical Support Center: Troubleshooting Solubility and Experimental Issues
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance and answers to frequently asked questions (FAQs) for researchers utilizing GNF6702 in their experiments. The information herein is designed to address common challenges, with a particular focus on solubility issues, to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective, non-competitive inhibitor of the kinetoplastid proteasome.[1][2][3] It has demonstrated potent and broad-spectrum activity against parasites responsible for leishmaniasis, Chagas disease, and human African trypanosomiasis (sleeping sickness).[1][4] this compound's mechanism of action involves the inhibition of the chymotrypsin-like activity of the parasite proteasome, which is essential for parasite viability.[5] This targeted inhibition leads to an accumulation of ubiquitinated proteins within the parasite, ultimately causing cell death.[1][6] Notably, this compound shows high selectivity for the parasite proteasome over the mammalian proteasome, which contributes to its favorable safety profile in preclinical studies.[1][2][3]
Q2: I am observing precipitation when preparing my this compound solution. What are the common causes?
A2: this compound is known to have limited aqueous solubility, which can present challenges during its clinical development due to solubility-limited oral absorption. Precipitation is a common issue and can be attributed to several factors:
-
High Final Concentration: The intended final concentration of this compound in your aqueous buffer or cell culture medium may exceed its solubility limit.
-
Solvent Shock: Rapidly diluting a concentrated DMSO stock of this compound into an aqueous solution can cause the compound to crash out of solution.
-
Low Temperature: The temperature of your aqueous solution can impact solubility. Preparing solutions at room temperature or 37°C can sometimes help, but this needs to be balanced with the compound's stability.
-
Media Components: Components in complex cell culture media, such as salts and proteins in fetal bovine serum (FBS), can interact with this compound and contribute to its precipitation.[7]
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound. It is advisable to prepare a concentrated stock (e.g., 10 mg/mL) to minimize the volume of solvent added to the final working solution.
Q4: How should I store my this compound stock solution?
A4: this compound stock solutions should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles. For long-term storage (up to 6 months), it is recommended to store the aliquots at -80°C. For short-term storage (up to 1 month), -20°C is acceptable.[4]
Troubleshooting Guides
Issue: Precipitation in Cell Culture Media
This is a frequent challenge encountered when working with this compound in in vitro cell-based assays. The following troubleshooting workflow can help address this issue.
Data Presentation
This compound Solubility
| Solvent/Formulation | Concentration | Observation | Source |
| In vivo formulation (DMSO, PEG300, Tween-80, Saline) | ≥ 1 mg/mL (2.33 mM) | Clear solution | [4] |
| Aqueous solutions | - | Limited solubility | - |
Experimental Protocols
Preparation of this compound for In Vivo Studies
This protocol is adapted from commercially available information and is intended for the preparation of a this compound solution for administration in animal models.[4]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a 10 mg/mL stock solution of this compound in DMSO. Ensure the powder is completely dissolved. Gentle warming or sonication may be required.
-
In a separate tube, add the required volume of the 10 mg/mL this compound/DMSO stock solution.
-
Add 4 volumes of PEG300 to the this compound/DMSO solution. For example, for every 100 µL of the DMSO stock, add 400 µL of PEG300.
-
Mix thoroughly until a clear and homogenous solution is obtained.
-
Add 0.5 volumes of Tween-80. For example, for the solution from the previous step, add 50 µL of Tween-80.
-
Mix thoroughly.
-
Add 4.5 volumes of saline to reach the final desired volume. For example, add 450 µL of saline to the solution from the previous step.
-
The final solution will have a this compound concentration of 1 mg/mL.
Preparation of this compound for In Vitro Cell-Based Assays
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Pre-warmed (37°C) cell culture medium
Procedure:
-
Prepare a 10 mM stock solution of this compound in anhydrous, sterile DMSO. Ensure the powder is fully dissolved.
-
Aliquot the stock solution into single-use volumes and store at -80°C.
-
For experiments, thaw a single aliquot of the this compound stock solution.
-
In a sterile tube, add the required volume of pre-warmed cell culture medium.
-
While gently swirling the medium, add the calculated volume of the this compound stock solution dropwise to the medium. This gradual dilution helps prevent precipitation.
-
Ensure the final DMSO concentration in the cell culture medium is as low as possible, ideally ≤ 0.1%. Most cell lines can tolerate up to 0.5% DMSO, but this should be empirically determined for your specific cell line.
-
Visually inspect the final working solution for any signs of precipitation. If the solution is cloudy or contains visible particles, it should not be used.
Mandatory Visualization
This compound Mechanism of Action: Inhibition of the Ubiquitin-Proteasome System
This compound exerts its anti-parasitic effects by targeting the ubiquitin-proteasome system, a critical pathway for protein degradation and turnover in eukaryotic cells.
References
- 1. Proteasome inhibition for treatment of leishmaniasis, Chagas disease and sleeping sickness - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteasome inhibition for treatment of leishmaniasis, Chagas disease and sleeping sickness - White Rose Research Online [eprints.whiterose.ac.uk]
- 3. Proteasome inhibition for treatment of leishmaniasis, Chagas disease and sleeping sickness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. journals.asm.org [journals.asm.org]
- 7. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
Technical Support Center: Overcoming GNF6702 Resistance in Leishmania Strains
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing GNF6702 resistance in Leishmania strains.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective inhibitor of the kinetoplastid proteasome.[1][2][3][4][5] It functions through a non-competitive mechanism, meaning it does not bind to the same site as the proteasome's natural substrates.[1][2][3][5] This targeted action against the parasite's proteasome, without affecting the mammalian equivalent, makes it a promising therapeutic agent.[1][2][3][4][5] Specifically, this compound inhibits the chymotrypsin-like activity of the proteasome.[1]
Q2: How do Leishmania strains develop resistance to this compound?
A2: Resistance to this compound in kinetoplastids, including Leishmania, is primarily associated with mutations in the genes encoding proteasome subunits.[1][6] Studies on the related kinetoplastid Trypanosoma cruzi have identified specific mutations in the β4 subunit of the proteasome (PSMB4), such as the F24L mutation, that are sufficient to confer resistance.[1][3] These mutations likely alter the binding site of this compound, reducing its inhibitory effect.[7][8] Overexpression of these mutated subunits can further decrease the parasite's susceptibility to the compound.[1][3]
Q3: Are this compound-resistant strains cross-resistant to other proteasome inhibitors?
A3: this compound-resistant strains have been shown to retain sensitivity to competitive proteasome inhibitors like bortezomib (B1684674) and MG132.[1] This is because this compound has a non-competitive mode of inhibition, binding to a different site on the proteasome than these other inhibitors.[1] This suggests that combination therapy with proteasome inhibitors that have different mechanisms of action could be a viable strategy to overcome resistance.[9]
Q4: What are the initial steps to investigate this compound resistance in my Leishmania culture?
A4: If you suspect this compound resistance, the first step is to perform a dose-response assay to determine the 50% inhibitory concentration (IC50) of this compound for your Leishmania strain. A significant increase in the IC50 value compared to a known sensitive strain is a strong indicator of resistance. Subsequently, sequencing the genes of the proteasome subunits, particularly the β4 and β5 subunits, can identify potential resistance-conferring mutations.
Q5: Can this compound be used to treat all forms of leishmaniasis?
A5: this compound has shown efficacy in mouse models of both visceral leishmaniasis (caused by L. donovani) and cutaneous leishmaniasis (caused by L. major).[1] It has demonstrated the ability to clear parasites from various host niches.[1] This broad-spectrum activity against different Leishmania species makes it a promising candidate for treating various clinical manifestations of the disease.[2][5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| No observable effect of this compound on Leishmania promastigote or amastigote viability. | 1. Intrinsic or acquired resistance: The Leishmania strain may have pre-existing resistance or have developed resistance during culture. 2. Incorrect drug concentration: The concentration of this compound used may be too low. 3. Drug degradation: The this compound stock solution may have degraded. 4. Assay interference: Components of the culture medium may interfere with this compound activity. | 1. Determine the IC50 of this compound for your strain and compare it to a sensitive control strain. Sequence the proteasome β4 and β5 subunit genes to check for mutations. 2. Perform a dose-response curve to determine the optimal inhibitory concentration. 3. Prepare a fresh stock solution of this compound and repeat the experiment. 4. Review the experimental protocol and ensure that the assay conditions are appropriate. |
| High variability in IC50 values between experiments. | 1. Inconsistent parasite density: The number of parasites used in the assay may vary between experiments. 2. Fluctuations in incubation conditions: Variations in temperature or CO2 levels can affect parasite growth and drug efficacy. 3. Pipetting errors: Inaccurate pipetting can lead to incorrect drug concentrations. | 1. Ensure a consistent starting parasite density for each assay. 2. Maintain stable incubation conditions. 3. Calibrate pipettes regularly and use proper pipetting techniques. |
| Difficulty in generating this compound-resistant Leishmania lines in the laboratory. | 1. Insufficient drug pressure: The concentration of this compound used for selection may be too low to effectively select for resistant parasites. 2. Low frequency of resistance mutations: Spontaneous mutations conferring resistance may be rare. 3. Fitness cost of resistance: Resistance mutations may come with a fitness cost, causing resistant parasites to be outcompeted by sensitive parasites in the absence of drug pressure. | 1. Gradually increase the concentration of this compound over time. 2. Increase the population size of the parasites being selected to increase the probability of isolating a resistant mutant. 3. Maintain continuous drug pressure to select for and maintain the resistant population. |
Quantitative Data Summary
Table 1: In vitro Efficacy of this compound against Wild-Type and Resistant Kinetoplastid Parasites
| Parasite | Strain | This compound EC50 (nM) | Bortezomib EC50 (nM) | Fold Resistance to this compound | Reference |
| T. cruzi | Wild Type | 150 | 160 | - | [1] |
| T. cruzi | PSMB4I29M/I29M | >6,000 | 160 | >40 | [1] |
| T. cruzi | PSMB4wt/F24L | >6,000 | 160 | >40 | [1] |
| T. cruzi (Overexpressing PSMB4WT) | Induced | ~200 | ~200 | ~1.3 | [1] |
| T. cruzi (Overexpressing PSMB4F24L) | Induced | >2,000 | ~200 | >10 | [1] |
Experimental Protocols
Protocol 1: In Vitro Drug Susceptibility Assay for Leishmania Promastigotes
-
Parasite Culture: Culture Leishmania promastigotes in M199 medium supplemented with 10% fetal bovine serum (FBS) at 26°C.
-
Assay Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
In a 96-well plate, perform serial dilutions of this compound in culture medium to achieve a range of final concentrations (e.g., 0.01 nM to 10 µM).
-
Add promastigotes at a density of 1 x 106 cells/mL to each well.
-
Include wells with parasites and medium only (negative control) and medium only (background control).
-
-
Incubation: Incubate the plate at 26°C for 72 hours.
-
Viability Assessment (Resazurin Assay):
-
Add resazurin (B115843) solution (final concentration of 0.0125%) to each well.
-
Incubate for another 4-6 hours at 26°C.
-
Measure fluorescence at an excitation wavelength of 530 nm and an emission wavelength of 590 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence from all wells.
-
Calculate the percentage of viability for each drug concentration relative to the negative control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: Generation of this compound-Resistant Leishmania Lines
-
Initial Exposure: Culture wild-type Leishmania promastigotes in the presence of a sub-lethal concentration of this compound (e.g., the IC50 concentration).
-
Stepwise Increase in Drug Concentration:
-
Once the parasites have adapted and are growing at a normal rate, gradually increase the concentration of this compound in the culture medium.
-
Continue this stepwise selection over several months.
-
-
Isolation of Resistant Clones:
-
Once a resistant population is established (able to grow at a significantly higher concentration of this compound), isolate single clones by limiting dilution or plating on semi-solid agar.
-
-
Characterization of Resistant Phenotype:
-
Determine the IC50 of the resistant clones and compare it to the wild-type strain to calculate the fold resistance.
-
Maintain the resistant lines in culture medium containing this compound to preserve the resistant phenotype.
-
Protocol 3: Sequencing of Proteasome Subunit Genes
-
Genomic DNA Extraction: Extract genomic DNA from wild-type and this compound-resistant Leishmania promastigotes using a commercial DNA extraction kit.
-
PCR Amplification:
-
Design primers to amplify the coding sequences of the proteasome β4 (PSMB4) and β5 (PSMB5) subunit genes.
-
Perform PCR using the extracted genomic DNA as a template.
-
-
PCR Product Purification: Purify the PCR products using a PCR purification kit.
-
Sanger Sequencing: Send the purified PCR products for Sanger sequencing.
-
Sequence Analysis:
-
Align the sequences from the resistant strains with the sequence from the wild-type strain to identify any mutations.
-
Translate the nucleotide sequences to amino acid sequences to determine if the mutations result in amino acid changes.
-
Visualizations
References
- 1. Proteasome inhibition for treatment of leishmaniasis, Chagas disease and sleeping sickness - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteasome inhibition for treatment of leishmaniasis, Chagas disease and sleeping sickness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. New Drug Target for Three Tropical Diseases | The Scientist [the-scientist.com]
- 5. Proteasome inhibition for treatment of leishmaniasis, Chagas disease and sleeping sickness - White Rose Research Online [eprints.whiterose.ac.uk]
- 6. The proteasome as a target: How not tidying up can have toxic consequences for parasitic protozoa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Drug resistance and treatment failure in leishmaniasis: A 21st century challenge - PMC [pmc.ncbi.nlm.nih.gov]
GNF6702 Technical Support Center: Investigating Potential Off-Target Effects in Mammalian Cells
This technical support center provides guidance for researchers, scientists, and drug development professionals using GNF6702. It addresses potential questions and troubleshooting strategies related to off-target effects in mammalian cells.
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of this compound in mammalian cells?
This compound is a highly selective inhibitor of the kinetoplastid proteasome.[1][2][3] Extensive studies have shown that it does not inhibit the mammalian proteasome or the growth of mammalian cells at concentrations effective against kinetoplastid parasites.[1][2] this compound was developed through a chemical evolution process to improve selectivity over mammalian cell growth inhibition.[1] Furthermore, it has been tested against panels of human receptors, enzymes, and ion channels without demonstrating significant activity.[1]
Q2: I am observing unexpected effects in my mammalian cell line after treatment with this compound. What could be the cause?
While this compound has a very high selectivity for the parasite proteasome, unexpected cellular phenotypes can arise from various factors. Here are some potential causes and troubleshooting steps:
-
High Concentrations: Exceedingly high concentrations of any compound can lead to non-specific effects. It is crucial to use this compound at the recommended concentrations for targeting kinetoplastid parasites.
-
Compound Purity and Stability: Ensure the this compound being used is of high purity and has been stored correctly to prevent degradation. Impurities or degradation products could be responsible for observed effects.
-
Experimental System Specifics: The specific characteristics of your mammalian cell line, including its genetic background and culture conditions, could influence its response.
-
Solvent Effects: Ensure that the vehicle (e.g., DMSO) used to dissolve this compound is used at a final concentration that is non-toxic to your cells and that appropriate vehicle controls are included in your experiments.
Q3: How can I experimentally verify if the effects I'm seeing are off-target effects of this compound in my mammalian cell system?
To determine if an observed phenotype is a true off-target effect of this compound, a systematic approach is recommended. This involves a series of control experiments to rule out other possibilities. The following workflow is suggested:
Caption: Troubleshooting workflow for investigating suspected off-target effects of this compound.
Quantitative Data Summary
The selectivity of this compound is a key feature. While specific IC50 values for mammalian proteasome inhibition are not detailed in the provided search results, the literature consistently emphasizes its high selectivity.
| Target | Organism | Activity | Selectivity vs. Mammalian Cells | Reference |
| Proteasome | Kinetoplastids (T. cruzi, L. donovani, T. brucei) | Potent Inhibition | High | [1][2] |
| Proteasome | Mammalian | No significant inhibition | - | [1][2] |
| Growth | Kinetoplastids | Potent Inhibition | >5-fold (for precursor compounds) | [1] |
| Growth | Mammalian | No significant inhibition | - | [1][2] |
Experimental Protocols
1. Mammalian Cell Viability Assay (e.g., using CellTiter-Glo®)
This protocol is designed to assess the cytotoxic effects of this compound on a mammalian cell line.
-
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle (e.g., DMSO)
-
Positive control for cytotoxicity (e.g., Staurosporine)
-
96-well clear-bottom, opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
-
-
Procedure:
-
Seed mammalian cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control and a positive control.
-
Remove the medium from the cells and add the medium containing the different concentrations of this compound, vehicle, or positive control.
-
Incubate the plate for a relevant period (e.g., 24, 48, or 72 hours).
-
Allow the plate to equilibrate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
2. Mammalian Proteasome Activity Assay
This protocol allows for the direct measurement of proteasome activity in mammalian cell lysates after treatment with this compound.
-
Materials:
-
Mammalian cell line
-
This compound
-
Positive control proteasome inhibitor (e.g., Bortezomib)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Proteasome activity assay kit (e.g., Proteasome-Glo™ Chymotrypsin-Like Cell-Based Assay)
-
Luminometer
-
-
Procedure:
-
Culture mammalian cells to ~80% confluency.
-
Treat cells with various concentrations of this compound or a positive control (Bortezomib) for a defined period. Include a vehicle control.
-
Wash the cells with cold PBS and lyse them using an appropriate lysis buffer.
-
Determine the protein concentration of the lysates.
-
Use a proteasome activity assay kit according to the manufacturer's protocol. This typically involves adding a luminogenic substrate specific for the chymotrypsin-like activity of the proteasome.
-
Incubate for the recommended time at room temperature.
-
Measure the luminescent signal, which is proportional to proteasome activity.
-
Normalize the proteasome activity to the protein concentration for each sample and express it as a percentage of the vehicle-treated control.
-
Signaling Pathway and Mechanism of Action Visualization
The high selectivity of this compound is attributed to its specific interaction with the kinetoplastid proteasome, a mechanism that does not affect the mammalian counterpart.
Caption: Selective inhibition of the kinetoplastid proteasome by this compound.
References
- 1. Proteasome inhibition for treatment of leishmaniasis, Chagas disease and sleeping sickness - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteasome inhibition for treatment of leishmaniasis, Chagas disease and sleeping sickness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. preview.fiercepharma.com [preview.fiercepharma.com]
Optimizing GNF6702 treatment duration for parasite clearance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing GNF6702 in parasitic clearance studies. The information is tailored for scientists and drug development professionals to optimize experimental design and troubleshoot common issues.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective, non-competitive inhibitor of the kinetoplastid proteasome.[1][2] It specifically targets the chymotrypsin-like activity of the parasite's proteasome, leading to an accumulation of ubiquitinated proteins and subsequent parasite death.[3] this compound exhibits high selectivity for the parasite proteasome over the mammalian proteasome, which contributes to its favorable safety profile in preclinical models.[1][2]
Q2: Which parasites are susceptible to this compound?
A2: this compound has demonstrated broad-spectrum activity against kinetoplastid parasites, including:
-
Leishmania donovani (visceral leishmaniasis)[1]
-
Leishmania major (cutaneous leishmaniasis)[1]
-
Trypanosoma cruzi (Chagas disease)[1]
-
Trypanosoma brucei (Human African Trypanosomiasis or sleeping sickness)[1]
Q3: What is the optimal treatment duration for parasite clearance with this compound?
A3: The optimal treatment duration for this compound has not been definitively established through head-to-head comparison studies. However, preclinical data from mouse models and clinical trial data for the successor compound, LXE408, provide guidance. Efficacy in mouse models has been observed with the following durations:
| Parasite Species | Disease Model | Treatment Duration | Outcome |
| Leishmania donovani | Visceral Leishmaniasis | 8 days | >3-log reduction in liver parasite burden[1] |
| Leishmania major | Cutaneous Leishmaniasis | 10 days | 5-fold decrease in footpad parasite burden[1] |
| Trypanosoma cruzi | Chagas Disease | 20 days | Undetectable parasites in blood, colon, and heart tissue[1] |
| Trypanosoma brucei | Sleeping Sickness (Stage II) | 7 days | Sustained parasite clearance[1] |
Clinical trials for the related compound LXE408 are evaluating treatment durations of 7, 14, and 28 days in humans.[4] These durations can serve as a starting point for designing preclinical studies with this compound, with the understanding that the minimal effective duration to prevent relapse needs to be empirically determined for each parasite species and infection model.
Q4: How can I monitor treatment efficacy and parasite clearance?
A4: Parasite burden can be monitored using several quantitative methods:
-
Quantitative PCR (qPCR): This is a sensitive method to quantify parasite DNA in tissues such as the liver, spleen, heart, and skin lesions.[1]
-
Bioluminescence Imaging (BLI): For parasite strains engineered to express luciferase, BLI allows for non-invasive, longitudinal monitoring of parasite load in live animals.[5]
-
Limiting Dilution Assay (LDA): This culture-based method can be used to quantify viable parasites in tissues.
-
Microscopy: Direct counting of parasites in blood smears or tissue sections can be used, particularly for high parasitemia.
Q5: What is the known mechanism of resistance to this compound?
A5: Resistance to this compound has been associated with point mutations in the β4 subunit of the kinetoplastid proteasome (PSMB4).[1] Specifically, the F24L mutation has been shown to confer resistance.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor in vivo efficacy despite in vitro activity | 1. Suboptimal Pharmacokinetics/Pharmacodynamics (PK/PD): The free plasma concentration of this compound may not be maintained above the EC90 for a sufficient duration. PK/PD modeling suggests that efficacy is driven by the time the free drug concentration is above a minimal effective concentration.[6][7] 2. Poor Solubility/Formulation: this compound has limited aqueous solubility, which can affect its oral absorption.[6] 3. Drug Instability: The compound may be degrading in the formulation or in vivo. | 1. Optimize Dosing Regimen: Increase the dosing frequency (e.g., from once daily to twice daily) to maintain therapeutic concentrations. Conduct pharmacokinetic studies to determine the drug's half-life in your animal model. 2. Improve Formulation: this compound can be formulated as a suspension in 0.5% methylcellulose (B11928114) and 0.5% Tween 80 in distilled water for oral gavage.[1] For the successor compound LXE408, a fumarate (B1241708) cocrystal was developed to improve solubility.[6] 3. Verify Compound Integrity: Confirm the purity and stability of your this compound stock. |
| Parasite Relapse After Treatment | 1. Insufficient Treatment Duration: The treatment course may be too short to eliminate all parasites, particularly those in difficult-to-penetrate tissues or in a dormant state. 2. Development of Resistance: While not frequently observed in initial studies, the emergence of resistant parasites is a possibility with prolonged or suboptimal treatment. | 1. Extend Treatment Duration: Conduct a dose-duration study to identify the minimal treatment period required for a sterile cure. Monitor for relapse over an extended period post-treatment (e.g., up to 90 days).[1] 2. Assess for Resistance: If relapse occurs, isolate the parasites and sequence the PSMB4 gene to check for resistance-conferring mutations.[1] |
| Inconsistent Results Between Experiments | 1. Variability in Animal Model: Differences in mouse strain, age, sex, and immune status can impact infection kinetics and treatment outcomes. 2. Infection Inoculum Variability: Inconsistent numbers of viable parasites in the inoculum can lead to variable parasite burdens. 3. Operator Variability: Differences in drug administration technique (e.g., oral gavage) can affect drug exposure. | 1. Standardize Animal Model: Use a consistent source, strain, age, and sex of animals for all experiments. 2. Standardize Inoculum: Carefully quantify the number of viable, infective-stage parasites in each inoculum. 3. Ensure Consistent Dosing: Provide thorough training on administration techniques to all personnel. |
| Compound Precipitation in Formulation | Poor Solubility: this compound has limited aqueous solubility. | Use Appropriate Formulation: Prepare a suspension in a vehicle containing methylcellulose and a surfactant like Tween 80 to improve dispersibility.[1] Prepare fresh formulations regularly and ensure thorough mixing before each administration. |
Experimental Protocols
In Vivo Efficacy Study in a Murine Model of Visceral Leishmaniasis
-
Animal Model: Female BALB/c mice (6-8 weeks old).
-
Parasite Strain: Leishmania donovani (e.g., MHOM/ET/67/HU3).
-
Infection: Infect mice via tail vein injection with 4 x 10^7 L. donovani promastigotes.
-
Treatment Initiation: Begin treatment 7 days post-infection.
-
This compound Formulation: Prepare a suspension of this compound in distilled water containing 0.5% methylcellulose and 0.5% Tween 80.[1]
-
Dosing: Administer this compound orally by gavage at the desired dose (e.g., 10 mg/kg) twice daily for 8 days.[1] Include a vehicle control group.
-
Monitoring Parasite Burden:
-
At the end of the treatment period, euthanize the mice.
-
Aseptically remove the liver and spleen.
-
Homogenize the tissues and extract genomic DNA.
-
Quantify the parasite burden by qPCR using primers specific for a parasite gene (e.g., kDNA).
-
-
Data Analysis: Compare the parasite burden in the this compound-treated group to the vehicle-treated group to determine the percentage of parasite clearance.
Visualizations
Caption: Mechanism of action of this compound.
Caption: In vivo experimental workflow for this compound.
References
- 1. Proteasome inhibition for treatment of leishmaniasis, Chagas disease and sleeping sickness - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteasome inhibition for treatment of leishmaniasis, Chagas disease and sleeping sickness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dndi.org [dndi.org]
- 5. 2minutemedicine.com [2minutemedicine.com]
- 6. Discovery and Characterization of Clinical Candidate LXE408 as a Kinetoplastid-Selective Proteasome Inhibitor for the Treatment of Leishmaniases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Potential cytotoxicity of GNF6702 at high concentrations
This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential cytotoxicity of GNF6702 at high concentrations. The following information is intended to help users design experiments, interpret results, and troubleshoot common issues.
Frequently Asked Questions (FAQs)
Q1: What is the known cytotoxicity of this compound against mammalian cells?
This compound is characterized by its high selectivity for the kinetoplastid proteasome over the mammalian proteasome.[1] Published research indicates that this compound does not inhibit the growth of mammalian cells and did not show activity in panels of human receptor, enzyme, and ion channel assays.[1] While a specific CC50 (50% cytotoxic concentration) value at very high concentrations in common mammalian cell lines is not prominently reported in the primary literature, the compound is generally considered to have a very favorable safety profile with minimal off-target effects at therapeutically relevant concentrations.
Q2: I am observing decreased cell viability in my mammalian cell line at high concentrations of this compound. What could be the cause?
While this compound is known for its high selectivity, observing cytotoxicity at high concentrations could be due to several factors:
-
Compound Precipitation: Like many small molecules, this compound may have limited solubility in aqueous cell culture media at high concentrations. Precipitated compound can be directly toxic to cells or interfere with the assay readout, leading to an overestimation of cytotoxicity.
-
Off-Target Effects: Although this compound is highly selective, at sufficiently high concentrations, off-target pharmacological effects that are not observed at therapeutic doses may occur.
-
Solvent Toxicity: If this compound is dissolved in a solvent such as DMSO, the final concentration of the solvent in the cell culture well could be high enough to induce cytotoxicity. It is crucial to have a vehicle control with the corresponding solvent concentration.
Q3: Can this compound interfere with my cell viability assay?
Direct interference of this compound with common cell viability assay reagents (e.g., MTT, resazurin) has not been reported. However, it is a good practice to test for potential compound interference, especially when using high concentrations. This can be done by running a cell-free control where the compound is added to the assay medium and the reagent, to see if there is a direct chemical reaction that could alter the readout.
Troubleshooting Guide
This guide addresses common issues encountered when assessing the cytotoxicity of this compound at high concentrations.
Issue 1: Unexpectedly High Cytotoxicity Observed
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Compound Precipitation | Visually inspect the wells of your assay plate under a microscope for any signs of precipitate. Perform a solubility test of this compound in your specific cell culture medium to determine its maximum soluble concentration. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is below the toxic threshold for your cell line (typically <0.5%). Include a vehicle control with the highest concentration of the solvent used. |
| Incorrect Compound Concentration | Double-check all calculations for serial dilutions and the final concentration of this compound in the wells. |
| Cell Line Sensitivity | Different cell lines can have varying sensitivities to compounds. If possible, test the cytotoxicity in a different, well-characterized mammalian cell line. |
Issue 2: High Variability Between Replicate Wells
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Uneven Cell Seeding | Ensure a homogeneous cell suspension before seeding. Use a calibrated pipette and mix the cell suspension frequently during plating. |
| Edge Effects | Evaporation from the outer wells of a microplate can concentrate the compound and media components. Avoid using the outermost wells for experimental conditions; instead, fill them with sterile PBS or media. |
| Incomplete Dissolution of Compound | Ensure that the this compound stock solution is fully dissolved before preparing dilutions. |
Experimental Protocols
Protocol 1: Assessment of this compound Solubility in Cell Culture Medium
This protocol helps determine the maximum soluble concentration of this compound in your specific experimental conditions to avoid artifacts from compound precipitation.
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO.
-
Create a series of dilutions of the this compound stock solution in your complete cell culture medium (pre-warmed to 37°C).
-
Visually inspect each dilution immediately for any signs of cloudiness or precipitate.
-
Incubate the dilutions at 37°C and 5% CO₂ for a duration that matches your planned cytotoxicity experiment (e.g., 24, 48, or 72 hours).
-
After incubation, examine the solutions again for any precipitate, both by eye and under a microscope.
-
The highest concentration that remains clear is the maximum soluble concentration for your experiment.
Protocol 2: Cell Viability Assay using MTT
This is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability.
-
Cell Seeding: Seed your mammalian cell line of choice in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. The highest concentration should be below the determined maximum soluble concentration. Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a "vehicle control" (medium with the same concentration of DMSO as the highest this compound concentration) and an "untreated control" (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Protocol 3: Cell-Free Assay Interference Check
This protocol is to determine if this compound directly interacts with the MTT reagent.
-
Prepare serial dilutions of this compound in cell culture medium in a 96-well plate without cells.
-
Add the MTT reagent to each well as you would in a standard cell viability assay.
-
Incubate for the same duration as the cell-based assay.
-
Add the solubilization agent (DMSO).
-
Measure the absorbance at 570 nm. An increase in absorbance in the presence of this compound would indicate direct interference.
Visualizations
Caption: this compound selectively inhibits the kinetoplastid proteasome, leading to parasite death, while not affecting the mammalian proteasome.
References
GNF6702 Technical Support Center: Stability and Handling in Experimental Buffers
For researchers, scientists, and drug development professionals utilizing GNF6702, ensuring its stability and solubility in experimental buffers is critical for obtaining reliable and reproducible results. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during in vitro and in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Due to its limited aqueous solubility, it is recommended to prepare high-concentration stock solutions of this compound in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO). Ensure the final concentration of the organic solvent in your experimental medium is low (typically <0.5%) to avoid solvent-induced artifacts.
Q2: I am observing precipitation when diluting my this compound stock solution into my aqueous experimental buffer. What can I do?
A2: Precipitation upon dilution into aqueous buffers is a common issue for hydrophobic compounds like this compound. Here are several troubleshooting steps:
-
Decrease the Final Concentration: this compound has been noted to have limited aqueous solubility, with concentrations of 10 μM being the highest tested in some reported cellular assays.[1] Consider if a lower final concentration of this compound is sufficient for your experiment.
-
Use a Surfactant or Co-solvent: The inclusion of a small amount of a biocompatible surfactant (e.g., Tween® 20, Pluronic® F-68) or a co-solvent in your final buffer can help maintain the solubility of this compound. The appropriate agent and its concentration must be optimized for your specific assay to ensure it does not interfere with the biological system.
-
Pre-warm the Buffer: Gently warming your experimental buffer before adding the this compound stock solution can sometimes improve solubility. However, be mindful of the temperature sensitivity of your biological system.
-
Vortex During Dilution: Add the this compound stock solution to the buffer while vortexing to promote rapid mixing and reduce the likelihood of localized high concentrations that can lead to precipitation.
Q3: How stable is this compound in common experimental buffers like PBS, TRIS, or HEPES?
A3: Specific quantitative data on the stability of this compound in various common laboratory buffers is not extensively published. The stability of a compound can be influenced by the pH, ionic strength, and composition of the buffer. Therefore, it is crucial to empirically determine the stability of this compound in your specific experimental buffer under your experimental conditions (e.g., temperature, incubation time). An experimental protocol to assess stability is provided below.
Troubleshooting Guide
Issue: Inconsistent results in cell-based assays.
This could be due to the degradation or precipitation of this compound in the cell culture medium.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent experimental results with this compound.
Experimental Protocols
Protocol 1: Assessing this compound Stability in an Experimental Buffer
This protocol outlines a general method using High-Performance Liquid Chromatography (HPLC) to determine the stability of this compound over time in a specific buffer.
Materials:
-
This compound
-
DMSO (or other suitable organic solvent)
-
Your experimental buffer of interest (e.g., PBS, pH 7.4)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Acetonitrile (B52724) (ACN) and water (HPLC grade)
-
Formic acid or trifluoroacetic acid (optional, for mobile phase)
Methodology:
-
Prepare a this compound Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare Test Solution: Dilute the this compound stock solution into your pre-warmed experimental buffer to the final desired concentration (e.g., 10 μM). Ensure the final DMSO concentration is minimal.
-
Time-Zero Sample (T=0): Immediately after preparation, take an aliquot of the test solution, and either inject it directly onto the HPLC system or quench the reaction by diluting it with a strong solvent (e.g., ACN) and store at -20°C until analysis.
-
Incubate: Incubate the remaining test solution under your experimental conditions (e.g., 37°C in a cell culture incubator).
-
Collect Time-Point Samples: At various time points (e.g., 1, 2, 4, 8, 24 hours), collect additional aliquots and process them in the same way as the T=0 sample.
-
HPLC Analysis:
-
Analyze all samples by HPLC. The mobile phase and gradient will need to be optimized to achieve good separation of the parent this compound peak from any potential degradants. A typical starting point for a C18 column could be a gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Monitor the peak area of the this compound parent compound at each time point.
-
-
Data Analysis:
-
Normalize the peak area of this compound at each time point to the peak area at T=0.
-
Plot the percentage of this compound remaining versus time to determine its stability profile.
-
Data Presentation:
The results of this experiment can be summarized in a table:
| Time (hours) | This compound Remaining (%) in Buffer X at 37°C |
| 0 | 100 |
| 1 | [Experimental Value] |
| 2 | [Experimental Value] |
| 4 | [Experimental Value] |
| 8 | [Experimental Value] |
| 24 | [Experimental Value] |
Signaling Pathways and Experimental Workflows
The following diagram illustrates the general workflow for assessing compound stability, as described in the protocol above.
Caption: General experimental workflow for assessing the stability of this compound.
By following these guidelines and performing the necessary empirical testing, researchers can ensure the reliable use of this compound in their experiments and generate high-quality, reproducible data.
References
GNF6702 Proteasome Inhibition Assessment: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for accurately assessing GNF6702-induced proteasome inhibition.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action? this compound is a selective inhibitor of the kinetoplastid proteasome.[1][2] It is part of an azabenzoxazole series of compounds that have demonstrated efficacy against parasites causing leishmaniasis, Chagas disease, and sleeping sickness.[1][3][4] Unlike inhibitors such as bortezomib (B1684674) or MG132, this compound acts through a non-competitive mechanism, meaning it does not compete with the substrate for the active site.[1][2][5] Evidence suggests it binds to an allosteric site at the interface of the β4 and β5 subunits of the parasite proteasome.[6]
Q2: How selective is this compound? Will it inhibit mammalian proteasomes? this compound is highly selective for the parasite proteasome and does not have measurable activity against the mammalian or human proteasome at concentrations where it is effective against kinetoplastids.[1][2][7] This selectivity is a key advantage, as it minimizes off-target effects on host cells, making it a promising therapeutic candidate.[1][3]
Q3: What are the primary methods to assess this compound-induced proteasome inhibition? There are two main approaches to assess the effects of this compound:
-
Direct Measurement of Proteasome Activity: This is typically done using a fluorometric assay with a specific peptide substrate, such as Suc-LLVY-AMC, which measures the chymotrypsin-like activity of the 20S proteasome in cell lysates or with purified proteasomes.[8][9][10]
-
Cellular Assessment of Proteasome Inhibition: Since the proteasome's function is to degrade ubiquitinated proteins, its inhibition leads to their accumulation.[6] This can be visualized and quantified by performing a Western blot on lysates from this compound-treated cells and probing with an anti-ubiquitin antibody.[1][11]
Quantitative Data Summary
The following tables summarize key quantitative data regarding the efficacy and effects of this compound and other proteasome inhibitors.
Table 1: this compound Potency Against Kinetoplastid Proteasome and Parasite Growth
| Target | Assay | This compound IC₅₀ / EC₅₀ (nM) | Bortezomib IC₅₀ (nM) | Reference |
|---|---|---|---|---|
| T. cruzi Proteasome (Chymotrypsin-like) | Biochemical Assay | 260 | 6.5 | [1] |
| T. cruzi Epimastigotes (Growth) | Cell-based Assay | 150 | - | [5] |
| T. cruzi Epimastigotes (Ubiquitinated Protein Accumulation) | Cell-based Assay | 130 | - | [1][5] |
| Human Proteasome (Chymotrypsin-like) | Biochemical Assay | >10,000 | 7.2 |[1] |
Table 2: Effect of Proteasome Inhibitors on Ubiquitinated Protein Levels in T. cruzi
| Compound | Treatment Concentration | Fold Increase in Ubiquitinated Proteins (vs. DMSO) | Reference |
|---|---|---|---|
| Bortezomib | 20 µM | ~2.7 | [6][11] |
| This compound | 20 µM | ~1.45 | [6][11] |
| Compound 1 (Arylsulfonamide) | 20 µM | ~1.9 |[6][11] |
Experimental Protocols
Protocol 1: Fluorometric 20S Proteasome Activity Assay
This protocol describes the measurement of the chymotrypsin-like activity of the proteasome in cell lysates using a fluorogenic substrate.
A. Reagents and Materials
-
Lysis Buffer: 50 mM HEPES, 10 mM EDTA, pH 7.6.[8]
-
Assay Buffer: 20 mM Tris, pH 7.5.[12]
-
Fluorogenic Substrate: Suc-LLVY-AMC (10 mM stock in DMSO).[8][13]
-
Proteasome Inhibitor Control: MG-132 or Bortezomib.[14]
-
This compound
-
Black 96-well microplate.[12]
-
Fluorometer (Excitation: 345-380 nm, Emission: 445-460 nm).[8][15]
-
Protein quantification assay (e.g., BCA).[14]
B. Experimental Procedure
-
Cell Lysis:
-
Harvest parasite cells (e.g., T. cruzi epimastigotes) by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the pellet in ice-cold Lysis Buffer and lyse cells (e.g., by sonication or repeated freeze-thaw cycles).[14]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration.[14]
-
-
Assay Setup (in a black 96-well plate):
-
Sample Wells: Add cell lysate (20-50 µg total protein) and adjust the volume to 90 µL with Assay Buffer. Add 10 µL of this compound at various concentrations.
-
Negative Control (No Inhibitor): 90 µL of cell lysate and Assay Buffer + 10 µL of vehicle (DMSO).
-
Positive Inhibitor Control: 90 µL of cell lysate and Assay Buffer + 10 µL of MG-132 (final concentration 20 µM).[16]
-
Blank (No Enzyme): 90 µL of Assay Buffer + 10 µL of vehicle.[14]
-
-
Reaction and Measurement:
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Prepare a 2X substrate working solution (e.g., 200 µM Suc-LLVY-AMC in Assay Buffer).
-
Initiate the reaction by adding 100 µL of the 2X substrate working solution to all wells.[8]
-
Immediately begin monitoring fluorescence intensity kinetically for 60-120 minutes at 37°C.[12]
-
C. Data Analysis
-
Subtract the fluorescence of the blank from all readings.[9]
-
Determine the reaction rate (V) as the change in fluorescence units per minute (RFU/min).
-
Calculate the percent inhibition for each this compound concentration:
-
% Inhibition = 100 * (1 - (V_this compound / V_NoInhibitor))
-
-
Plot % Inhibition vs. This compound concentration and fit the data to a dose-response curve to determine the IC₅₀.
Protocol 2: Cellular Ubiquitin Accumulation Assay (Western Blot)
This protocol is used to assess proteasome inhibition within intact cells by measuring the buildup of ubiquitin-conjugated proteins.
A. Reagents and Materials
-
Cell culture medium for parasites.
-
This compound and Bortezomib (positive control).
-
RIPA Lysis Buffer with protease and deubiquitinase inhibitors (e.g., NEM).[17]
-
SDS-PAGE equipment and reagents.
-
PVDF membrane.[18]
-
Primary Antibody: Mouse or Rabbit anti-Ubiquitin antibody.
-
Secondary Antibody: HRP-conjugated anti-mouse or anti-rabbit IgG.
-
Loading Control Antibody: Anti-actin or anti-tubulin.
-
Chemiluminescent substrate.
-
Imaging system.
B. Experimental Procedure
-
Cell Treatment:
-
Culture parasite cells to the desired density.
-
Treat cells with varying concentrations of this compound, a vehicle control (DMSO), and a positive control (Bortezomib, ~1 µM) for 2-6 hours.
-
-
Protein Extraction:
-
Harvest cells by centrifugation.
-
Wash the pellet with ice-cold PBS.
-
Lyse cells directly in 1X SDS loading buffer or RIPA buffer.[13] Sonicate briefly to shear DNA and reduce viscosity.
-
Determine protein concentration using a compatible assay (e.g., BCA).
-
-
Western Blotting:
-
Load equal amounts of protein (20-40 µg) per lane on an SDS-PAGE gel (4-12% gradient gel is recommended).
-
Transfer proteins to a PVDF membrane.[18]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-ubiquitin antibody overnight at 4°C.
-
Wash the membrane 3x with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3x with TBST.
-
Apply the chemiluminescent substrate and capture the image.
-
(Optional) Strip the membrane and re-probe for a loading control.
-
C. Data Analysis
-
A successful inhibition will result in a high-molecular-weight smear in the lanes treated with this compound and Bortezomib, representing the accumulation of polyubiquitinated proteins.[6]
-
Quantify the density of the entire lane (or the smear region) for each condition using image analysis software.
-
Normalize the ubiquitin signal to the corresponding loading control signal.
-
Express the results as a fold-change relative to the vehicle-treated control.[11]
Visual Guides and Workflows
Caption: The Ubiquitin-Proteasome System and the inhibitory action of this compound.
Caption: Standard workflow for a fluorometric proteasome activity assay.
Troubleshooting Guide
Q4: Why is my background signal high in the fluorometric assay? High background can mask the true signal. Common causes include:
-
Substrate Instability: The fluorogenic peptide may hydrolyze spontaneously. Run a "No-Enzyme" control (Assay Buffer + Substrate only) to quantify this.[14]
-
Contaminating Proteases: Other proteases in the lysate can cleave the substrate. Include a known proteasome inhibitor control (like MG-132) to distinguish proteasome-specific activity from non-proteasomal activity.[14]
-
Reagent Contamination: Buffers or water may be contaminated with fluorescent compounds. Test individual reagents in the fluorometer to identify the source.[14]
-
Microplate Choice: Different black plates can have varying levels of autofluorescence or binding properties that affect readings.[12]
Caption: Troubleshooting logic for high background in proteasome assays.
Q5: My replicate readings are inconsistent. What could be causing this? Variability between replicates can invalidate results. Consider these possibilities:
-
Pipetting Inaccuracy: Ensure pipettes are calibrated. Use a multichannel pipette for simultaneous additions of substrate to minimize timing differences.[19]
-
Inhomogeneous Lysate: Vortex the cell lysate gently before pipetting into wells to ensure a uniform suspension.
-
Temperature Fluctuations: Ensure the plate is uniformly heated. Allow the plate and reagents to equilibrate to the assay temperature before starting the reaction.[8]
-
Microplate Binding: Some inhibitors or compounds may bind to the plastic of the microplate. Pre-incubating the inhibitor in the well before adding the lysate may help, but this can vary by plate type.[12]
Q6: I'm not seeing an accumulation of ubiquitinated proteins after this compound treatment. What went wrong?
-
Insufficient Incubation Time: The accumulation of ubiquitinated proteins is time-dependent. Try a time-course experiment (e.g., 1, 2, 4, 6 hours) to find the optimal treatment duration.
-
Sub-optimal Inhibitor Concentration: The EC₅₀ for ubiquitin accumulation in T. cruzi is ~130 nM.[1][5] Ensure you are using a concentration sufficient to inhibit the proteasome (e.g., 1-10 µM for a robust effect in Western blots).
-
Inefficient Lysis: Ensure your lysis buffer contains inhibitors for deubiquitinating enzymes (DUBs), such as N-ethylmaleimide (NEM), to preserve the ubiquitin chains during extraction.[17]
-
Poor Antibody Signal: Use a high-quality, validated anti-ubiquitin antibody. A "smear" is the expected result, not distinct bands. Ensure proper blocking and antibody concentrations.
References
- 1. Proteasome inhibition for treatment of leishmaniasis, Chagas disease and sleeping sickness - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteasome inhibition for treatment of leishmaniasis, Chagas disease and sleeping sickness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. preview.fiercepharma.com [preview.fiercepharma.com]
- 4. An Overview on Target-Based Drug Design against Kinetoplastid Protozoan Infections: Human African Trypanosomiasis, Chagas Disease and Leishmaniases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journals.asm.org [journals.asm.org]
- 7. 2minutemedicine.com [2minutemedicine.com]
- 8. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. Identification of a Proteasome-Targeting Arylsulfonamide with Potential for the Treatment of Chagas’ Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Crude and purified proteasome activity assays are affected by type of microplate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assessment of Proteasome Impairment and Accumulation/Aggregation of Ubiquitinated Proteins in Neuronal Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Proteasome Activity Assay Kit (ab107921) | Abcam [abcam.com]
- 17. Protein standard absolute quantification (PSAQ) method for the measurement of cellular ubiquitin pools - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scienceopen.com [scienceopen.com]
- 19. cdn.caymanchem.com [cdn.caymanchem.com]
GNF6702 cross-resistance with other proteasome inhibitors
Welcome to the technical support center for GNF6702. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive information regarding this compound, with a specific focus on cross-resistance with other proteasome inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective inhibitor of the kinetoplastid proteasome. It acts through a non-competitive mechanism, binding to an allosteric site at the interface of the β4 and β5 subunits of the 20S proteasome.[1][2] This binding specifically inhibits the chymotrypsin-like (CT-L) activity of the parasite proteasome.[1][3] Unlike competitive proteasome inhibitors such as bortezomib (B1684674) and MG132, this compound does not bind to the active site.[1] Importantly, this compound is highly selective for the parasite proteasome and does not inhibit the mammalian proteasome, which accounts for its low toxicity to mammalian cells.[1][4][5]
Q2: Has cross-resistance been observed between this compound and other proteasome inhibitors?
A2: Studies have shown that kinetoplastid parasites resistant to this compound do not exhibit cross-resistance to the competitive proteasome inhibitor bortezomib.[1][2] For instance, Trypanosoma cruzi lines with mutations in the proteasome subunits that confer resistance to this compound remain sensitive to bortezomib.[1] This lack of cross-resistance is attributed to their different mechanisms of action and binding sites on the proteasome.[1][2] There is currently no published data on the cross-resistance of this compound with other epoxyketone-based proteasome inhibitors like carfilzomib (B1684676) or ixazomib.
Q3: What are the known mechanisms of resistance to this compound?
A3: Resistance to this compound in kinetoplastid parasites is primarily associated with specific point mutations in the genes encoding proteasome subunits. Documented mutations that confer resistance include:
-
PSMB4 (β4 subunit): F24L and I29M mutations in T. cruzi.[1][6]
-
PSMB5 (β5 subunit): A D225N mutation in T. cruzi has been shown to confer resistance to a compound with a similar mechanism of action and cross-resistance to this compound.[2]
Overexpression of these mutated subunits has been demonstrated to be sufficient to confer resistance to this compound.[1][2]
Troubleshooting Guides
Issue: My this compound-resistant parasite line shows unexpected sensitivity to another proteasome inhibitor.
-
Plausible Cause: This is the expected outcome if the other proteasome inhibitor is a competitive inhibitor like bortezomib. The resistance mechanisms to this compound, such as mutations at the allosteric binding site, do not affect the active site where bortezomib binds.
-
Troubleshooting Step: Confirm the mechanism of action of the other proteasome inhibitor. If it is a competitive inhibitor, no cross-resistance is expected. This finding can be used as a tool to confirm the specific nature of the this compound resistance in your parasite line.
Issue: I am unable to generate a this compound-resistant line in Leishmania donovani.
-
Plausible Cause: Researchers have reported difficulty in generating this compound-resistant L. donovani strains through continuous drug pressure, whereas resistant T. cruzi lines have been successfully selected.[1] This suggests that the genetic or physiological landscape for resistance development may differ between parasite species.
-
Troubleshooting Step:
-
Consider alternative methods for generating resistant lines, such as targeted genetic modification using CRISPR-Cas9 to introduce known resistance-conferring mutations (e.g., in PSMB4).[6]
-
Increase the duration of drug pressure, although success is not guaranteed.
-
Quantitative Data Summary
The following tables summarize the in vitro efficacy data for this compound and bortezomib against wild-type and this compound-resistant T. cruzi lines.
Table 1: Efficacy of this compound and Bortezomib against this compound-Resistant T. cruzi Epimastigotes
| Cell Line | Genotype | This compound EC50 (nM) | Bortezomib EC50 (nM) | Fold Resistance (this compound) | Fold Resistance (Bortezomib) |
| Wild Type | PSMB4WT | ~150 | Sub-micromolar | - | - |
| GNF8000-Resistant | PSMB4wt/F24L | >6000 | Sub-micromolar | >40 | No change |
| GNF3943-Resistant | PSMB4I29M/I29M | >6000 | Sub-micromolar | >40 | No change |
Data compiled from Khare et al., 2016.[1]
Table 2: Efficacy of this compound and Bortezomib on Proteasome Activity
| Proteasome Source (T. cruzi) | Proteolytic Activity | This compound IC50 (nM) | Bortezomib IC50 (nM) |
| Wild Type | Chymotrypsin-like | 35 | 91 |
| Wild Type | Caspase-like | >10,000 | 370 |
| Wild Type | Trypsin-like | >10,000 | 1,700 |
| PSMB4I29M Mutant | Chymotrypsin-like | >10,000 | Not significantly affected |
Data compiled from Khare et al., 2016.[1][3]
Key Experimental Protocols
Protocol 1: Generation of this compound-Resistant T. cruzi Lines by In Vitro Drug Pressure
-
Initiation: Culture wild-type T. cruzi epimastigotes in a suitable liquid medium.
-
Drug Exposure: Introduce an early analog of this compound (e.g., GNF3943 or GNF8000) at a concentration equivalent to the EC50.
-
Stepwise Increase: Once the parasite population recovers and resumes normal growth, gradually increase the drug concentration in a stepwise manner.
-
Selection: Continue this process over several months. This continuous pressure selects for parasites that have acquired resistance mutations.
-
Clonal Isolation: Once a resistant population is established, isolate single clones by limiting dilution or plating on semi-solid medium.
-
Verification: Confirm the resistance phenotype by determining the EC50 of this compound for the isolated clones compared to the wild-type parent line.
-
Genotypic Analysis: Sequence the proteasome subunit genes (e.g., PSMB4, PSMB5) to identify potential resistance-conferring mutations.
Protocol 2: Proteasome Activity Assay
-
Proteasome Purification: Purify the 20S proteasome from wild-type and resistant parasite lysates using established chromatography techniques.
-
Substrate Preparation: Prepare fluorogenic peptide substrates specific for the different proteolytic activities (e.g., Suc-LLVY-AMC for chymotrypsin-like activity).
-
Inhibitor Dilution: Prepare a serial dilution of this compound and other inhibitors (e.g., bortezomib) in a suitable assay buffer.
-
Assay Reaction: In a 96-well plate, combine the purified proteasome, the inhibitor at various concentrations, and the fluorogenic substrate.
-
Incubation and Measurement: Incubate the plate at 37°C and measure the fluorescence signal at regular intervals using a plate reader.
-
Data Analysis: Calculate the rate of substrate cleavage for each inhibitor concentration. Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using non-linear regression.
Visualizations
Caption: Mechanism of this compound action and its distinction from bortezomib.
Caption: Experimental workflow for generating and characterizing this compound-resistant parasites.
References
- 1. Proteasome inhibition for treatment of leishmaniasis, Chagas disease and sleeping sickness - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of a Proteasome-Targeting Arylsulfonamide with Potential for the Treatment of Chagas’ Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Proteasome inhibition for treatment of leishmaniasis, Chagas disease and sleeping sickness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Proteasome inhibition for treatment of leishmaniasis, Chagas disease and sleeping sickness - White Rose Research Online [eprints.whiterose.ac.uk]
- 6. journals.asm.org [journals.asm.org]
Technical Support Center: Optimizing G-6702 Bioavailability for In Vivo Research
Welcome to the technical support center for GNF6702. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the bioavailability of this compound in in vivo studies. Below you will find troubleshooting guides and frequently asked questions to help ensure the successful design and execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a consideration for in vivo studies?
A1: this compound is a selective inhibitor of the kinetoplastid proteasome, demonstrating significant efficacy in mouse models of leishmaniasis, Chagas disease, and sleeping sickness.[1] Like many promising drug candidates, this compound has limited aqueous solubility. This property can lead to poor absorption from the gastrointestinal tract after oral administration, resulting in low and variable bioavailability, which can impact the reliability and reproducibility of in vivo efficacy and toxicology studies.
Q2: What is the reported aqueous solubility of this compound?
Q3: How was this compound administered in published preclinical studies?
A3: In key preclinical efficacy studies, this compound was administered to mice via oral gavage.[2] Dosages mentioned in the literature include a 100 mg/kg once-daily regimen.[2] The compound was likely formulated as a suspension to enable oral dosing of a poorly soluble compound.
Q4: Is there a recommended starting formulation for in vivo oral administration of this compound?
A4: Yes, a common approach for formulating poorly soluble compounds for preclinical oral dosing is to create a suspension in a vehicle that enhances wetting and dissolution. A suggested formulation protocol for this compound involves the use of a co-solvent system. For example, a working solution can be prepared by mixing a stock solution of this compound in DMSO with PEG300 and Tween-80, and then diluting with saline.[3] This creates a vehicle that can help to keep the drug in suspension and improve its absorption.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound in the context of in vivo studies.
Problem 1: Low or inconsistent plasma exposure of this compound after oral administration.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Experimental Protocol |
| Poor dissolution of this compound in the gastrointestinal tract. | 1. Optimize the formulation vehicle. A simple aqueous suspension may be insufficient. Consider using a vehicle containing a surfactant and a viscosity-enhancing agent to improve wetting and maintain a uniform suspension. A co-solvent system is a good starting point. 2. Reduce the particle size of the this compound powder. Smaller particle size increases the surface area for dissolution. | Protocol: Preparation of a Co-Solvent-Based Suspension 1. Prepare a 10 mg/mL stock solution of this compound in DMSO. 2. To prepare a 1 mg/mL dosing solution, add 100 μL of the DMSO stock solution to 400 μL of PEG300 and mix thoroughly. 3. Add 50 μL of Tween-80 to the mixture and mix until uniform. 4. Add 450 μL of saline to bring the final volume to 1 mL and mix thoroughly.[3] Note: The final concentration can be adjusted based on the desired dose and dosing volume for the animal model. Always ensure the final concentration of DMSO is well-tolerated. |
| Precipitation of this compound in the stomach. | Adjust the pH of the formulation vehicle. If this compound has ionizable groups, adjusting the pH of the vehicle can improve its solubility in the acidic environment of the stomach. However, specific pKa data for this compound is not readily available, so this would require experimental determination. | Protocol: pH Adjustment 1. Determine the pKa of this compound experimentally. 2. Prepare a series of formulation vehicles with different pH values using pharmaceutically acceptable buffers (e.g., citrate (B86180) or phosphate (B84403) buffers). 3. Assess the solubility and stability of this compound in each vehicle. 4. Select the pH that provides the best balance of solubility and stability for in vivo testing. |
| High first-pass metabolism. | Consider alternative routes of administration. If oral bioavailability remains low despite formulation optimization, consider intraperitoneal (IP) or subcutaneous (SC) injection to bypass first-pass metabolism in the liver. This can help determine the maximum achievable systemic exposure. | Protocol: Formulation for Parenteral Administration 1. For IP or SC administration, ensure the formulation is sterile and isotonic. 2. The co-solvent system described above may be adaptable, but the final concentrations of excipients like DMSO and Tween-80 must be carefully considered to minimize local irritation. 3. Filter the final formulation through a 0.22 μm sterile filter if it is a true solution. For suspensions, sterile preparation techniques are required. |
Problem 2: Difficulty in preparing a homogenous and stable suspension of this compound.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| This compound powder is difficult to wet. | 1. Use a wetting agent. Incorporate a surfactant such as Tween-80 or sodium lauryl sulfate (B86663) into the formulation vehicle at a low concentration (e.g., 0.1-1%). 2. Levigate the powder. Before adding the bulk of the vehicle, mix the this compound powder with a small amount of the vehicle containing the wetting agent to form a paste. Then, gradually add the remaining vehicle while mixing. |
| The suspension settles too quickly. | 1. Increase the viscosity of the vehicle. Add a viscosity-enhancing agent such as carboxymethyl cellulose (B213188) (CMC) or methylcellulose (B11928114) to the vehicle. This will slow down the sedimentation of the particles. 2. Reduce the particle size. As mentioned previously, smaller particles will remain in suspension for longer. |
Visualizing Experimental Workflows and Concepts
To aid in the understanding of the processes involved in improving the bioavailability of this compound, the following diagrams illustrate key workflows and concepts.
Caption: A troubleshooting workflow for addressing low bioavailability of this compound.
Caption: A generalized workflow for preparing a this compound suspension for in vivo studies.
Caption: The mechanism of action of this compound, targeting the kinetoplastid proteasome.
References
Technical Support Center: GNF6702 Resistance Mutation Identification
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for identifying mutations that confer resistance to GNF6702, a selective inhibitor of the kinetoplastid proteasome.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an experimental drug that has shown efficacy against kinetoplastid parasites, including Trypanosoma cruzi (causes Chagas disease), Leishmania spp. (causes leishmaniasis), and Trypanosoma brucei (causes sleeping sickness).[1][2][3][4][5] It functions as a selective, non-competitive inhibitor of the parasite proteasome, a crucial cellular machine responsible for protein degradation.[1][2] By inhibiting the proteasome, this compound disrupts vital cellular processes in the parasite, leading to its death.[1] Notably, this compound shows high selectivity for the parasite proteasome over the mammalian counterpart, making it a promising therapeutic candidate.[1][2][3]
Q2: What are the known mutations that confer resistance to this compound?
The primary mechanism of resistance to this compound involves point mutations in the gene encoding the β4 subunit of the proteasome (PSMB4).[1] Specific mutations identified to date include:
-
F24L (Phenylalanine to Leucine at position 24): This mutation in PSMB4 has been shown to be sufficient to confer resistance to this compound.[1]
-
I29M (Isoleucine to Methionine at position 29): This is another mutation in PSMB4 that has been linked to this compound resistance.[6]
Additionally, a mutation in the β5 subunit of the proteasome, D225N (Aspartic acid to Asparagine at position 225) , has been identified in parasites resistant to a different proteasome inhibitor and has demonstrated cross-resistance to this compound.[6]
Q3: How does this compound resistance impact its efficacy?
Mutations in the proteasome subunits can significantly decrease the efficacy of this compound. This is quantified by an increase in the half-maximal effective concentration (EC50) or the half-maximal inhibitory concentration (IC50) of the compound. For instance, overexpression of the F24L-mutated PSMB4 in T. cruzi resulted in a greater than 10-fold increase in the EC50 value for this compound.[1] Similarly, in T. brucei, this mutation led to an approximately 70-fold shift in the EC50 value.[1]
Troubleshooting Guides
Problem: Difficulty in generating this compound-resistant parasite lines in vitro.
Possible Cause 1: Inappropriate starting drug concentration.
-
Solution: Begin the drug pressure selection with a sub-lethal concentration of this compound. This is typically at or slightly below the experimentally determined IC50 value for the wild-type parasite line. Starting with too high a concentration can lead to rapid cell death without allowing for the selection of resistant mutants.
Possible Cause 2: Insufficient duration of drug pressure.
-
Solution: The development of resistance is a gradual process. It may take several months of continuous culture under drug pressure to select for a stable resistant population. Be patient and consistently monitor the parasite culture for signs of adaptation.
Possible Cause 3: Instability of the resistant phenotype.
-
Solution: Once a resistant line is established, it is crucial to confirm the stability of the resistance. This can be done by culturing the parasites in the absence of this compound for an extended period (e.g., several passages) and then re-determining the IC50. If the resistance is lost, it may indicate that the resistance mechanism is not due to a stable genetic mutation.
Problem: Inability to identify known resistance mutations in this compound-resistant lines.
Possible Cause 1: Novel resistance mutations.
-
Solution: It is possible that your resistant line harbors novel mutations that have not been previously described. In this case, a whole-genome sequencing approach is recommended to identify all genetic variations between the resistant and parental sensitive lines. Pay close attention to non-synonymous single nucleotide polymorphisms (SNPs) and copy number variations (CNVs) in genes related to the proteasome and other potential drug targets or transporters.
Possible Cause 2: Resistance mechanism is not target-based.
-
Solution: While target modification is a common resistance mechanism, other factors could be at play. These include increased drug efflux, decreased drug uptake, or metabolic alterations that bypass the effect of the drug. Consider performing transcriptomic or proteomic analyses to compare the resistant and sensitive lines and identify differentially expressed genes or proteins that could be involved in these alternative mechanisms.
Quantitative Data Summary
| Parasite | Strain | Mutation | Fold Increase in EC50/IC50 | Reference |
| Trypanosoma cruzi | Epimastigote | Overexpression of PSMB4 F24L | >10-fold | [1] |
| Trypanosoma brucei | Bloodstream form | Overexpression of PSMB4 F24L | ~70-fold | [1] |
| Trypanosoma cruzi | Epimastigote | Overexpression of β5 D225N | 8-fold (to a related compound, with cross-resistance to this compound) | [6] |
Experimental Protocols
Generation of this compound-Resistant Parasite Lines
This protocol describes the in vitro selection of this compound-resistant kinetoplastid parasites through continuous drug pressure.
Methodology:
-
Determine the IC50 of the wild-type parasite line: Before initiating the selection process, accurately determine the IC50 of this compound against your parental parasite strain using a standard cell viability assay (e.g., Resazurin assay).
-
Initiate drug pressure: Start a new culture of the parasites at a density of approximately 1 x 10^5 cells/mL in the presence of this compound at a concentration equal to the IC50.
-
Stepwise increase in drug concentration: Monitor the culture for growth. Once the parasites have adapted and are growing steadily, gradually increase the concentration of this compound. A 1.5 to 2-fold increase at each step is recommended.
-
Clonal selection: Once parasites are consistently growing at a concentration significantly higher than the initial IC50 (e.g., 10-20 fold), clone the resistant population by limiting dilution to ensure a genetically homogenous population.
-
Confirm resistance: Determine the IC50 of the cloned resistant line to quantify the level of resistance.
-
Assess stability: Culture the resistant clone in the absence of this compound for at least 10 passages and then re-determine the IC50 to confirm the stability of the resistant phenotype.
Identification of Resistance Mutations by Whole-Genome Sequencing
This protocol outlines the workflow for identifying genetic mutations conferring this compound resistance using next-generation sequencing.
Methodology:
-
Genomic DNA extraction: Extract high-quality genomic DNA from both the parental sensitive and the this compound-resistant parasite lines.
-
Library preparation and sequencing: Prepare sequencing libraries from the extracted gDNA and perform whole-genome sequencing on a suitable platform (e.g., Illumina).
-
Bioinformatics analysis:
-
Quality control: Assess the quality of the raw sequencing reads and perform trimming to remove low-quality bases and adapter sequences.
-
Read mapping: Align the trimmed reads from both the sensitive and resistant strains to the reference genome of the parasite.
-
Variant calling: Identify single nucleotide polymorphisms (SNPs) and insertions/deletions (indels) in the resistant strain compared to the sensitive strain.
-
Variant annotation: Annotate the identified variants to determine their location (e.g., coding region, intergenic region) and predicted effect (e.g., synonymous, non-synonymous, frameshift).
-
Candidate gene identification: Focus on non-synonymous mutations in genes encoding proteasome subunits (especially PSMB4 and PSMB5) and other genes potentially involved in drug action or resistance.
-
Validation of Resistance-Conferring Mutations
This protocol describes how to confirm that a specific mutation is responsible for this compound resistance using genetic manipulation techniques.
Methodology:
-
Construct expression vectors: Create expression vectors containing the wild-type and the mutated version of the candidate gene (e.g., PSMB4 with the F24L mutation).
-
Transfection: Introduce these vectors into the parental sensitive parasite line. This can be achieved through methods like electroporation.
-
Selection of transfectants: Select for parasites that have successfully incorporated the expression vector.
-
Phenotypic analysis: Determine the IC50 of this compound for the parasites overexpressing the wild-type and the mutated gene. A significant increase in the IC50 for the parasites expressing the mutated gene compared to the wild-type control confirms the role of the mutation in conferring resistance.
Visualizations
Caption: Mechanism of this compound action and resistance.
Caption: Experimental workflow for resistance identification.
Caption: Troubleshooting logical relationships.
References
- 1. researchgate.net [researchgate.net]
- 2. en.bio-protocol.org [en.bio-protocol.org]
- 3. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 4. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. insaflu.readthedocs.io [insaflu.readthedocs.io]
Minimizing GNF6702 degradation in long-term experiments
This technical support center provides guidance on minimizing the degradation of GNF6702 in long-term experiments. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a broad-spectrum antiprotozoal drug with activity against kinetoplastid parasites, the causative agents of leishmaniasis, Chagas disease, and sleeping sickness. It functions as a selective, non-competitive, allosteric inhibitor of the kinetoplastid proteasome. Specifically, it inhibits the chymotrypsin-like activity of the parasite proteasome, leading to an accumulation of ubiquitylated proteins and subsequent parasite death. This compound has been shown to be effective in mouse models of these diseases with little toxicity to mammalian cells.
Q2: How should I prepare stock solutions of this compound?
A2: It is recommended to prepare a high-concentration stock solution of this compound in a suitable organic solvent such as dimethyl sulfoxide (B87167) (DMSO). For quantities of 10 mg or less, the solvent can be added directly to the vial. Ensure the powder is fully dissolved by vortexing.
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: this compound stock solutions should be aliquoted into small, tightly sealed vials to minimize freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C for long-term stability. When stored properly, stock solutions in DMSO are generally stable for up to six months.
Q4: How do I prepare working solutions of this compound for my experiments?
A4: To prepare a working solution, thaw an aliquot of the stock solution and dilute it in your experimental medium (e.g., cell culture medium or buffer). It is important to note that this compound has limited aqueous solubility. Due to this, direct dilution into aqueous buffers may lead to precipitation. For aqueous-based assays, a common method is to add the DMSO stock to the buffer, ensuring the final DMSO concentration is non-toxic to the cells (typically <0.5%).
Q5: What are the signs of this compound degradation?
A5: Signs of this compound degradation can include a decrease in its biological activity in your assays over time, changes in the color or clarity of your stock solutions, or the appearance of precipitate. If you suspect degradation, it is recommended to prepare a fresh stock solution and compare its activity to the older stock.
Troubleshooting Guides
This section addresses specific issues you may encounter during your long-term experiments with this compound.
| Issue | Possible Cause | Troubleshooting Steps |
| Loss of this compound activity in a long-term experiment | Degradation in working solution: this compound may not be stable in your experimental medium at the incubation temperature (e.g., 37°C) for the duration of the experiment. | 1. Perform a stability study: Assess the stability of this compound in your specific experimental medium over the time course of your experiment. (See Experimental Protocols section for a detailed guide).2. Replenish the medium: If this compound is found to be unstable, consider replenishing the medium with freshly prepared this compound at regular intervals during the experiment.3. Use a control: Include a positive control with freshly prepared this compound in each experiment to monitor for loss of activity. |
| Adsorption to labware: Small molecules can adsorb to the surface of plasticware, reducing the effective concentration. | 1. Use low-binding plastics: Utilize low-protein-binding plates and pipette tips.2. Pre-treat surfaces: Consider pre-treating plates with a blocking agent like bovine serum albumin (BSA) if compatible with your assay.3. Include a "no-cell" control: To quantify loss due to adsorption, incubate your this compound working solution in a well without cells and measure its concentration over time. | |
| Precipitate formation in the working solution | Poor aqueous solubility: this compound has limited solubility in aqueous solutions. | 1. Check final DMSO concentration: Ensure the final concentration of DMSO in your working solution is sufficient to maintain solubility but remains below the toxic threshold for your cells.2. Prepare fresh dilutions: Prepare working solutions immediately before use from a high-concentration DMSO stock.3. Sonication: Gentle sonication of the working solution may help to redissolve small amounts of precipitate. However, be cautious as this may also degrade the compound. |
| Interaction with media components: Components in the cell culture medium, such as proteins in fetal bovine serum (FBS), can sometimes cause precipitation. | 1. Test different media: If possible, test the solubility of this compound in different media formulations.2. Serum-free conditions: If your experiment allows, test this compound stability and solubility in serum-free medium. | |
| Inconsistent results between experiments | Inconsistent stock solution preparation or storage: Variations in the preparation or handling of stock solutions can lead to variability. | 1. Standardize protocol: Ensure a standardized and documented protocol for preparing and storing this compound stock solutions.2. Aliquot stock solutions: Prepare single-use aliquots to avoid repeated freeze-thaw cycles.3. Validate new stock solutions: When a new batch of this compound is purchased or a new stock solution is made, validate its activity against a previously characterized batch. |
| Photodegradation: Exposure to light can degrade some small molecules. | 1. Protect from light: Store stock solutions and working solutions in amber vials or wrap containers in aluminum foil.2. Minimize light exposure during experiments: Keep plates and solutions covered as much as possible during incubation. |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Experimental Medium
This protocol describes a general method to determine the stability of this compound in your specific experimental medium over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound powder
-
DMSO (anhydrous)
-
Your experimental medium (e.g., cell culture medium with or without serum)
-
Phosphate-buffered saline (PBS)
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid (optional, for mobile phase)
-
HPLC system with a C18 column and UV detector
-
Incubator set to your experimental temperature (e.g., 37°C)
-
Microcentrifuge tubes or 96-well plates
Procedure:
-
Prepare a this compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare Working Solutions:
-
Dilute the this compound stock solution in your experimental medium to your final working concentration (e.g., 10 µM).
-
Prepare a sufficient volume to collect samples at multiple time points.
-
-
Incubation:
-
Aliquot the working solution into separate tubes or wells for each time point.
-
Incubate the samples at your experimental temperature (e.g., 37°C).
-
Also, prepare a set of samples to be stored at 4°C as a control for temperature-dependent degradation.
-
-
Sample Collection:
-
Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).
-
The 0-hour time point represents the initial concentration.
-
Immediately after collection, store the samples at -80°C until analysis to prevent further degradation.
-
-
Sample Preparation for HPLC:
-
Thaw the samples.
-
To precipitate proteins and other interfering components from the medium, add three volumes of ice-cold acetonitrile to one volume of your sample.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean HPLC vial.
-
-
HPLC Analysis:
-
Analyze the samples by HPLC using a C18 column.
-
Develop a suitable gradient elution method to separate this compound from any potential degradation products. A typical mobile phase could be a gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Monitor the elution profile using a UV detector at a wavelength where this compound has maximum absorbance.
-
-
Data Analysis:
-
Quantify the peak area of this compound at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.
-
Plot the percentage of this compound remaining versus time to determine its stability profile in your experimental medium.
-
Visualizations
Caption: Mechanism of action of this compound in kinetoplastid parasites.
Caption: Experimental workflow for assessing this compound stability.
Caption: Logical relationship of this compound degradation consequences.
Validation & Comparative
A Head-to-Head Battle in Leishmaniasis Treatment: GNF6702 vs. Miltefosine
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of GNF6702 and miltefosine (B1683995) in the context of leishmaniasis. This analysis is supported by preclinical experimental data, detailed methodologies, and visual representations of their mechanisms of action.
Leishmaniasis, a parasitic disease caused by protozoa of the Leishmania genus, remains a significant global health challenge. Current treatment options, including the oral drug miltefosine, face limitations such as toxicity and emerging resistance. A promising candidate in the drug development pipeline is this compound, a novel compound that has demonstrated potent antileishmanial activity in preclinical studies. This guide offers a detailed comparison of the efficacy of these two compounds.
At a Glance: Key Efficacy Data
| Drug | Target | In Vitro Efficacy (EC50) | In Vivo Efficacy (Visceral Leishmaniasis) | In Vivo Efficacy (Cutaneous Leishmaniasis) |
| This compound | Kinetoplastid Proteasome | L. donovani amastigotes: 0.1 µM[1] | >99.9% reduction in liver parasite burden in mice[2] | ~97% reduction in footpad parasite burden in mice[2] |
| Miltefosine | Multiple (Lipid metabolism, Ca2+ homeostasis, etc.) | L. donovani amastigotes: 0.9-4.3 µM[3]; L. major amastigotes: 32-37 µM[4] | ~99.6% reduction in liver parasite burden in mice[5] | ~53-74% reduction in lesion size in mice[6] |
Deep Dive: Mechanism of Action
This compound and miltefosine combat Leishmania parasites through distinct mechanisms. This compound acts as a selective inhibitor of the kinetoplastid proteasome, a critical cellular machine responsible for protein degradation. By blocking this pathway, this compound disrupts essential cellular processes, leading to parasite death[7][8].
Miltefosine, on the other hand, employs a multi-pronged attack. It interferes with lipid metabolism in the parasite's cell membrane, disrupts intracellular calcium signaling, and inhibits mitochondrial function[7][9][10]. Additionally, miltefosine has been shown to modulate the host's immune response, further contributing to its antileishmanial effect[7].
In Vivo Efficacy: A Comparative Look
Preclinical studies in mouse models of both visceral and cutaneous leishmaniasis have demonstrated the potent in vivo activity of this compound, often showing superior efficacy compared to miltefosine.
Visceral Leishmaniasis
In a mouse model of visceral leishmaniasis caused by L. donovani, oral administration of this compound resulted in a greater than three-log reduction in liver parasite burden[2]. This was a more pronounced reduction than that observed with a clinically relevant regimen of miltefosine[2].
| Treatment | Dosage | Duration | Liver Parasite Burden Reduction | Reference |
| This compound | 10 mg/kg, twice daily | 8 days | >99.9% | [2] |
| Miltefosine | 30 mg/kg, once daily | 10 days | 99.6% | [5] |
| Vehicle | - | - | 0% | [2][5] |
Cutaneous Leishmaniasis
In a BALB/c mouse model of cutaneous leishmaniasis infected with L. major, this compound treatment led to a five-fold decrease in footpad parasite burden[2]. This was significantly more effective than treatment with miltefosine[2].
| Treatment | Dosage | Duration | Footpad Parasite Burden Reduction | Reference |
| This compound | 10 mg/kg, twice daily | Not specified | ~97% (5-fold) | [2] |
| Miltefosine | 30 mg/kg, once daily | Not specified | Less effective than this compound | [2] |
| Vehicle | - | - | 0% | [2] |
Experimental Protocols
To ensure transparency and reproducibility, the following are summaries of the experimental protocols used in the key cited studies.
This compound In Vivo Efficacy Study (Visceral Leishmaniasis)
-
Animal Model: Female BALB/c mice were infected via tail vein injection with L. donovani splenic amastigotes[2].
-
Treatment: this compound was administered orally by gavage. Miltefosine was also administered orally[2].
-
Parasite Burden Assessment: Liver parasite burden was determined by quantitative polymerase chain reaction (qPCR)[2].
Miltefosine In Vitro Susceptibility Testing
-
Parasite Culture: Leishmania promastigotes are cultured in appropriate media. For amastigote assays, host cells (e.g., macrophages) are infected with stationary-phase promastigotes[3][5].
-
Drug Exposure: Serial dilutions of miltefosine are added to the parasite or infected cell cultures[3][5].
-
Viability Assessment: After a set incubation period (e.g., 72 hours), parasite viability is assessed using methods such as the resazurin (B115843) reduction assay or by microscopic counting of amastigotes within host cells[5][11].
-
Data Analysis: The 50% effective concentration (EC50) is calculated from the dose-response curves[5].
Conclusion
The available preclinical data strongly suggests that this compound is a highly promising candidate for the treatment of leishmaniasis, demonstrating superior efficacy to the current oral standard of care, miltefosine, in mouse models of both visceral and cutaneous disease. Its novel mechanism of action, targeting the kinetoplastid proteasome, may also offer an advantage in overcoming existing drug resistance mechanisms. Further clinical development of this compound and its analogs is warranted to determine its safety and efficacy in humans. For drug development professionals, the selective nature of this compound for the parasite proteasome over the mammalian counterpart highlights a promising therapeutic window that could translate to a better safety profile.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Comparative in vitro susceptibility of clinical Leishmania isolates to miltefosine and oleylphosphocholine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Susceptibilities of Leishmania donovani Promastigote and Amastigote Stages to Antileishmanial Reference Drugs: Practical Relevance of Stage-Specific Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. In Vitro Susceptibility to Miltefosine of Leishmania infantum (syn. L. chagasi) Isolates from Different Geographical Areas in Brazil - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Proteasome inhibition for treatment of leishmaniasis, Chagas disease and sleeping sickness - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Proteasome inhibition for treatment of leishmaniasis, Chagas disease and sleeping sickness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. journals.asm.org [journals.asm.org]
- 11. Biological and molecular characterisation of in vitro selected miltefosine-resistant Leishmania amazonensis lines - PMC [pmc.ncbi.nlm.nih.gov]
GNF6702 vs. Bortezomib: A Comparative Analysis of Selectivity for the Parasite Proteasome
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the proteasome inhibitors GNF6702 and bortezomib (B1684674), with a focus on their selectivity for the parasite proteasome over the mammalian counterpart. The information presented herein is supported by experimental data to assist researchers in evaluating these compounds for therapeutic development against kinetoplastid diseases.
Introduction
The proteasome is a critical cellular complex responsible for protein degradation and is a validated drug target in both oncology and infectious diseases. Bortezomib, a first-in-class proteasome inhibitor, is approved for the treatment of multiple myeloma.[1][2] While effective in targeting the proteasome of cancer cells, its lack of selectivity can lead to significant side effects.[3][4] In the context of parasitic infections, particularly those caused by kinetoplastids like Trypanosoma and Leishmania, the ideal therapeutic agent would selectively inhibit the parasite's proteasome without affecting the host's. This compound is a novel compound identified as a selective inhibitor of the kinetoplastid proteasome, showing promise for the treatment of leishmaniasis, Chagas disease, and sleeping sickness.[5][6][7][8][9][10]
Mechanism of Action
Bortezomib is a reversible inhibitor of the 26S proteasome.[1][4] It primarily targets the chymotrypsin-like activity of the β5 subunit, although it can also inhibit the caspase-like and trypsin-like activities at higher concentrations.[3][5][11] Its mechanism involves the boron atom in its structure binding to the active site of the proteasome.[2]
This compound , in contrast, is a non-competitive inhibitor that is highly selective for the kinetoplastid proteasome.[5][7] It specifically inhibits the chymotrypsin-like activity of the parasite proteasome and has no measurable activity against the human proteasome.[5][12] This high degree of selectivity is attributed to its binding to a site distinct from the active site, exploiting structural differences between the parasite and human proteasomes.[13][14][15]
Comparative Analysis of Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and bortezomib against the proteasome from the kinetoplastid parasite Trypanosoma cruzi and human cells.
| Compound | Target Proteasome | Proteolytic Activity | IC50 |
| This compound | T. cruzi | Chymotrypsin-like | 35 nM[5] |
| T. cruzi | Caspase-like | >10 µM[5] | |
| T. cruzi | Trypsin-like | >10 µM[5] | |
| Human | All activities | No measurable activity[5][12] | |
| Bortezomib | T. cruzi | Chymotrypsin-like | 91 nM[5] |
| T. cruzi | Caspase-like | 370 nM[5] | |
| T. cruzi | Trypsin-like | 1.7 µM[5] | |
| Human | Chymotrypsin-like | Potent inhibitor (approved drug)[1][16] |
Experimental Protocols
Proteasome Activity Assay (In Vitro)
This assay is used to determine the inhibitory potency of compounds against purified proteasomes.
Objective: To measure the IC50 values of this compound and bortezomib against the chymotrypsin-like activity of parasite and mammalian proteasomes.
Materials:
-
Purified 20S proteasome from the target parasite (e.g., T. cruzi) and a human cell line.
-
Fluorogenic peptide substrate for chymotrypsin-like activity (e.g., Suc-LLVY-AMC).
-
Test compounds (this compound, bortezomib) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2).
-
96-well microplate reader capable of fluorescence detection (Ex/Em = 350/440 nm for AMC).
Procedure:
-
Purified proteasome is pre-incubated with varying concentrations of the inhibitor (or DMSO as a control) in the assay buffer in a 96-well plate.
-
The reaction is initiated by adding the fluorogenic peptide substrate.
-
The fluorescence intensity is measured kinetically over time at 37°C. The rate of increase in fluorescence is proportional to the proteasome activity.
-
The percentage of inhibition is calculated for each inhibitor concentration relative to the DMSO control.
-
IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.
Cellular Ubiquitination Assay
This assay assesses the functional consequence of proteasome inhibition within intact cells.
Objective: To determine if this compound selectively inhibits the proteasome in parasite cells over mammalian cells.
Materials:
-
Parasite culture (e.g., T. cruzi epimastigotes).
-
Mammalian cell culture (e.g., 3T3 fibroblasts).
-
Test compounds (this compound, bortezomib).
-
Lysis buffer.
-
Antibodies for Western blotting (anti-ubiquitin, anti-loading control protein).
Procedure:
-
Parasite and mammalian cells are treated with different concentrations of this compound or bortezomib for a specified time.
-
Cells are harvested and lysed.
-
Total protein lysates are separated by SDS-PAGE and transferred to a membrane for Western blotting.
-
The membrane is probed with an anti-ubiquitin antibody to detect the accumulation of polyubiquitinated proteins, a hallmark of proteasome inhibition.
-
An antibody against a loading control protein is used to ensure equal protein loading.
-
The accumulation of ubiquitinated proteins is quantified and compared between treated and untreated cells, and between parasite and mammalian cells. Studies have shown that this compound treatment leads to a significant buildup of ubiquitylated proteins in T. cruzi but not in mammalian 3T3 cells.[5]
Visualizations
Caption: Mechanism of action and selectivity of this compound and bortezomib.
Caption: Experimental workflow for proteasome activity assay.
Conclusion
The experimental data clearly demonstrate the superior selectivity of this compound for the parasite proteasome compared to bortezomib. This compound is a potent inhibitor of the chymotrypsin-like activity of the T. cruzi proteasome while showing no activity against the human proteasome.[5] Bortezomib, while also active against the parasite proteasome, is a known inhibitor of the human proteasome, which is the basis for its clinical use in oncology and also the source of its dose-limiting toxicities.[4] The non-competitive mechanism and high selectivity of this compound make it and its analogues, such as LXE408, highly promising candidates for the development of new, safer, and more effective therapies for neglected tropical diseases caused by kinetoplastid parasites.[5][17][18]
References
- 1. Bortezomib advanced mechanisms of action in multiple myeloma, solid and liquid tumors along with its novel therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bortezomib - Wikipedia [en.wikipedia.org]
- 3. Bortezomib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Bortezomib as the First Proteasome Inhibitor Anticancer Drug: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proteasome inhibition for treatment of leishmaniasis, Chagas disease and sleeping sickness - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Proteasome inhibition for treatment of leishmaniasis, Chagas disease and sleeping sickness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New Drug Target for Three Tropical Diseases | The Scientist [the-scientist.com]
- 9. Proteasome inhibition for treatment of leishmaniasis, Chagas disease and sleeping sickness - White Rose Research Online [eprints.whiterose.ac.uk]
- 10. preview.fiercepharma.com [preview.fiercepharma.com]
- 11. What is the mechanism of Bortezomib? [synapse.patsnap.com]
- 12. researchgate.net [researchgate.net]
- 13. journals.asm.org [journals.asm.org]
- 14. pnas.org [pnas.org]
- 15. tandfonline.com [tandfonline.com]
- 16. Design of proteasome inhibitors with oral efficacy in vivo against Plasmodium falciparum and selectivity over the human proteasome - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Proteasome x kinetoplastid proteasome - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
GNF6702: A Pan-Kinetoplastid Proteasome Inhibitor - A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel anti-kinetoplastid compound GNF6702 with existing therapeutic alternatives. We delve into the experimental data validating its mechanism of action across different kinetoplastid parasites—the causative agents of Leishmaniasis, Chagas disease, and Human African Trypanosomiasis (sleeping sickness).
Executive Summary
This compound is a first-in-class, broad-spectrum inhibitor of the kinetoplastid proteasome, demonstrating remarkable efficacy in preclinical models of three major neglected tropical diseases.[1][2][3] Its unique non-competitive mechanism of action and high selectivity for the parasite proteasome over its mammalian counterpart represent a significant advancement in the search for safer and more effective treatments.[1][2][4] Developed by the Genomics Institute of the Novartis Research Foundation (GNF), this compound and its analogues, such as LXE408 currently in clinical trials, offer the potential for a single treatment for multiple devastating parasitic infections.[5][6]
Mechanism of Action: A Selective Attack on a Conserved Parasite Target
This compound's primary mode of action is the selective inhibition of the 20S proteasome in kinetoplastid parasites.[1][5][6] The proteasome is a critical cellular machine responsible for protein degradation and turnover, making it an essential target for parasite survival.[5][6]
Key features of this compound's mechanism include:
-
Selective Inhibition : this compound potently inhibits the chymotrypsin-like activity of the parasite proteasome while having no effect on the mammalian proteasome, which contributes to its favorable safety profile in preclinical studies.[1][7][8]
-
Non-competitive Inhibition : Unlike many other proteasome inhibitors such as bortezomib, which compete with the substrate for the active site, this compound binds to an allosteric site at the interface of the β4 and β5 subunits of the proteasome.[1][7][9][10] This non-competitive mechanism may offer advantages in overcoming certain forms of resistance.
-
Genetic and Chemical Validation : The on-target activity of this compound has been rigorously validated.[1] Genetic validation was achieved by selecting for this compound-resistant Trypanosoma cruzi and identifying mutations in the gene encoding the β4 subunit of the proteasome (PSMB4).[1][6] Chemical validation is supported by the strong correlation between the potency of this compound and its analogues against the purified parasite proteasome and their growth inhibitory effects on the parasites.[1][6]
Caption: Mechanism of action of this compound in kinetoplastid parasites.
Comparative Performance Data
The following tables summarize the in vitro and in vivo efficacy of this compound in comparison to other proteasome inhibitors and standard-of-care drugs for kinetoplastid infections.
Table 1: In Vitro Potency of this compound and Bortezomib Against T. cruzi Proteasome Activities and Cell Growth
| Compound | Proteasome Activity | IC50 (nM) | T. cruzi Epimastigote Growth EC50 (nM) |
| This compound | Chymotrypsin-like | 35 | 150 |
| Trypsin-like | >10,000 | ||
| Caspase-like | >10,000 | ||
| Bortezomib | Chymotrypsin-like | 91 | 160 |
| Trypsin-like | 1,700 | ||
| Caspase-like | 370 |
Data sourced from Khare et al., 2016.[1]
Table 2: In Vivo Efficacy of this compound Compared to Standard-of-Care Drugs
| Disease Model | Kinetoplastid Species | This compound Treatment Regimen | Outcome | Comparator Drug and Outcome |
| Visceral Leishmaniasis | L. donovani | 10 mg/kg, twice daily (oral) | >3 log reduction in liver parasite burden | Miltefosine: Less pronounced reduction in parasite burden |
| Chagas Disease | T. cruzi | 10 mg/kg, twice daily (oral) | Parasite clearance from blood, colon, and heart tissue | Benznidazole: Matched efficacy |
| Human African Trypanosomiasis (Stage II) | T. brucei | 100 mg/kg, once daily (oral) | Parasite clearance from the CNS | Diminazene aceturate: Did not prevent relapse |
Data compiled from Khare et al., 2016.[1][11]
Experimental Protocols
Detailed methodologies for the key experiments validating this compound's mechanism of action are outlined below.
Proteasome Activity Assay
This assay measures the ability of a compound to inhibit the specific proteolytic activities of the kinetoplastid proteasome.
-
Proteasome Purification : The 20S proteasome is purified from kinetoplastid parasite lysates (e.g., T. cruzi epimastigotes) using a series of chromatography steps.
-
Substrate Reaction : Purified proteasome is incubated with a fluorogenic or luminogenic peptide substrate specific for each of the chymotrypsin-like (e.g., Suc-LLVY-AMC or Suc-LLVY-aminoluciferin), trypsin-like (e.g., Boc-LRR-AMC), and caspase-like (e.g., Z-LLE-AMC) activities.
-
Inhibitor Addition : Test compounds, such as this compound, are added to the reaction at varying concentrations.
-
Signal Detection : The cleavage of the substrate by the proteasome releases a fluorescent or luminescent signal, which is measured over time using a plate reader.
-
Data Analysis : The rate of substrate cleavage is calculated, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a dose-response curve.
Caption: Workflow for the in vitro proteasome inhibition assay.
In Vitro Parasite Proliferation Assay
This assay determines the effect of a compound on the growth of kinetoplastid parasites in culture.
-
Parasite Culture : Kinetoplastid parasites (L. donovani amastigotes, T. cruzi epimastigotes or amastigotes, T. brucei bloodstream forms) are cultured in appropriate media.
-
Compound Treatment : Parasites are seeded into microtiter plates and treated with a serial dilution of the test compound.
-
Incubation : The plates are incubated under conditions that support parasite growth (e.g., 37°C for mammalian stages).
-
Viability Assessment : After a set incubation period (e.g., 72 hours), parasite viability is assessed using a variety of methods, such as:
-
Resazurin-based assays : Measures metabolic activity.
-
DNA-binding dyes (e.g., CyQUANT) : Quantifies the amount of DNA.[12]
-
Luciferase-based assays : For genetically modified parasites expressing luciferase.
-
-
Data Analysis : The signal from each well is measured, and the EC50 value (the concentration of the compound that inhibits parasite growth by 50%) is calculated.
In Vivo Mouse Models of Infection
These models are used to evaluate the efficacy of a compound in a living organism.
-
Infection : Mice are infected with the relevant kinetoplastid parasite. The route of infection and parasite strain are chosen to mimic human disease (e.g., intravenous injection of L. donovani for visceral leishmaniasis, intraperitoneal injection of T. cruzi for Chagas disease, or infection with T. brucei that crosses the blood-brain barrier for late-stage sleeping sickness).
-
Compound Administration : Once the infection is established, mice are treated with the test compound (e.g., this compound) or a vehicle control, typically via oral gavage.
-
Monitoring : The progression of the disease and the effect of the treatment are monitored by:
-
Parasitemia : Measuring the number of parasites in the blood.
-
Bioluminescence Imaging : For parasites expressing luciferase, the parasite burden in different organs can be non-invasively monitored in real-time.
-
Tissue Burden Quantification : At the end of the experiment, tissues (e.g., liver, spleen, heart, brain) are harvested, and the parasite load is quantified by qPCR or limiting dilution assays.
-
-
Data Analysis : The reduction in parasite burden in treated mice is compared to the control group to determine the in vivo efficacy of the compound.
Caption: General workflow for in vivo efficacy studies in mouse models.
Selection for Drug Resistance and Target Identification
This experimental approach is crucial for confirming the molecular target of a drug.
-
Drug Pressure : T. cruzi epimastigotes are cultured in the presence of a sub-lethal concentration of a this compound analogue.
-
Stepwise Increase in Concentration : The concentration of the drug is gradually increased over several months to select for a resistant parasite population.[8]
-
Clonal Isolation : Resistant parasite lines are cloned by limiting dilution.
-
Whole-Genome Sequencing : The genomes of the resistant clones are sequenced and compared to the wild-type parental strain to identify mutations.
-
Candidate Gene Validation : The identified mutations (e.g., in the PSMB4 gene) are validated for their role in resistance by:
-
Overexpression : Expressing the mutated gene in wild-type parasites to see if it confers resistance.
-
Biochemical Assays : Testing the effect of the mutation on the sensitivity of the purified proteasome to the inhibitor.
-
Conclusion
The validation of this compound's mechanism of action across different kinetoplastids provides compelling evidence for the parasite proteasome as a druggable target. The compound's broad-spectrum activity and high selectivity, supported by robust in vitro and in vivo data, position it as a highly promising lead for the development of a single, oral therapy for Leishmaniasis, Chagas disease, and sleeping sickness. The progression of this compound analogues into clinical development marks a significant step forward in addressing the unmet medical needs of millions affected by these neglected tropical diseases.
References
- 1. Animal Models for the Analysis of Immune Responses to Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vivo Infection with Leishmania amazonensis to Evaluate Parasite Virulence in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | A Mouse Model of Ulcerative Cutaneous Leishmaniasis by Leishmania (Viannia) panamensis to Investigate Infection, Pathogenesis, Immunity, and Therapeutics [frontiersin.org]
- 4. Proteasome inhibition for treatment of leishmaniasis, Chagas disease and sleeping sickness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Experimental Cutaneous Leishmaniasis: Mouse Models for Resolution of Inflammation Versus Chronicity of Disease | Springer Nature Experiments [experiments.springernature.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Demystifying In Vivo Bioluminescence Imaging of a Chagas Disease Mouse Model for Drug Efficacy Studies [jove.com]
- 8. Proteasome inhibition for treatment of leishmaniasis, Chagas disease and sleeping sickness - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Improving reproducibility and translational potential of mouse models: lessons from studying leishmaniasis [frontiersin.org]
- 10. Translational challenges of animal models in Chagas disease drug development: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. documents.thermofisher.com [documents.thermofisher.com]
A Head-to-Head Showdown: GNF6702 vs. Suramin in the Fight Against Sleeping Sickness
A comprehensive comparison of two key trypanocidal compounds, the novel proteasome inhibitor GNF6702 and the long-standing therapeutic suramin (B1662206), reveals distinct mechanisms and potential for future treatment strategies in Human African Trypanosomiasis (HAT).
This guide provides a detailed comparative analysis of this compound and suramin, focusing on their efficacy, mechanism of action, and experimental validation in preclinical models of sleeping sickness. While direct head-to-head clinical trials are not yet available, this guide synthesizes published data to offer an objective comparison for researchers, scientists, and drug development professionals.
At a Glance: this compound vs. Suramin
| Feature | This compound | Suramin |
| Target | Kinetoplastid Proteasome[1][2][3] | Polypharmacological (multiple targets)[4][5][6] |
| Mechanism of Action | Selective, non-competitive inhibition of the parasite proteasome, leading to cell cycle arrest and apoptosis.[2][3] | Not fully understood; inhibits various enzymes and proteins, including glycolytic enzymes and a DNA helicase.[4][6][7] |
| Stage of Disease | Effective against both hemolymphatic (stage 1) and meningoencephalic (stage 2) infections in mouse models.[1][2] | Primarily used for the hemolymphatic (stage 1) of T. b. rhodesiense infections.[5][8][9] Does not cross the blood-brain barrier.[10] |
| Administration | Oral[1][2] | Intravenous injection[11][12] |
| Selectivity | High selectivity for the parasite proteasome over the mammalian equivalent.[2][3] | Non-specific, affecting multiple host and parasite proteins.[5][6] |
| Reported Efficacy | Achieved complete cure in mouse models of both stage 1 and stage 2 sleeping sickness.[1][2] | Effective for stage 1 T. b. rhodesiense HAT, but treatment failures have been reported.[5] |
| Development Stage | Preclinical; identified as a promising lead compound.[1][13][14] | In clinical use for over a century.[15] |
In-Depth Efficacy Data from Preclinical Models
The following tables summarize the quantitative data from key studies evaluating the efficacy of this compound and suramin in mouse models of Human African Trypanosomiasis.
This compound Efficacy in a Murine Model of Stage 2 HAT
| Mouse Model | Treatment Regimen | Outcome | Reference |
| T. brucei infected mice (CNS infection model) | 100 mg/kg, once daily, oral, for 7 days | Sustained clearance of parasites from blood and brain. | [2] |
Suramin Efficacy in Murine Models
Mechanisms of Action: A Tale of Two Strategies
This compound and suramin employ fundamentally different approaches to eliminate the Trypanosoma brucei parasite.
This compound acts as a highly specific inhibitor of the kinetoplastid proteasome, a critical cellular machine responsible for protein degradation.[1][2][3] By blocking this pathway, this compound disrupts essential cellular processes, leading to the death of the parasite. Its high selectivity for the parasite's proteasome over the host's minimizes off-target effects, suggesting a favorable safety profile.[2][3]
References
- 1. Anti-Trypanosomal Proteasome Inhibitors Cure Hemolymphatic and Meningoencephalic Murine Infection Models of African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteasome inhibition for treatment of leishmaniasis, Chagas disease and sleeping sickness - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proteasome inhibition for treatment of leishmaniasis, Chagas disease and sleeping sickness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Suramin action in African trypanosomes involves a RuvB-like DNA helicase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Suramin action in African trypanosomes involves a RuvB-like DNA helicase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suramin exposure alters cellular metabolism and mitochondrial energy production in African trypanosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New Drugs for Human African Trypanosomiasis: A Twenty First Century Success Story - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tackling Sleeping Sickness: Current and Promising Therapeutics and Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neglected Disease – African Sleeping Sickness: Recent Synthetic and Modeling Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suramin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 12. Frontiers | Recent progress in diagnosis and treatment of Human African Trypanosomiasis has made the elimination of this disease a realistic target by 2030 [frontiersin.org]
- 13. drugtargetreview.com [drugtargetreview.com]
- 14. preview.fiercepharma.com [preview.fiercepharma.com]
- 15. 100 Years of Suramin - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to GNF6702 and the Standard of Care for Chagas Disease
For Researchers, Scientists, and Drug Development Professionals
Chagas disease, caused by the parasite Trypanosoma cruzi, continues to pose a significant global health challenge. For decades, the therapeutic arsenal (B13267) has been limited to two nitroimidazole compounds, benznidazole (B1666585) and nifurtimox. While effective in the acute phase, their efficacy in the chronic stage is variable, and they are associated with significant adverse effects. This guide provides a detailed comparison of the novel experimental compound GNF6702 against the current standard of care, benznidazole and nifurtimox, with a focus on efficacy, mechanism of action, and supporting experimental data.
Executive Summary
This compound, a selective inhibitor of the kinetoplastid proteasome, has demonstrated potent anti-parasitic activity in preclinical models of Chagas disease, matching the efficacy of benznidazole with a potentially better safety profile.[1][2][3] Unlike the current standard of care, which induces oxidative stress in the parasite, this compound targets a specific and essential cellular pathway in T. cruzi. This difference in mechanism may offer a solution to the challenges of toxicity and variable efficacy associated with benznidazole and nifurtimox.
Data Presentation: Efficacy and Safety Comparison
The following tables summarize the available quantitative data for this compound, benznidazole, and nifurtimox.
Table 1: Comparative Efficacy Data
| Parameter | This compound | Benznidazole | Nifurtimox |
| Preclinical Efficacy (Mouse Model - Chronic Phase) | |||
| Parasite Clearance (Blood, Colon, Heart) | Nearly complete clearance (all but one mouse) at 10 mg/kg twice daily.[1][4] | Nearly complete clearance (all but one mouse) at 100 mg/kg once daily.[1][4] | Data not directly compared in the same preclinical model. |
| Clinical Efficacy (Chronic Phase - Adults) | |||
| Parasitological Cure (PCR Negative) | Not yet clinically tested. | Variable, with some studies showing no significant benefit in preventing clinical progression despite parasite clearance.[5] | Parasitemia cleared in all but one adult patient by the end of treatment in one study.[6][7][8] |
| Seroreversion | Not yet clinically tested. | Odds Ratio for seroreversion in adults was 17.1 in observational studies.[2][5] | Seroconversion observed in 34.6% of patients (mostly children) in a long-term retrospective study.[6][7][8] |
| Clinical Efficacy (Chronic Phase - Children) | |||
| Seroreversion | Not yet clinically tested. | Odds Ratio for seroreversion was 38.3 in randomized controlled trials.[2][5] | Seroconversion rate of 8.12% in the 60-day regimen after 4 years of follow-up.[9] |
Table 2: Comparative Safety and Tolerability
| Adverse Event Profile | This compound | Benznidazole | Nifurtimox |
| Preclinical Safety | Well-tolerated in mice; does not inhibit mammalian proteasome.[1][3][10] | Not applicable. | Not applicable. |
| Common Adverse Events (Clinical) | Not yet clinically tested. | Allergic dermatitis (most common, leading to discontinuation), peripheral neuropathy, gastrointestinal disturbances, anorexia, weight loss, insomnia.[10][11] | Anorexia, nausea, vomiting, abdominal pain, headache, dizziness, neurological and psychiatric disturbances.[11][12][13] |
| Frequency of Adverse Events (Adults) | Not yet clinically tested. | At least one adverse event reported in 84.3% of patients in one study.[10] | At least one adverse event reported in 91.4% of patients in one study.[14] |
| Treatment Discontinuation due to Adverse Events | Not yet clinically tested. | Up to 30% of adult patients.[2] | 20.8% of patients in one US-based study.[13] |
Signaling Pathways and Mechanisms of Action
The fundamental difference in the mechanism of action between this compound and the current standard of care is a key aspect of its potential as a next-generation therapeutic.
Caption: Mechanism of action of this compound in Trypanosoma cruzi.
This compound acts as a non-competitive inhibitor of the chymotrypsin-like activity of the parasite's proteasome, specifically targeting the β5 subunit.[1][4][15] This leads to an accumulation of ubiquitinated proteins, inducing cellular stress and ultimately causing parasite death.[1][4] Importantly, this compound is highly selective for the kinetoplastid proteasome and does not significantly inhibit the mammalian counterpart, suggesting a favorable therapeutic window.[1][3][10]
References
- 1. researchgate.net [researchgate.net]
- 2. journals.asm.org [journals.asm.org]
- 3. uwf-flvc.primo.exlibrisgroup.com [uwf-flvc.primo.exlibrisgroup.com]
- 4. Proteasome inhibition for treatment of leishmaniasis, Chagas disease and sleeping sickness - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Nifurtimox - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. med.nyu.edu [med.nyu.edu]
- 9. Identification of Trypanosoma cruzi Growth Inhibitors with Activity In Vivo within a Collection of Licensed Drugs [mdpi.com]
- 10. Proteasome inhibition for treatment of leishmaniasis, Chagas disease and sleeping sickness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. New regimens of benznidazole for the treatment of chronic Chagas disease in adult participants in indeterminate form or with mild cardiac progression (NuestroBen study): protocol for a phase III randomised, multicentre non-inferiority clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Review on Experimental Treatment Strategies Against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro susceptibility of Trypanosoma cruzi discrete typing units (DTUs) to benznidazole: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Identification of Novel Trypanosoma cruzi Proteasome Inhibitors Using a Luminescence-Based High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]
GNF6702: A Pan-Kinetoplastid Proteasome Inhibitor with Broad-Spectrum Therapeutic Potential
A Comparative Guide for Researchers and Drug Development Professionals
GNF6702, a novel azabenzoxazole compound, has emerged as a promising pan-kinetoplastid agent with potent activity against the causative agents of leishmaniasis, Chagas disease, and human African trypanosomiasis (sleeping sickness). This guide provides a comprehensive comparison of this compound with other relevant compounds, supported by experimental data, detailed methodologies, and visual representations of its mechanism of action and the experimental workflow for its validation.
Comparative Efficacy and Selectivity
This compound exhibits potent and selective inhibition of the kinetoplastid proteasome, a crucial enzyme complex for parasite survival.[1][2][3] This targeted action translates to broad-spectrum activity against various kinetoplastid parasites while demonstrating a significant safety margin with minimal impact on mammalian cells.[1][2][3]
In Vitro Activity
The in vitro efficacy of this compound has been extensively evaluated against different life cycle stages of Leishmania donovani, Trypanosoma cruzi, and Trypanosoma brucei. The half-maximal effective concentrations (EC50) and half-maximal inhibitory concentrations (IC50) are summarized below in comparison to other relevant compounds.
| Compound | Target Organism/Cell Line | Assay Type | IC50/EC50 (µM) | Selectivity Index (SI) |
| This compound | L. donovani (amastigote) | Intracellular growth inhibition | 0.015 | >1333 |
| T. cruzi (amastigote) | Intracellular growth inhibition | 0.15 | >133 | |
| T. brucei (bloodstream) | Growth inhibition | 0.02 | >1000 | |
| Mammalian 3T3 cells | Cytotoxicity | >20 | - | |
| Miltefosine | L. donovani | ~2.64 | ||
| Benznidazole (B1666585) | T. cruzi | ~1.81 | ||
| Nifurtimox | T. cruzi | Varies by strain | ||
| Bortezomib | T. cruzi | Growth inhibition | 0.16 | Low (toxic to host cells) |
| Human cells | Proteasome inhibition | 0.0006 (Ki) | - |
Note: Selectivity Index (SI) is calculated as the ratio of the cytotoxic concentration in a mammalian cell line to the effective concentration against the parasite (CC50/EC50). A higher SI indicates greater selectivity for the parasite. Data is compiled from multiple sources.
In Vivo Efficacy
Preclinical studies in mouse models of visceral leishmaniasis (L. donovani), cutaneous leishmaniasis (L. major), and Chagas disease (T. cruzi) have demonstrated the potent in vivo activity of this compound. Oral administration of this compound resulted in a significant reduction in parasite burden, often exceeding the efficacy of existing drugs.[4]
| Compound | Animal Model | Parasite | Dosing Regimen | Outcome |
| This compound | BALB/c mice | L. donovani | 10 mg/kg, twice daily (oral) | >3-log reduction in liver parasite load, superior to miltefosine.[4] |
| BALB/c mice | L. major | 10 mg/kg, twice daily (oral) | 5-fold decrease in footpad parasite burden and reduced swelling.[4] | |
| BALB/c mice | T. cruzi | 10 mg/kg, twice daily (oral) | Matched efficacy of benznidazole at 100 mg/kg, with no detectable parasites in blood, colon, or heart tissue.[2] | |
| Miltefosine | BALB/c mice | L. donovani | 30 mg/kg, once daily (oral) | Significant reduction in parasite load, but less effective than this compound at the tested doses.[4] |
| Benznidazole | BALB/c mice | T. cruzi | 100 mg/kg, once daily (oral) | Effective in reducing parasite burden. |
Mechanism of Action: Targeting the Kinetoplastid Proteasome
This compound acts as a non-competitive inhibitor of the chymotrypsin-like activity of the kinetoplastid 20S proteasome.[2][5] This is distinct from the competitive inhibition mechanism of drugs like bortezomib, which also target the proteasome but with significant toxicity to mammalian cells.[2] The selective inhibition of the parasite proteasome by this compound leads to the accumulation of ubiquitinated proteins within the parasite, triggering a cascade of events that ultimately result in cell death.[2]
Caption: Mechanism of action of this compound in kinetoplastid parasites.
Experimental Protocols
The validation of this compound's pan-kinetoplastid activity involved a series of standardized in vitro and in vivo assays.
In Vitro Parasite Growth Inhibition Assays
Objective: To determine the half-maximal effective concentration (EC50) of this compound against different kinetoplastid species.
General Protocol:
-
Parasite Culture: Leishmania donovani axenic amastigotes, Trypanosoma cruzi trypomastigotes, and Trypanosoma brucei bloodstream forms are cultured in their respective appropriate media. For intracellular assays, host cells (e.g., murine macrophages or 3T3 fibroblasts) are infected with the parasites.
-
Compound Dilution: this compound and comparator drugs are serially diluted in the appropriate culture medium.
-
Treatment: The parasite cultures (or infected host cells) are incubated with the various drug concentrations for a defined period (e.g., 72 hours).
-
Viability Assessment: Parasite viability is assessed using a resazurin-based fluorescence assay or by microscopic counting of viable parasites.
-
Data Analysis: The EC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.
In Vivo Efficacy in Mouse Models
Objective: To evaluate the in vivo efficacy of this compound in established mouse models of leishmaniasis and Chagas disease.
General Protocol for Visceral Leishmaniasis Model:
-
Infection: BALB/c mice are infected intravenously with Leishmania donovani promastigotes.
-
Treatment Initiation: After a pre-defined period to allow for the establishment of infection (e.g., 7-14 days), mice are randomized into treatment and control groups.
-
Drug Administration: this compound is administered orally twice daily for a specified duration (e.g., 5-10 days). Control groups receive the vehicle or a standard drug like miltefosine.
-
Assessment of Parasite Burden: At the end of the treatment period, mice are euthanized, and the liver and spleen are harvested. The parasite burden is quantified by quantitative PCR (qPCR) or by limiting dilution assay.
-
Data Analysis: The reduction in parasite load in the treated groups is compared to the vehicle control group to determine the efficacy of the compound.
Experimental Workflow for Validation
The validation of a pan-kinetoplastid drug candidate like this compound follows a structured workflow from initial screening to preclinical evaluation.
Caption: A typical workflow for the validation of a pan-kinetoplastid drug.
Conclusion
This compound represents a significant advancement in the pursuit of a single, safe, and effective oral treatment for kinetoplastid diseases. Its novel mechanism of action, potent pan-kinetoplastid activity, and favorable preclinical safety profile make it a compelling candidate for further clinical development. The data presented in this guide underscores the potential of this compound to address the significant unmet medical need for new therapies against leishmaniasis, Chagas disease, and sleeping sickness.
References
- 1. benchchem.com [benchchem.com]
- 2. Proteasome inhibition for treatment of leishmaniasis, Chagas disease and sleeping sickness - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proteasome inhibition for treatment of leishmaniasis, Chagas disease and sleeping sickness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
GNF6702 in comparison to other compounds targeting the kinetoplastid proteasome
For Researchers, Scientists, and Drug Development Professionals
The kinetoplastid proteasome has emerged as a promising therapeutic target for a range of devastating parasitic diseases, including leishmaniasis, Chagas disease, and human African trypanosomiasis (sleeping sickness). This guide provides a detailed comparison of GNF6702, a novel non-competitive proteasome inhibitor, with other compounds targeting this essential parasite enzyme, supported by experimental data, detailed protocols, and pathway visualizations.
Executive Summary
This compound is a selective inhibitor of the kinetoplastid proteasome with broad-spectrum activity against Trypanosoma cruzi, Leishmania spp., and Trypanosoma brucei.[1][2] It exhibits a non-competitive mechanism of action, distinguishing it from competitive inhibitors like bortezomib (B1684674).[1] this compound demonstrates exceptional selectivity for the parasite proteasome over its mammalian counterpart, translating to low toxicity in mammalian cells.[1][3] This high selectivity provides a significant advantage over less selective proteasome inhibitors. A derivative of this compound, LXE408, has shown improved solubility and is currently in clinical trials.
Comparative Analysis of In Vitro Efficacy and Selectivity
The following tables summarize the in vitro activity of this compound and the competitive proteasome inhibitor, bortezomib, against various kinetoplastid parasites and their proteasomes.
Table 1: Inhibition of Proteasome Catalytic Subunits (IC50, nM)
| Compound | Target Organism | Chymotrypsin-like | Trypsin-like | Caspase-like |
| This compound | T. cruzi | 35[1] | >10,000[1] | >10,000[1] |
| L. donovani | 160[4][5] | >10,000 | >10,000 | |
| Human (26S) | 13,000[4][5] | - | - | |
| Bortezomib | T. cruzi | 91[1] | 1,700[1] | 370[1] |
| Human | - | - | - |
Table 2: In Vitro Anti-Kinetoplastid and Cytotoxic Activity (EC50/CC50, nM)
| Compound | T. cruzi (epimastigote) EC50 | L. donovani (amastigote) EC50 | T. brucei (bloodstream) EC50 | Mammalian Cells (3T3) CC50 | Selectivity Index (CC50/EC50 T. cruzi) |
| This compound | 150[1] | 20[6] | - | >25,000 | >167 |
| Bortezomib | 160[1] | - | 3.3[7] | - | - |
Mechanism of Action and Signaling Pathways
The ubiquitin-proteasome system is a critical pathway for protein degradation and turnover in eukaryotic cells, including kinetoplastids.[8][9][10] Inhibition of this pathway leads to the accumulation of ubiquitinated proteins, causing cellular stress and ultimately, cell death.[3]
This compound and bortezomib target the same pathway but through different mechanisms. Bortezomib is a competitive inhibitor that binds to the active sites of the proteasome's catalytic subunits. In contrast, this compound is a non-competitive inhibitor that binds to an allosteric site at the interface of the β4 and β5 subunits, leading to selective inhibition of the chymotrypsin-like activity.[3]
Visualizing the Kinetoplastid Ubiquitin-Proteasome Pathway and Inhibitor Action
Caption: Kinetoplastid ubiquitin-proteasome pathway and inhibitor action.
Experimental Protocols
This section details the methodologies used to obtain the comparative data presented in this guide.
Proteasome Activity Assay
This assay measures the inhibition of the three distinct proteolytic activities of the proteasome.
Protocol:
-
Proteasome Source: Purified 20S proteasome from the target kinetoplastid species or human cells.
-
Substrates:
-
Chymotrypsin-like activity: Suc-LLVY-AMC
-
Trypsin-like activity: Z-GGR-AMC
-
Caspase-like activity: Z-LLE-AMC
-
-
Assay Buffer: 50 mM HEPES, pH 7.5.
-
Procedure: a. Prepare serial dilutions of the test compounds (this compound, bortezomib) in DMSO. b. In a 96-well plate, add the assay buffer, purified proteasome, and the test compound. c. Incubate for a specified time at 37°C. d. Add the fluorogenic substrate to each well. e. Monitor the fluorescence intensity over time using a microplate reader (Excitation/Emission wavelengths appropriate for AMC). f. Calculate the rate of substrate cleavage. g. Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
In Vitro Anti-Kinetoplastid Growth Inhibition Assay
This assay determines the efficacy of the compounds in inhibiting the growth of the parasites.
Protocol:
-
Parasite Cultures:
-
T. cruzi epimastigotes
-
L. donovani axenic amastigotes or intracellular amastigotes in macrophages
-
T. brucei bloodstream forms
-
-
Culture Medium: Appropriate medium for each parasite species.
-
Procedure: a. Prepare serial dilutions of the test compounds in the culture medium. b. Seed the parasites at a specific density in a 96-well plate. c. Add the compound dilutions to the wells. d. Incubate the plates under appropriate conditions (temperature, CO2) for a duration that allows for several rounds of parasite replication (e.g., 72 hours). e. Assess parasite viability using a suitable method, such as:
- Resazurin-based assays (e.g., AlamarBlue)
- SYBR Green I-based DNA quantification
- Microscopic counting f. Determine the EC50 values by plotting the percentage of growth inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Mammalian Cell Cytotoxicity Assay
This assay evaluates the toxicity of the compounds against a mammalian cell line to determine selectivity.
Protocol:
-
Cell Line: A standard mammalian cell line such as 3T3 fibroblasts or HEK293 cells.
-
Culture Medium: Appropriate cell culture medium (e.g., DMEM) supplemented with fetal bovine serum.
-
Procedure: a. Prepare serial dilutions of the test compounds in the culture medium. b. Seed the mammalian cells at a specific density in a 96-well plate and allow them to adhere overnight. c. Replace the medium with the medium containing the compound dilutions. d. Incubate the plates for a period consistent with the anti-kinetoplastid assay (e.g., 72 hours). e. Assess cell viability using a suitable method, such as the MTT assay or a resazurin-based assay.[11] f. Determine the CC50 values by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[11]
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the in vitro screening and evaluation of kinetoplastid proteasome inhibitors.
Caption: In vitro screening workflow for kinetoplastid proteasome inhibitors.
Conclusion
This compound represents a significant advancement in the development of anti-kinetoplastid therapeutics. Its unique non-competitive mechanism of action and high selectivity for the parasite proteasome offer a promising profile for minimizing host toxicity. The comparative data presented in this guide highlight the potential of this compound and its derivatives as candidates for further preclinical and clinical development in the fight against neglected tropical diseases. Further research should continue to explore the full potential of this and other novel classes of kinetoplastid proteasome inhibitors.
References
- 1. Proteasome inhibition for treatment of leishmaniasis, Chagas disease and sleeping sickness - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteasome inhibition for treatment of leishmaniasis, Chagas disease and sleeping sickness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of a Proteasome-Targeting Arylsulfonamide with Potential for the Treatment of Chagas’ Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. pnas.org [pnas.org]
- 6. Discovery and Characterization of Clinical Candidate LXE408 as a Kinetoplastid-Selective Proteasome Inhibitor for the Treatment of Leishmaniases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trypanocidal activity of the proteasome inhibitor and anti-cancer drug bortezomib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ubiquitination and the Proteasome as Drug Targets in Trypanosomatid Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of the Ubiquitin-Proteasome Systems in the Biology and Virulence of Protozoan Parasites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ubiquitination and the Proteasome as Drug Targets in Trypanosomatid Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
GNF6702: A Cross-Laboratory Validation of a Pan-Kinetoplastid Antiparasitic Agent
A comparative guide for researchers on the efficacy and mechanism of the novel proteasome inhibitor GNF6702. This document synthesizes findings from multiple research groups, presenting a consolidated view of its potent and selective activity against the parasites responsible for leishmaniasis, Chagas disease, and human African trypanosomiasis (sleeping sickness).
This compound has emerged as a promising broad-spectrum antiparasitic compound, demonstrating remarkable efficacy in preclinical studies against three major kinetoplastid parasites: Leishmania donovani, Trypanosoma cruzi, and Trypanosoma brucei.[1][2][3][4] Discovered through a large-scale phenotypic screening of three million compounds, this compound selectively targets the parasite proteasome, a crucial cellular machinery for protein degradation, while showing no significant activity against the mammalian equivalent.[1][5] This selective inhibition provides a wide therapeutic window, a critical feature for developing safe and effective drugs for these neglected tropical diseases.[1][6]
The initial discovery and extensive preclinical evaluation of this compound were the result of a multi-institutional collaboration involving researchers at the Genomics Institute of the Novartis Research Foundation (GNF), the University of Glasgow, the University of York, and the University of Washington. This collaborative effort provides a foundational level of cross-validation for the compound's activity. Further confidence in the therapeutic strategy comes from independent studies on structurally distinct compounds, such as GSK3494245, which also target the kinetoplastid proteasome and show comparable efficacy, thereby validating the parasite proteasome as a druggable target.[7]
Comparative Efficacy of this compound
This compound has demonstrated potent activity against various life cycle stages of the three targeted kinetoplastid parasites. Its efficacy has been benchmarked against existing clinical treatments, consistently showing superior or comparable activity in in vivo models.
In Vitro Potency
The half-maximal effective concentration (EC50) of this compound was determined against the intracellular amastigote stage of L. donovani and T. cruzi, and the bloodstream form of T. brucei. The compound showed high potency with sub-micromolar activity against all three parasites.
| Parasite Species | Parasite Stage | This compound EC50 (µM) | Host Cell |
| Leishmania donovani | Amastigote | 0.2 ± 0.0 | Primary Mouse Macrophages |
| Trypanosoma cruzi | Amastigote | 0.1 ± 0.0 | 3T3 Fibroblasts |
| Trypanosoma brucei | Trypomastigote | 0.3 ± 0.0 | N/A (bloodstream form) |
| Data sourced from Khare et al., Nature, 2016.[4] |
In Vivo Efficacy in Mouse Models
The antiparasitic effects of this compound were evaluated in established mouse models for visceral leishmaniasis (VL), Chagas disease, and human African trypanosomiasis (HAT).
Visceral Leishmaniasis (L. donovani)
In a mouse model of VL, oral administration of this compound resulted in a significant, dose-dependent reduction in liver parasite burden, exceeding the efficacy of the current oral standard-of-care, miltefosine.[1][8]
| Treatment | Dose | Administration | Parasite Burden Reduction (%) |
| This compound | 10 mg/kg | Twice daily, oral | >99.9 |
| Miltefosine | 30 mg/kg | Once daily, oral | ~90 |
| Data represents reduction in liver parasite burden as assessed by qPCR. Sourced from Khare et al., Nature, 2016.[1] |
Chagas Disease (T. cruzi)
For Chagas disease, this compound's efficacy was comparable to the current clinical drug, benznidazole, in a model of chronic infection.[8] Treatment with this compound led to undetectable parasite levels in blood, colon, and heart tissue in nearly all treated mice, even after immunosuppression to detect latent parasites.[1][8]
| Treatment | Dose | Administration | Parasite Clearance |
| This compound | 10 mg/kg | Twice daily, oral | Undetectable in all but one mouse |
| Benznidazole | 100 mg/kg | Once daily, oral | Undetectable in all but one mouse |
| Parasite levels were assessed in blood and tissues post-treatment and immunosuppression. Sourced from Khare et al., Nature, 2016.[1] |
Human African Trypanosomiasis (T. brucei)
This compound was also highly effective in a mouse model of late-stage HAT, where parasites have crossed the blood-brain barrier. This compound successfully cleared parasites from the brain, a feat not achieved by the comparator drug diminazene (B1218545) aceturate in this model.[8]
Mechanism of Action: Selective Proteasome Inhibition
The antiparasitic activity of this compound stems from its selective, non-competitive inhibition of the chymotrypsin-like activity of the parasite's 20S proteasome.[1][9][10] Genetic and biochemical studies have validated the proteasome as the target.[1] Resistance to this compound in T. cruzi was mapped to point mutations in the gene encoding the β4 subunit of the proteasome (PSMB4), confirming the target engagement.[1] Crucially, this compound shows no significant inhibition of the human proteasome, which accounts for its low toxicity to mammalian cells.[1][5]
References
- 1. Proteasome inhibition for treatment of leishmaniasis, Chagas disease and sleeping sickness - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteasome inhibition for treatment of leishmaniasis, Chagas disease and sleeping sickness - White Rose Research Online [eprints.whiterose.ac.uk]
- 3. uwf-flvc.primo.exlibrisgroup.com [uwf-flvc.primo.exlibrisgroup.com]
- 4. researchgate.net [researchgate.net]
- 5. Proteasome inhibition for treatment of leishmaniasis, Chagas disease and sleeping sickness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. preview.fiercepharma.com [preview.fiercepharma.com]
- 7. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 8. 2minutemedicine.com [2minutemedicine.com]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | An Overview on the Therapeutics of Neglected Infectious Diseases—Leishmaniasis and Chagas Diseases [frontiersin.org]
GNF6702's Impact on the Parasite Proteome: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
GNF6702 has emerged as a promising broad-spectrum anti-parasitic agent, demonstrating potent activity against kinetoplastid parasites, including Trypanosoma cruzi, Leishmania species, and Trypanosoma brucei.[1] This guide provides a comparative overview of the proteomic landscape in parasites treated with this compound versus untreated parasites, supported by experimental methodologies and pathway visualizations to elucidate its mechanism of action.
Mechanism of Action at the Proteome Level
This compound selectively inhibits the chymotrypsin-like activity of the parasite's 26S proteasome, a crucial cellular machinery responsible for protein degradation.[2][3][4][5] This inhibition is achieved through a non-competitive mechanism, distinguishing it from other proteasome inhibitors like bortezomib.[5][6] A key consequence of this proteasome blockade is the accumulation of polyubiquitinated proteins within the parasite, disrupting cellular homeostasis and leading to parasite death.[2][3][5][6] This selective action against the parasite proteasome, with minimal effect on the mammalian counterpart, underscores its therapeutic potential.[1]
Quantitative Proteomic Insights: this compound-Treated vs. Untreated Parasites
Illustrative Data: The following data is a representative example based on the known mechanism of this compound and is intended for illustrative purposes.
| Protein Category | Expected Change in this compound-Treated Parasites | Rationale |
| Ubiquitinated Proteins | Significant Increase | Inhibition of the proteasome prevents the degradation of proteins tagged with ubiquitin for removal.[2][3][5][6] |
| Proteasome Subunits | No significant change / Slight Up-regulation | The drug targets the activity, not necessarily the expression of the proteasome itself. A slight increase could be a compensatory response. |
| Cell Cycle Regulatory Proteins | Accumulation | Many cyclins and cell cycle regulators are degraded by the proteasome to ensure proper cell cycle progression.[7][8] |
| Stress Response Proteins (e.g., Heat Shock Proteins) | Up-regulation | The accumulation of misfolded and ubiquitinated proteins can trigger a cellular stress response. |
| Proteins Involved in Protein Synthesis | Down-regulation | Prolonged stress and disruption of protein degradation pathways can lead to a general shutdown of protein synthesis to conserve energy. |
| Structural Proteins (e.g., Cytoskeletal components) | Accumulation of ubiquitinated forms | Cytoskeletal proteins are among the targets of the ubiquitin-proteasome system during cellular remodeling.[2][3][4] |
Experimental Protocols
A comparative proteomic analysis of this compound-treated and untreated parasites can be conducted using the following workflow:
Parasite Culture and Treatment
-
Culturing: Kinetoplastid parasites (e.g., Leishmania donovani promastigotes or Trypanosoma cruzi epimastigotes) are cultured in their respective standard growth media under sterile conditions.
-
Treatment: Log-phase parasites are harvested and divided into two groups: a treatment group incubated with a pre-determined effective concentration of this compound (e.g., based on EC50 values) and a control group incubated with the vehicle (e.g., DMSO).
-
Incubation: Both groups are incubated for a defined period to allow for significant proteomic changes to occur.
Protein Extraction and Preparation
-
Lysis: Parasite pellets are washed and lysed in a buffer containing protease and phosphatase inhibitors to preserve the proteome.
-
Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).
Protein Digestion
-
Reduction and Alkylation: Proteins are denatured, and disulfide bonds are reduced and then alkylated to prevent them from reforming.
-
Tryptic Digestion: The protein mixture is digested overnight with sequencing-grade trypsin to generate peptides suitable for mass spectrometry analysis.
Quantitative Mass Spectrometry
-
Label-Free Quantification (LFQ) or Tandem Mass Tag (TMT) Labeling:
-
LFQ: Peptides from each sample are analyzed separately by LC-MS/MS.
-
TMT: Peptides from each sample are labeled with isobaric tags, allowing for multiplexed analysis of multiple samples in a single LC-MS/MS run.
-
-
LC-MS/MS Analysis: The peptide mixtures are separated by liquid chromatography and analyzed by tandem mass spectrometry to determine their sequence and abundance.
Data Analysis
-
Database Searching: The raw mass spectrometry data is searched against a relevant protein database (e.g., TriTrypDB) to identify the peptides and corresponding proteins.
-
Statistical Analysis: The abundance of each identified protein is compared between the this compound-treated and untreated groups to identify statistically significant changes.
-
Bioinformatic Analysis: Differentially expressed proteins are subjected to functional annotation and pathway analysis to understand the biological processes affected by this compound treatment.
Visualizing the Impact of this compound
To better understand the mechanism and experimental approach, the following diagrams have been generated.
References
- 1. Proteasome inhibition for treatment of leishmaniasis, Chagas disease and sleeping sickness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The ubiquitin-proteasome pathway plays an essential role in proteolysis during Trypanosoma cruzi remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Proteasome inhibition for treatment of leishmaniasis, Chagas disease and sleeping sickness - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Ubiquitination and the Proteasome as Drug Targets in Trypanosomatid Diseases [frontiersin.org]
- 8. Role of the Ubiquitin-Proteasome Systems in the Biology and Virulence of Protozoan Parasites - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of GNF6702: A Guide for Laboratory Professionals
Essential guidance for the safe handling and disposal of the investigational antiprotozoal compound GNF6702 is critical for maintaining laboratory safety and environmental protection. As a novel research chemical, specific disposal protocols for this compound are not widely documented. However, by adhering to established best practices for hazardous chemical waste management, researchers can ensure its responsible disposal. This guide provides a procedural framework based on general laboratory safety protocols and information inferred from suppliers of similar research compounds.
Immediate Safety and Handling Protocols
Prior to disposal, proper handling and storage of this compound are paramount to minimize exposure and ensure laboratory safety. Researchers should always consult the Safety Data Sheet (SDS) provided by the supplier for the most specific and current safety information. In the absence of a specific SDS for this compound, the following general precautions should be taken:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
-
Avoid Contact: Prevent direct contact with skin, eyes, and mucous membranes. In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention.
-
Storage: Store this compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials.
Step-by-Step Disposal Procedure
The disposal of this compound, as with any laboratory chemical, must comply with all applicable local, state, and federal regulations. The following steps provide a general workflow for its proper disposal:
-
Waste Identification and Segregation:
-
Characterize the waste. This compound waste may include pure compound, contaminated labware (e.g., pipette tips, vials), and solutions.
-
Segregate this compound waste from other waste streams to prevent accidental mixing with incompatible substances.
-
-
Waste Collection and Labeling:
-
Collect all this compound waste in a designated, leak-proof, and chemically compatible container.
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound". Include the date of accumulation.
-
-
Consult Institutional Guidelines:
-
Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on chemical waste disposal. They will provide information on approved disposal vendors and internal procedures.
-
-
Arrange for Professional Disposal:
-
Do not dispose of this compound down the drain or in the regular trash.
-
Arrange for the collection and disposal of the hazardous waste through your institution's approved waste management vendor.
-
Quantitative Data Summary
While specific quantitative data for this compound disposal is not available, the following table summarizes general considerations for chemical waste.
| Parameter | General Guideline |
| Waste Container Type | Chemically resistant, sealed container (e.g., high-density polyethylene) |
| Labeling Requirements | "Hazardous Waste", Chemical Name (this compound), Accumulation Start Date, Principal Investigator Name and Contact Information |
| Storage of Waste | In a designated satellite accumulation area, within or near the point of generation, under the control of the operator. Stored away from drains and incompatible materials. |
| Regulatory Compliance | Adherence to regulations set forth by the Environmental Protection Agency (EPA), and relevant state and local authorities. |
This compound Disposal Decision Pathway
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe and compliant disposal of this compound waste.
Personal protective equipment for handling GNF6702
FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.
This document provides crucial safety and logistical information for handling the compound GNF6702. Researchers, scientists, and drug development professionals should review this guide thoroughly before working with this substance to ensure personal safety and proper disposal.
Compound Information
This compound is a selective, non-competitive inhibitor of the kinetoplastid proteasome.[1][2] It has demonstrated efficacy in clearing parasites in mouse models of leishmaniasis, Chagas disease, and human African trypanosomiasis (sleeping sickness).[2][3] While it shows low toxicity to mammalian cells, appropriate precautions for handling a potent research compound should be observed at all times.[1][4]
| Property | Value | Source |
| IUPAC Name | N-[4-fluoro-3-(6-pyridin-2-yl-[1][4][5]triazolo[1,5-a]pyrimidin-2-yl)phenyl]-2,4-dimethyl-1,3-oxazole-5-carboxamide | [4] |
| CAS Number | 1799329-72-8 | [4] |
| Molecular Formula | C₂₂H₁₆FN₇O₂ | MedChemExpress |
| Molar Mass | 445.41 g/mol | MedChemExpress |
| Solubility | Soluble in DMSO | MedChemExpress |
| Storage | Store at -20°C for up to 1 month, or at -80°C for up to 6 months. | [3] |
Personal Protective Equipment (PPE)
Given the potent nature of this compound as an enzyme inhibitor, a comprehensive approach to PPE is mandatory to prevent accidental exposure.
| PPE Category | Minimum Requirement | Rationale |
| Body Protection | Disposable, solid-front laboratory coat or gown. | Protects skin from spills and contamination. Must be removed before leaving the laboratory.[6] |
| Hand Protection | Double-gloving with disposable nitrile gloves. | Provides a barrier against direct skin contact. Double-gloving is recommended for handling potent compounds.[5] |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes and aerosols. |
| Respiratory Protection | Not generally required if handled within a certified chemical fume hood. If weighing or manipulating powder outside of a fume hood, a NIOSH-approved N95 respirator or higher is necessary. | Minimizes inhalation of airborne particles. |
Operational Plan for Safe Handling
Adherence to a strict operational workflow is critical for minimizing exposure risk.
Engineering Controls
-
Primary Containment: All work involving this compound, especially the handling of the solid compound and preparation of stock solutions, must be conducted in a certified chemical fume hood or a glove box.
-
Ventilation: Ensure adequate ventilation in the laboratory.
Step-by-Step Handling Procedure
-
Preparation: Before starting, ensure the work area within the fume hood is clean and decontaminated. Cover the work surface with plastic-backed absorbent pads.
-
Donning PPE: Put on all required PPE as outlined in the table above.
-
Weighing: If weighing the solid compound, do so within the fume hood. Use anti-static weighing paper or a tared container.
-
Solution Preparation: To prepare a stock solution, add the solvent to the vial containing the this compound powder. A suggested method for preparing a 10 mg/mL stock in DMSO is available, which can then be further diluted for in vivo studies.[3]
-
Handling Solutions: Use caution when handling solutions to avoid splashes and aerosol generation.
-
Decontamination: After use, decontaminate all surfaces with an appropriate cleaning agent (e.g., 70% ethanol), followed by a thorough wipe-down with water. Dispose of all contaminated absorbent pads as hazardous waste.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Dispose of gloves and other disposable PPE as hazardous waste. Wash hands thoroughly with soap and water after removing PPE.
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation
-
Solid Waste: All disposable items contaminated with this compound, including gloves, absorbent pads, and pipette tips, must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused or waste solutions of this compound must be collected in a sealed, leak-proof, and clearly labeled hazardous waste container. Do not dispose of this compound solutions down the drain.
-
Sharps Waste: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container for hazardous chemical waste.
Disposal Procedure
-
Collect all waste in appropriately labeled containers.
-
Store waste containers in a designated, secure area away from incompatible materials.
-
Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department. Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Protocols
Preparation of a this compound Formulation for In Vivo Studies
This protocol is adapted from information provided by a commercial supplier for creating a working solution suitable for animal dosing.[3]
-
Prepare a 10.0 mg/mL stock solution of this compound in DMSO.
-
To prepare a 1 mL working solution, take 100 µL of the 10.0 mg/mL DMSO stock solution.
-
Add 400 µL of PEG300 to the DMSO stock solution and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of saline to bring the final volume to 1 mL. The resulting solution will have a this compound concentration of 1 mg/mL.
Visualizations
References
- 1. Proteasome inhibition for treatment of leishmaniasis, Chagas disease and sleeping sickness - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteasome inhibition for treatment of leishmaniasis, Chagas disease and sleeping sickness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. ors.od.nih.gov [ors.od.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
